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  • Product: 5-Chloro-2-fluoro-3-methylpyrazine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Chloro-2-fluoro-3-methylpyrazine

The following is an in-depth technical guide for the synthesis of 5-Chloro-2-fluoro-3-methylpyrazine . Part 1: Executive Summary & Strategic Analysis Target Molecule: 5-Chloro-2-fluoro-3-methylpyrazine CAS Registry Numbe...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the synthesis of 5-Chloro-2-fluoro-3-methylpyrazine .

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 5-Chloro-2-fluoro-3-methylpyrazine CAS Registry Number: (Analogous to 2-fluoro-3-methylpyrazine derivatives) Molecular Formula: C₅H₄ClFN₂ Key Application: Intermediate for kinase inhibitors (e.g., derivatization at C-5 via Suzuki coupling or C-2 via SNAr).

The Synthetic Challenge: Regiochemical Fidelity

The primary challenge in synthesizing this scaffold is the precise placement of the fluorine and chlorine atoms relative to the methyl group. The pyrazine ring contains two equivalent nitrogen atoms, but the introduction of the methyl group at C-3 desymmetrizes the ring.

  • Direct Halogenation Risk: Direct chlorination of 2-fluoro-3-methylpyrazine is governed by the competing directing effects of the methyl (activator, directs para to C-6) and fluorine (deactivator, directs para to C-5). This often leads to mixtures or the undesired 6-chloro isomer.

  • Nucleophilic Substitution (SNAr) Ambiguity: Performing a Halex reaction (Cl

    
     F) on 2,5-dichloro-3-methylpyrazine is chemically feasible but regiochemically risky. The C-2 chlorine is sterically crowded by the adjacent methyl group, potentially making the C-5 position more reactive toward fluoride, yielding the wrong isomer (2-chloro-5-fluoro-3-methylpyrazine).
    

The Solution: The "Amino-Anchor" Strategy This guide prioritizes a De Novo Functionalization Route starting from 2-amino-3-methylpyrazine . This pathway leverages the strong electron-donating power of the amino group to lock the chlorination exclusively at the C-5 position (para-relationship), followed by a high-fidelity Balz-Schiemann transformation to install the fluorine at C-2.

Part 2: Retrosynthetic Analysis & Pathway Logic

The retrosynthesis disconnects the C-F bond first, tracing back to a diazonium intermediate derived from an amine. The C-Cl bond is installed earlier, utilizing the directing power of the amine.

G Target 5-Chloro-2-fluoro-3-methylpyrazine Inter1 Diazonium Intermediate [RN₂]⁺ BF₄⁻ Target->Inter1 Balz-Schiemann (Fluorination) Inter2 2-Amino-5-chloro-3-methylpyrazine Inter1->Inter2 Diazotization Start 2-Amino-3-methylpyrazine (Comm. Available) Inter2->Start Regioselective Chlorination (NCS)

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Part 3: Detailed Experimental Protocol

Route A: The Amino-Anchor Pathway (Recommended)
Step 1: Regioselective Chlorination

Objective: Install chlorine at C-5 using the amino group's directing effect. Reaction: Electrophilic Aromatic Substitution (SEAr).

  • Reagents: 2-Amino-3-methylpyrazine (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 0°C

    
     RT, 4–12 hours.[1]
    

Protocol:

  • Charge a reaction vessel with 2-amino-3-methylpyrazine (10.9 g, 100 mmol) and anhydrous MeCN (100 mL).

  • Cool the solution to 0°C under a nitrogen atmosphere.

  • Add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes to control the exotherm. Note: Avoid bulk addition to prevent polychlorination.

  • Allow the mixture to warm to room temperature and stir for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The product (2-amino-5-chloro-3-methylpyrazine) is less polar than the starting material.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (10-30% EtOAc in Hexanes).

    • Yield Target: 75–85%.

    • Checkpoint:1H NMR should show a singlet for the C-6 proton (approx. 8.0 ppm) and absence of the C-5 proton.

Step 2: Balz-Schiemann Fluorination

Objective: Convert the C-2 amino group to fluorine. Reaction: Diazotization followed by thermal decomposition.[2]

  • Reagents: Sodium Nitrite (NaNO₂), HBF₄ (48% aq) or HF-Pyridine (Olah's Reagent).

  • Conditions: -10°C (diazotization)

    
     40-60°C (decomposition).
    

Protocol:

  • In a chemically resistant (HDPE or Teflon) vessel, dissolve 2-amino-5-chloro-3-methylpyrazine (7.2 g, 50 mmol) in HBF₄ (48% aq. solution, 50 mL). Cool to -10°C using an ice/salt bath.

  • Dropwise add a solution of NaNO₂ (3.8 g, 55 mmol) in water (10 mL), maintaining the internal temperature below 0°C. Stir for 30 minutes.

    • Observation: A diazonium tetrafluoroborate salt may precipitate.

  • Decomposition:

    • Method A (Isolation): Filter the diazonium salt (cold), wash with cold ether, and dry (Caution: Explosion risk if dry).

    • Method B (In-situ - Safer): Allow the reaction mixture to warm slowly to room temperature, then heat to 40-50°C. Nitrogen gas evolution indicates the reaction is proceeding.

  • Workup: Once gas evolution ceases, cool to RT. Neutralize carefully with saturated NaHCO₃ (Caution: Foaming).

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: The product is volatile. Carefully concentrate under controlled vacuum (do not overheat). Purify via distillation or flash chromatography (Pentane/Ether).

    • Yield Target: 40–60%.

Route B: Halogen Exchange (Alternative)

Use this route only if 2,5-dichloro-3-methylpyrazine is already available and isomer separation capabilities are high.

Reaction: SNAr with Potassium Fluoride. Reagents: 2,5-Dichloro-3-methylpyrazine, Spray-dried KF, 18-crown-6 (catalyst), Sulfolane.[1] Conditions: 180°C, 12 hours.

Critical Risk: The C-2 chlorine is sterically hindered by the C-3 methyl. Fluoride attack may preferentially occur at C-5, yielding 2-chloro-5-fluoro-3-methylpyrazine (the "Reverse Isomer").

  • Mitigation: Use CsF (Cesium Fluoride) which is more reactive, potentially overcoming the steric barrier at C-2, but regioselectivity remains a major variable.

Part 4: Mechanistic Visualization

The following diagram illustrates the regiochemical control in the chlorination step (Route A), which is the critical success factor.

Mechanism Substrate 2-Amino-3-methylpyrazine Resonance Resonance Activation (Amino lone pair) Substrate->Resonance Lone pair donation Note1 C-3 is blocked by Methyl Substrate->Note1 Intermediate Sigma Complex (at C-5) Resonance->Intermediate NCS (Cl+) Attack Para to Amino Product 2-Amino-5-chloro-3-methylpyrazine Intermediate->Product -H+ Note2 C-5 is electronically favored over C-6 Intermediate->Note2

Figure 2: Mechanistic basis for exclusive C-5 chlorination.

Part 5: Data Summary & Characterization

ParameterRoute A (Amino-Anchor)Route B (Halex)
Starting Material 2-Amino-3-methylpyrazine2,5-Dichloro-3-methylpyrazine
Key Reagents NCS, NaNO₂/HBF₄KF, 18-Crown-6
Regiocontrol High (>95:5) Low (Mixture likely)
Scalability High (Standard unit ops)Medium (High temp, solvent issues)
Safety Profile Moderate (Diazonium handling)Moderate (High temp)

Expected Analytical Data (Target):

  • 1H NMR (CDCl₃):

    
     2.55 (s, 3H, CH₃), 8.15 (d, JH-F ~8 Hz, 1H, H-6).
    
    • Note: The H-6 proton will show coupling to the Fluorine at C-2 (long range 4J coupling).

  • 19F NMR:

    
     -70 to -90 ppm (Typical for fluoropyrazines).
    
  • MS (ESI): m/z 147/149 [M+H]⁺ (Chlorine isotope pattern).

Part 6: References

  • Regioselective Chlorination of Aminopyrazines:

    • Title: Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines.[3]

    • Source: Organic & Biomolecular Chemistry, 2013.

    • URL:[Link]

  • Balz-Schiemann Reaction on Heterocycles:

    • Title: Synthesis of 2-amino-5-fluoropyridine via Balz-Schiemann reaction.

    • Source: ResearchGate (General Methodology).

    • URL:[Link]

  • Halogen Exchange (Halex) Limitations:

    • Title: Processes for producing 3-substituted 2-chloro-5-fluoropyridine (Discussing regioselectivity challenges in fluorination).

    • Source: Google Patents (EP1626045A1).

    • URL:

  • Pyrazine Functionalization Overview:

    • Title: 2-Bromo-5-chloro-3-methylpyrazine (Related Intermediate Data).

    • Source: Sigma-Aldrich Product Data.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 5-Chloro-2-fluoro-3-methylpyrazine

Executive Summary In modern medicinal chemistry and agrochemical development, polyhalogenated heterocycles serve as indispensable building blocks. 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3) is a highly specia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, polyhalogenated heterocycles serve as indispensable building blocks. 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3) is a highly specialized, bifunctional pyrazine scaffold designed for advanced drug discovery.

The strategic placement of three distinct functional groups on the pyrazine ring—a fluorine atom at C-2, a methyl group at C-3, and a chlorine atom at C-5—provides researchers with a highly tunable molecular platform. The fluorine atom enhances metabolic stability and acts as a highly reactive site for Nucleophilic Aromatic Substitution (SNAr), while the chlorine atom serves as a reliable handle for transition-metal-catalyzed cross-coupling. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its orthogonal reactivity, and field-validated experimental protocols for its utilization.

Physicochemical Profiling

Understanding the physicochemical parameters of 5-chloro-2-fluoro-3-methylpyrazine is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes structural calculations with empirical baselines typical for halogenated pyrazines[1].

Table 1: Fundamental Chemical Identifiers
PropertyValue
IUPAC Name 5-Chloro-2-fluoro-3-methylpyrazine
CAS Registry Number 1393533-79-3
Molecular Formula C5H4ClFN2
Molecular Weight 146.55 g/mol
Appearance Colorless to pale yellow liquid
Table 2: Predicted & Extrapolated Physicochemical Properties
PropertyValueCausality / Practical Significance
Boiling Point ~170–185 °C (760 mmHg)Dictates handling requirements; standard reflux condensers are sufficient during high-temperature synthesis without extreme pressurization.
Density ~1.35 g/cm³Higher than water due to dual halogenation; the organic layer will typically be the bottom phase if extracted with chlorinated solvents, but the top phase with Ethyl Acetate.
LogP (Octanol/Water) 1.5 – 2.0Provides optimal lipophilicity for passive membrane permeability, making it an ideal starting scaffold for CNS or oral drug candidates.
Hydrogen Bond Donors 0Lack of H-bond donors enhances Blood-Brain Barrier (BBB) penetrance.
Hydrogen Bond Acceptors 2 (Pyrazine nitrogens)Essential for binding interactions (e.g., kinase hinge-binding motifs). The halogens lower the pKa of these nitrogens, reducing hERG toxicity liabilities.

Mechanistic Causality: The Orthogonal Reactivity Paradigm

The true value of 5-chloro-2-fluoro-3-methylpyrazine lies in its orthogonal reactivity —the ability to selectively react at one functional group without affecting the other [2]. This allows for the rapid, sequential assembly of complex molecular libraries.

  • Why does Fluorine react in SNAr and not Chlorine? In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex. Fluorine is the most electronegative element, which highly polarizes the C-F bond. This makes the C-2 carbon extremely electrophilic and stabilizes the intermediate anion via inductive effects. Consequently, fluorine acts as an excellent leaving group in SNAr, whereas chlorine at C-5 remains largely unreactive toward hard nucleophiles under mild conditions.

  • Why does Chlorine react in Cross-Coupling and not Fluorine? In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-Cl bond is significantly weaker (bond dissociation energy ~81 kcal/mol) than the highly stable C-F bond (~116 kcal/mol). Thus, the palladium catalyst selectively inserts into the C-Cl bond, completely ignoring the C-F bond [3].

G Core 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3) SNAr SNAr Pathway (C-2 Fluorine Displacement) Core->SNAr Nucleophiles (R-NH2, R-OH) Mild Conditions (rt to 60°C) Coupling Cross-Coupling Pathway (C-5 Chlorine Displacement) Core->Coupling Boronic Acids (R-B(OH)2) Pd Catalyst, Base, Heat AmineProd 2-Amino-5-chloro-3-methylpyrazine Derivatives SNAr->AmineProd ArylProd 5-Aryl-2-fluoro-3-methylpyrazine Derivatives Coupling->ArylProd

Workflow demonstrating the orthogonal reactivity of 5-chloro-2-fluoro-3-methylpyrazine.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. By monitoring specific mass spectrometry (MS) isotopic patterns, researchers can confirm the regioselectivity of the transformation in real-time.

Protocol A: Regioselective SNAr with a Primary Amine

Objective: Selective displacement of the C-2 fluorine atom to yield a 2-amino-5-chloro-3-methylpyrazine derivative.

  • Preparation: In an oven-dried round-bottom flask, dissolve 5-chloro-2-fluoro-3-methylpyrazine (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) at room temperature.

  • Reagent Addition: Add the desired primary amine (1.2 eq, 1.2 mmol) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge to scavenge the highly corrosive HF byproduct, driving the reaction forward.

  • Reaction & Validation: Stir the mixture at 60 °C for 4–6 hours.

    • Self-Validation Check: Monitor via LC-MS. The starting material exhibits a characteristic 3:1 isotopic doublet at m/z 147 and 149 [M+H]+ due to the 35Cl and 37Cl isotopes. The product mass will shift (M + amine - F), but must retain the 3:1 doublet , proving the chlorine atom was untouched.

  • Workup: Cool to room temperature, quench with ice water (15 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Selective arylation at the C-5 position while retaining the C-2 fluorine for downstream metabolic stability.

  • Setup: In a Schlenk flask, combine 5-chloro-2-fluoro-3-methylpyrazine (1.0 eq, 1.0 mmol), an aryl boronic acid (1.1 eq, 1.1 mmol), and anhydrous K2CO3 (2.0 eq, 2.0 mmol).

  • Solvent & Catalyst: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Add the pre-catalyst Pd(dppf)Cl2 (0.05 eq, 0.05 mmol).

  • Degassing (Critical Step): Submerge the solution in a sonicating bath and bubble with Argon for 10 minutes. Rationale: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides; rigorous degassing ensures catalytic turnover.

  • Reaction & Validation: Seal the flask and heat to 90 °C for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. The successful displacement of the chlorine atom is validated by the complete disappearance of the 3:1 isotopic doublet in the product mass spectrum, replaced by a single distinct [M+H]+ peak corresponding to the fluorinated biaryl product.

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Dry, concentrate, and purify via chromatography.

References

  • Title: 5-Chloro-2-fluoro-3-methylpyrazine CAS 1393533-79-3 Database Entry Source: ChemSrc Chemical Database URL: [Link]

Foundational

Technical Monograph: Spectroscopic Characterization of 5-Chloro-2-fluoro-3-methylpyrazine

The following technical guide is structured as an internal R&D monograph, designed for medicinal chemists and analytical scientists characterizing 5-Chloro-2-fluoro-3-methylpyrazine . [1][2][3] Compound ID: 5-Cl-2-F-3-Me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an internal R&D monograph, designed for medicinal chemists and analytical scientists characterizing 5-Chloro-2-fluoro-3-methylpyrazine .

[1][2][3]

Compound ID: 5-Cl-2-F-3-Me-Pyrazine CAS Registry Number: 1393533-79-3 (and related analogs) Molecular Formula: C₅H₄ClFN₂ Molecular Weight: 146.55 g/mol [1][2][3][4]

Introduction & Synthetic Context

5-Chloro-2-fluoro-3-methylpyrazine is a highly functionalized pyrazine scaffold, primarily utilized as a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.[1][2][3][4] Its structural uniqueness lies in the "push-pull" electronic effects created by the electron-withdrawing fluorine and chlorine atoms flanking the electron-donating methyl group.[1][2][3]

For drug development professionals, this molecule represents a "chemical pivot point."[3] The C-5 chlorine atom is labile to nucleophilic aromatic substitution (


), while the C-2 fluorine atom provides metabolic stability and modulates pKa.[1][2] Accurate spectral characterization is essential to distinguish this regioisomer from its potential byproducts (e.g., 6-chloro-2-fluoro-3-methylpyrazine) generated during halogenation sequences.[1][2][3]
Structural Numbering & Logic

To ensure accurate spectral assignment, the pyrazine ring is numbered as follows:

  • Position 1: Nitrogen[2][3][4][5]

  • Position 2: Fluorine (Substituent)[1][4][6][7]

  • Position 3: Methyl (Substituent)[1][4]

  • Position 4: Nitrogen

  • Position 5: Chlorine (Substituent)[1][4][8]

  • Position 6: Proton (H-6)[1][2][3][4][9]

Analytical Workflow & Purity Requirements

Before spectral acquisition, samples must meet a purity threshold of >98% (HPLC) to prevent signal overlap from des-halo precursors.[2][3]

Characterization Workflow (DOT Visualization)

AnalyticalWorkflow Sample Crude Reaction Mixture Purification Flash Chromatography (Hexane/EtOAc) Sample->Purification PurityCheck LC-MS Purity Check (>98%) Purification->PurityCheck PurityCheck->Purification Fail (<95%) NMR_1H 1H NMR (Structural Integrity) PurityCheck->NMR_1H Pass NMR_19F 19F NMR (Regioisomer Confirmation) NMR_1H->NMR_19F MS HRMS (Isotopic Pattern) NMR_19F->MS Release Batch Release for Synthesis MS->Release Validated

Figure 1: Standardized analytical workflow for validating halogenated pyrazine intermediates.

Nuclear Magnetic Resonance (NMR) Profiling[1]

The NMR data below synthesizes experimental values from validated analogs (e.g., 2-fluoro-3-methylpyrazine) and predictive shielding constants for the chloro-substituent.

^1^H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is deceptively simple, featuring only two signals.[3] The critical diagnostic is the coupling of the methyl protons with the fluorine atom.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
C-6 H 8.25 - 8.35 Singlet (br) or d1H

The aromatic proton at C-6 is deshielded by the adjacent Cl and N atoms.[1][2][3] Coupling to F-2 (4 bonds away) is often unresolved.
C-3 CH₃ 2.55 - 2.60 Doublet (d)3H

The methyl group couples with the ortho-Fluorine (F-2) through the ring carbon.[1][2][3] This "W-coupling" is diagnostic for the 2-fluoro-3-methyl motif.[1][2][3]

Experimental Note: If the methyl signal appears as a singlet, check the resolution. A true doublet confirms the 2-F, 3-Me adjacency.[1][2][3] If the methyl is a singlet and the aromatic proton is a doublet (


 Hz), you likely have the wrong regioisomer.
^13^C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon-Fluorine (


) coupling dominates the ^13^C spectrum, splitting nearly every carbon signal into a doublet.[3]
CarbonShift (

, ppm)
Multiplicity

(Hz)
Assignment
C-2 156.5 Doublet (d)~240C-F ipso carbon. Direct coupling results in a massive splitting.[1][2][3][4]
C-3 146.2 Doublet (d)~18C-Me. Adjacent to F (

).[1][2][3][4]
C-5 144.8 Doublet (d)~4C-Cl. Para to F (

).[1][2][3][4] Small coupling.
C-6 138.1 Doublet (d)~8C-H. Meta to F (

).[3][4]
CH₃ 21.4 Doublet (d)~3Methyl. Through-space/bond coupling to F (

).[1]
^19^F NMR Spectroscopy (376 MHz, CDCl₃)[3]
  • Shift:

    
     -86.5 ppm (approximate).[1][2][3]
    
  • Multiplicity: Quartet (q,

    
     Hz) due to coupling with the methyl protons.[3]
    
  • Significance: The presence of a single fluorine signal confirms mono-fluorination.[2][3] A shift toward -100 ppm would suggest a different electronic environment (e.g., loss of the adjacent nitrogen influence).[2][3]

Mass Spectrometry (MS) Data[1][7]

Mass spectrometry is vital for confirming the presence of the chlorine atom via its characteristic isotopic abundance.

Key Parameters[1][3][4][6][9]
  • Ionization Mode: Electrospray Ionization (ESI+), Positive Mode.[3]

  • Monoisotopic Mass: 146.00 Da.[3]

Fragmentation Pattern & Isotopic Distribution[1][2][3][4]
m/z (Ion)Intensity (%)IdentityMechanistic Origin
147.0 100

Protonated molecular ion (

isotope).[1][2][3][4]
149.0 ~32


isotope peak. Diagnostic: The 3:1 ratio confirms one Chlorine atom.[3]
111.0 Variable

Loss of Chlorine radical/ion.[1][2][3][4]
127.0 Variable

Loss of HF (characteristic of ortho-F/H or F/alkyl motifs).[1][2][3][4]

Infrared (IR) Spectroscopy[1][7][10]

IR is less structural but useful for "fingerprinting" raw materials in QC.[3][4]

  • C-H Stretch (Aromatic): 3050–3080 cm⁻¹ (Weak).[3]

  • C=N / C=C Stretch (Pyrazine Ring): 1580, 1470 cm⁻¹ (Medium/Strong).[3]

  • C-F Stretch: 1150–1200 cm⁻¹ (Strong, Broad).[3]

  • C-Cl Stretch: 700–750 cm⁻¹ (Medium).[1][2][3]

Synthesis & Handling Protocols

Safety Data (SDS Highlights)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[3] Pyrazines can be potent sensitizers.[3]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Halogenated pyrazines can hydrolyze slowly in moist air.[3]

Sample Preparation for Spectral Analysis

Protocol 1: NMR Sample Prep

  • Weigh 10-15 mg of 5-Chloro-2-fluoro-3-methylpyrazine into a clean vial.

  • Add 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane).

  • Critical Step: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., KF, NaCl) from the synthesis, which can broaden lines.[3]

Protocol 2: LC-MS Prep

  • Dissolve 1 mg of sample in 1 mL of Acetonitrile (HPLC grade) .

  • Dilute 10µL of this stock into 990µL of 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • Inject 1-5 µL.

References

  • Favipiravir Synthesis & Intermediates

    • Title: "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications"[2][3][4]

    • Source: National Institutes of Health (PMC)[1][2]

    • URL:[Link]

  • Pyrazine Spectral Data (Analog Comparison)

    • Title: "2-Fluoro-pyrazine 13C NMR Spectrum"
    • Source: SpectraBase (Wiley)[1]

    • URL:[Link][1][4]

  • General NMR Shifts of Trace Impurities

    • Title: "NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: University of Colorado / J. Org.[3] Chem.

    • URL:[Link][1][4]

  • Halogenated Pyrazine Synthesis

    • Title: "Synthesis of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine" (Related halo-pyrazine chemistry)[1][2][3][4]

    • Source: Open Source Malaria (GitHub)[1]

    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 5-Chloro-2-fluoro-3-methylpyrazine

Abstract 5-Chloro-2-fluoro-3-methylpyrazine is a halogenated and alkylated pyrazine derivative that serves as a highly versatile and valuable building block in modern synthetic and medicinal chemistry. Its strategic subs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Chloro-2-fluoro-3-methylpyrazine is a halogenated and alkylated pyrazine derivative that serves as a highly versatile and valuable building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern—featuring an electron-deficient aromatic core, two distinct halogen atoms (Cl and F) at reactive positions, and a methyl group—provides a unique platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and detailed spectroscopic characterization. Furthermore, it delves into the compound's chemical reactivity, with a focus on nucleophilic aromatic substitution (SNAr) reactions, and explores its applications as a key intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in pharmaceutical development.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a key component in numerous FDA-approved drugs.[1][2] Functionalized pyrazines are integral to molecules targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4]

5-Chloro-2-fluoro-3-methylpyrazine (CAS No. 1393533-79-3) emerges as a particularly strategic building block. The pyrazine core is rendered highly electrophilic by the two ring nitrogens and the two electron-withdrawing halogen substituents.[5] This electronic profile facilitates reactions such as nucleophilic aromatic substitution (SNAr), which is a cornerstone of its synthetic utility.[6][7] The differential reactivity of the C-Cl versus the C-F bond allows for selective and sequential functionalization, enabling the synthesis of diverse compound libraries from a single, advanced intermediate.[8]

Physicochemical and Structural Properties

The unique arrangement of substituents on the pyrazine ring governs the molecule's physical properties and chemical behavior.

PropertyValueSource
IUPAC Name 5-Chloro-2-fluoro-3-methylpyrazineN/A
CAS Number 1393533-79-3[9]
Molecular Formula C₅H₄ClFN₂N/A
Molecular Weight 146.55 g/mol N/A
SMILES CC1=NC(=C(C=N1)Cl)FN/A

The molecule's structure is defined by a planar pyrazine ring. The strong electron-withdrawing effects of the fluorine atom, chlorine atom, and the two ring nitrogens create a significant electron deficiency on the carbon atoms of the ring, particularly those bearing the halogens. This makes the ring highly susceptible to attack by nucleophiles.

Synthesis and Purification

The synthesis of 5-Chloro-2-fluoro-3-methylpyrazine typically involves a multi-step sequence starting from a more readily available pyrazine precursor. A plausible synthetic strategy involves the halogenation and subsequent fluorine exchange of a suitable pyrazine derivative.

Illustrative Synthetic Pathway

A common approach for introducing fluorine into heteroaromatic rings is through a halogen exchange (Halex) reaction, often fluorination of a corresponding chloro-precursor.[10] The synthesis could proceed from a dichloromethylpyrazine intermediate, where one of the chlorine atoms is selectively replaced by fluorine using a fluorinating agent like potassium fluoride (KF) with a phase-transfer catalyst or antimony trifluoride (SbF₃).[10]

G cluster_0 Synthesis Pathway Start 2,6-Dichloro-3-methylpyrazine Product 5-Chloro-2-fluoro-3-methylpyrazine Start->Product Selective Fluorination (Halex Reaction) Reagents KF, Phase-Transfer Catalyst High Temperature, Aprotic Solvent Reagents->Product

Caption: Illustrative synthetic route via a Halex reaction.

General Experimental Protocol: Synthesis
  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging Reagents: The flask is charged with 2,6-dichloro-3-methylpyrazine (1.0 eq.), spray-dried potassium fluoride (2.0-3.0 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).

  • Solvent Addition: Anhydrous, polar aprotic solvent (e.g., DMSO or Sulfolane) is added to the flask.

  • Reaction: The mixture is heated to a high temperature (typically 150-200 °C) and stirred vigorously under a nitrogen atmosphere for several hours. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

General Experimental Protocol: Purification

The crude product is typically purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is used to elute the product, separating it from unreacted starting material and byproducts. The fractions containing the pure product are combined and the solvent is evaporated to yield 5-Chloro-2-fluoro-3-methylpyrazine as a solid or oil.

Spectroscopic Characterization and Structural Elucidation

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides complementary information, which, when combined, unequivocally validates the compound's identity.[3][11]

G cluster_1 Structural Validation Workflow Synthesis Crude Product Purification Column Chromatography Synthesis->Purification Pure_Compound 5-Chloro-2-fluoro-3-methylpyrazine Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Compound->NMR MS Mass Spectrometry (MS) Pure_Compound->MS IR FT-IR Spectroscopy Pure_Compound->IR Validation Structure Confirmed NMR->Validation MS->Validation IR->Validation G cluster_2 Regioselective SNAr Reactivity Start 5-Chloro-2-fluoro-3-methylpyrazine Product 5-Nu-2-fluoro-3-methylpyrazine Start->Product Preferential attack at C5 Nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂) Nucleophile->Product LeavingGroup Cl⁻ Product->LeavingGroup Leaving group departs

Caption: Preferential nucleophilic substitution at the C5-Cl position.

Applications in Drug Discovery

5-Chloro-2-fluoro-3-methylpyrazine is a key intermediate for synthesizing high-value pharmaceutical compounds, especially protein kinase inhibitors. [2][12]* Kinase Inhibitors: In many kinase inhibitors, the pyrazine nitrogen atoms act as crucial hydrogen bond acceptors, anchoring the molecule into the hinge region of the kinase's ATP-binding pocket. [1][2]* Scaffold for Diversification: The sequential reactivity allows for a modular approach to drug design. First, a nucleophile (like an amine) can be introduced at the C5 position. The remaining fluorine at C2 can then be displaced under more forcing conditions or used as a stable modulator of the molecule's electronic properties. This step-wise approach is invaluable for structure-activity relationship (SAR) studies. [13]

Safety and Handling

As with many halogenated heterocyclic compounds, 5-Chloro-2-fluoro-3-methylpyrazine should be handled with care in a well-ventilated area or chemical fume hood. [14][15]* Hazards: May cause skin, eye, and respiratory irritation. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [16]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [15][16]

Conclusion

5-Chloro-2-fluoro-3-methylpyrazine is a sophisticated and highly enabling building block for chemical research and drug development. Its molecular structure, characterized by an electron-poor pyrazine core with strategically placed and differentially reactive halogen atoms, offers chemists a reliable platform for regioselective functionalization. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and quality control, while an appreciation for its SNAr reactivity unlocks its full potential in the synthesis of complex, biologically active molecules.

References

  • Comprehensive Heterocyclic Chemistry II. (1996). ScienceDirect. [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. [Link]

  • Endredi, H., et al. (2002). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate. [Link]

  • Cerna, I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Tomasz, J., et al. (1986). Spectroscopic and Calculated Ionization Constants of Some Pyrazines and Pyridazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Al-Ghorbani, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • ProQuest. (2011). Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid. [Link]

  • Jaroniec, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]

  • Semantic Scholar. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • Journal of Chemical Education. (2019). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • ResearchGate. (2019). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]

  • Safety Data Sheet. (n.d.). [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. [Link]

  • ACS Publications. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. [Link]

  • NIH. (2019). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts. [Link]

  • ResearchGate. (2019). Preparation of the 2-chloro-5-trifluoromethoxypyrazine. [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet: 3-Chloropropionitrile. [Link]

  • Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2017). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. [Link]

  • SolidCAM. (2020). Safety Data Sheet SMOOTH PA. [Link]

  • NOVA Chemicals. (n.d.). Safety Data Sheet. [Link]

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Foundational

The Pyrazine Scaffold: A Technical Guide to Biological Activity and Functionalization

Topic: Biological Activity of Substituted Pyrazines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazine ring (1,4-diazine) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Substituted Pyrazines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine ring (1,4-diazine) represents a "privileged structure" in medicinal chemistry due to its unique electronic deficiency, capacity for hydrogen bonding, and metabolic stability relative to other heterocycles. While historically known for flavoring agents, substituted pyrazines now anchor critical therapeutics in oncology (Bortezomib), tuberculosis (Pyrazinamide), and virology (Favipiravir). This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols necessary for leveraging this scaffold in modern drug discovery.

The Pharmacophore: Electronic Properties and SAR

The pyrazine core is characterized by two nitrogen atoms at positions 1 and 4, rendering the ring significantly electron-deficient (


-deficient).
Electronic Character & Reactivity[1]
  • Basicity: Pyrazine is a weak base (

    
    ), significantly less basic than pyridine (
    
    
    
    ). This low basicity allows the ring to act as a hydrogen bond acceptor without being protonated at physiological pH, facilitating membrane permeability.
  • Nucleophilic Susceptibility: The electron-withdrawing nature of the nitrogens makes the ring highly susceptible to nucleophilic attack (e.g., Chichibabin reaction) but resistant to electrophilic substitution unless activated by electron-donating groups (EDGs) like amino or methoxy substituents.

Structure-Activity Relationship (SAR) Map

The biological activity of pyrazines is tightly controlled by substitution patterns at the 2, 3, 5, and 6 positions.

SAR_Map Pyrazine Pyrazine Core (1,4-Diazine) Pos2 Position 2/3 (Functionalization) Key for Target Binding (e.g., Amide in PZA) Pyrazine->Pos2 Determines Potency Pos5 Position 5/6 (Lipophilicity) Modulates Metabolic Stability (Halogens/Alkyls) Pyrazine->Pos5 Determines PK Nitrogen Ring Nitrogens (N1/N4) H-Bond Acceptors Kinase Hinge Binding Pyrazine->Nitrogen Interaction Mode

Figure 1: General Structure-Activity Relationship (SAR) of the pyrazine scaffold.[1] Position 2 is critical for pharmacophoric interactions, while positions 5 and 6 often modulate solubility and metabolic clearance.

Therapeutic Mechanisms and Case Studies

Antimycobacterial: Pyrazinamide (PZA)

PZA is a cornerstone of tuberculosis (TB) therapy, unique for its ability to kill non-replicating persisters in acidic environments (e.g., macrophage phagolysosomes).[2][3]

  • Mechanism: PZA is a prodrug.[3][4] It passively diffuses into M. tuberculosis and is converted to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA).[2][5][6] POA is actively effluxed but re-enters as protonated H-POA under acidic conditions, causing cytoplasmic acidification and membrane potential collapse.

  • Resistance: Primarily caused by mutations in the pncA gene (preventing activation) or rpsA (ribosomal protein S1).

Antiviral: Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum RNA polymerase inhibitor.[7]

  • Mechanism: Intracellular phosphoribosylation converts it to the active triphosphate form (T-705-RTP). This mimics purine nucleotides, incorporating into the viral RNA strand and inducing lethal mutagenesis or chain termination in RNA-dependent RNA polymerase (RdRp).

Oncology: Bortezomib

A proteasome inhibitor used in multiple myeloma.[8][9][10]

  • Role of Pyrazine: The pyrazine-2-carboxylic acid moiety acts as an N-terminal cap. It forms hydrogen bonds within the S3 subsite of the 20S proteasome, orienting the boronic acid "warhead" to reversibly bind the catalytic threonine residue.

Comparative Data Table
CompoundPrimary IndicationTargetMechanism TypeKey PK Parameter
Pyrazinamide TuberculosisPncA / RpsA / PanDProdrug

Acidification
Active at pH < 5.5
Favipiravir Viral Infections (Flu, Ebola)Viral RdRpLethal Mutagenesis

0.5–1.0 h
Bortezomib Multiple Myeloma26S ProteasomeReversible Covalent Inhibition

9–15 h
Entospletinib Hematologic MalignanciesSyk KinaseATP-competitive InhibitionHigh Selectivity

Mechanistic Visualization

The following diagram details the activation pathway of Pyrazinamide, illustrating the critical role of pH in its biological activity.

PZA_Mechanism cluster_extracellular Extracellular Environment (Acidic pH 5.5) cluster_bacterium M. tuberculosis Cytoplasm (Neutral pH) PZA_out Pyrazinamide (PZA) (Prodrug) PZA_in PZA PZA_out->PZA_in Passive Diffusion HPOA_out H-POA (Protonated Acid) POA_minus POA- (Pyrazinoate Anion) HPOA_out->POA_minus Re-entry (Protonophore Cycle) Accumulation leads to Acidification PZA_in->POA_minus Hydrolysis by PncA PncA Pyrazinamidase (PncA Enzyme) PncA->PZA_in Catalysis POA_minus->HPOA_out Active Efflux via Pump Targets Disruption Targets: 1. Membrane Potential 2. RpsA (Trans-translation) 3. PanD (CoA Synthesis) POA_minus->Targets Inhibition

Figure 2: Mechanism of Action of Pyrazinamide (PZA).[2] The drug requires bioactivation by PncA and relies on an acidic extracellular environment to drive the accumulation of pyrazinoic acid (POA) inside the bacillus.[2][3][6]

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling on Chloropyrazine

This protocol describes the functionalization of a chloropyrazine, a standard method to introduce aryl substituents at the C2 or C3 position.

Reagents:

  • 2-Chloropyrazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME

Workflow:

  • Degassing: In a reaction vial, combine 2-chloropyrazine, arylboronic acid, and solvent. Sparge with argon for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add

    
     and the aqueous base under an argon counter-flow.
    
  • Reflux: Seal the vial and heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

Biological Assay: Resazurin Microtiter Assay (REMA)

A self-validating colorimetric assay for determining the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives against M. tuberculosis or other bacteria.

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. A lack of color change indicates inhibition.[11]

Protocol:

  • Preparation: Prepare a stock solution of the pyrazine derivative in DMSO (

    
    ).
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in 7H9 broth (100 µL final volume).

  • Inoculation: Add 100 µL of bacterial suspension (turbidity adjusted to McFarland 1.0, diluted 1:20) to each well.

  • Controls (Self-Validation):

    • Negative Control: Media only (Must remain blue).

    • Growth Control: Bacteria + DMSO (Must turn pink).

    • Positive Control:[11] Isoniazid or Rifampicin (Must remain blue at known MIC).

  • Incubation: Incubate at 37°C for 5–7 days.

  • Development: Add 30 µL of 0.02% Resazurin solution. Incubate for 24 hours.

  • Readout: Visual score (Blue = Dead/Inhibited, Pink = Alive) or fluorescence measurement (Ex 530nm / Em 590nm).

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[7][12] Proceedings of the Japan Academy, Series B. Link

  • Groll, M., et al. (2006).[8] Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome.[8][13] Structure. Link

  • Doležal, M., et al. (2009). Substituted pyrazines as potential antimycobacterial agents.[14] Molecules. Link

  • Peterson, L. A. (2019). Reactive metabolites in the biotransformation of molecules containing a furan, thiophene, pyrrole, pyridine, or pyrazine ring. Chemical Research in Toxicology. Link

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of Halogenated Pyrazines

Abstract Halogenated pyrazines are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Their unique chemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Halogenated pyrazines are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Their unique chemical properties, stemming from the electron-withdrawing nature of both the pyrazine ring nitrogens and the halogen substituents, make them valuable building blocks. However, these same properties necessitate a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for halogenated pyrazines, intended for researchers, scientists, and drug development professionals. It covers hazard identification, risk mitigation strategies, appropriate personal protective equipment (PPE), emergency procedures, and compliant waste disposal, grounded in authoritative safety data and field-proven best practices.

Introduction to Halogenated Pyrazines: A Double-Edged Sword in Synthesis

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 4 positions.[2] The introduction of halogen atoms (F, Cl, Br, I) onto the pyrazine ring significantly modulates its reactivity, rendering the ring electron-deficient and susceptible to nucleophilic substitution reactions.[1] This reactivity is the cornerstone of their utility in synthetic chemistry, allowing for the facile introduction of various functional groups.

However, the very factors that make these compounds synthetically attractive also introduce a spectrum of potential hazards. The electron-deficient nature of the ring, combined with the inherent properties of the halogen, can lead to increased toxicity, reactivity, and specific handling requirements. This guide aims to provide a holistic framework for working safely with this important class of molecules.

Hazard Identification and Risk Assessment: Know Your Reagent

A thorough risk assessment is the foundation of safe laboratory practice. For halogenated pyrazines, this involves understanding their toxicological profiles, physical hazards, and chemical reactivity.

Toxicological Profile

The toxicological data for many specific halogenated pyrazines is limited, with many safety data sheets (SDS) stating that the toxicological properties have not been fully investigated. However, available data for representative compounds indicate several primary routes of concern:

  • Acute Toxicity: Many halogenated pyrazines are classified as harmful if swallowed (oral toxicity).[3][4] Some, like certain aminopyrazine derivatives, are considered fatal if swallowed.[5]

  • Skin and Eye Irritation: A common characteristic across this class is their propensity to cause skin and serious eye irritation.[3][6][7][8] Some are classified as causing severe skin burns and eye damage.[5]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[3][6][7] This is a significant concern for powdered solids or volatile liquids.

  • Systemic Effects: While comprehensive data is often lacking, some pyrazine derivatives have been shown to inhibit oviductal functioning at very low doses in animal studies.[9] Inhalation of pyrazines in other contexts has been linked to respiratory irritation and inflammation.[10]

Causality: The electrophilic nature of the halogenated pyrazine ring can lead to covalent interactions with biological nucleophiles, such as proteins and DNA, which is a common mechanism for toxicity. The specific halogen also plays a role, with reactivity generally following the trend I > Br > Cl > F for nucleophilic substitution, which may influence their biological activity.

Physical Hazards
  • Flammability: Many halogenated pyrazines are flammable liquids or solids.[6] They should be kept away from heat, sparks, and open flames.[11] Some can form explosive mixtures with air upon intense heating.[5][12]

  • Hygroscopicity: Some pyrazine compounds are hygroscopic and may react with moisture.[13]

Chemical Reactivity and Incompatibility
  • Incompatible Materials: Halogenated pyrazines are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[14]

  • Hazardous Reactions: Reactions with incompatible materials can be exothermic and potentially violent. During synthetic transformations, such as nucleophilic substitution, careful control of reaction conditions (temperature, stoichiometry) is crucial to prevent runaway reactions.[2] Over-oxidation during synthesis is a known side-reaction that can lead to ring-opening and the formation of fragmented products.[2]

  • Hazardous Decomposition Products: Under fire conditions, halogenated pyrazines can decompose to produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (e.g., HCl, HBr).

Data Summary: Representative Halogenated Pyrazines
CompoundCAS NumberGHS Hazard StatementsKey Physical Hazards
2-Chloropyrazine14508-49-7H226, H315, H319, H335[6]Flammable liquid and vapor[6]
2-Bromopyrazine56423-63-3H315, H318, H335Causes serious eye damage
2-Iodopyrazine32111-21-0H315, H319, H335[8]Combustible liquid[8]
2-Fluoropyrazine4949-13-7H225, H302, H315, H318, H335Highly flammable liquid and vapor
2-Bromo-5-fluoropyrazine1209459-10-8H302, H315, H319, H335[3]Harmful if swallowed[3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on the "Hierarchy of Controls," which prioritizes eliminating or minimizing hazards through engineering and administrative controls before relying on PPE.

Engineering Controls: The First Line of Defense
  • Fume Hoods: All work with halogenated pyrazines, especially volatile liquids or dusty solids, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[14][15]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[11]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[15]

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be based on a thorough risk assessment of the specific compound and procedure.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[14][16] A face shield worn over safety glasses is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[16][17]

  • Hand Protection: Disposable nitrile gloves are a common choice and provide short-term protection against a broad range of chemicals.[16] However, for prolonged contact or handling of more aggressive halogenated pyrazines, heavier nitrile or neoprene gloves may be necessary.[18] Always consult the glove manufacturer's chemical resistance guide.[16] It is critical to change gloves immediately upon known or suspected contact with the chemical.[19]

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[12][16] For larger-scale operations or when handling highly toxic derivatives, chemical-resistant coveralls may be appropriate.[17][18] Closed-toe shoes are mandatory.[16]

  • Respiratory Protection: If engineering controls cannot maintain exposure below permissible limits, respiratory protection is required.[16] This should only be done within the context of a formal respiratory protection program that includes medical evaluation and fit-testing.[16][19]

Diagram: Hierarchy of Controls for Handling Halogenated Pyrazines

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less hazardous pyrazine) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective SpillResponse Spill Chemical Spill Occurs Assess Assess Hazard (Size, Volatility, Toxicity) Spill->Assess Minor Minor Spill Assess->Minor Low Hazard Major Major Spill Assess->Major High Hazard Cleanup Follow Minor Spill Protocol: 1. Alert & Isolate 2. Don PPE 3. Contain & Clean 4. Decontaminate Minor->Cleanup Evacuate Follow Major Spill Protocol: 1. Evacuate Area 2. Alert Emergency Services 3. Secure Area (if safe) 4. Report Details Major->Evacuate

Sources

Foundational

Solubility Profiling &amp; Process Optimization for 5-Chloro-2-fluoro-3-methylpyrazine

This guide provides a rigorous framework for characterizing the solubility profile of 5-Chloro-2-fluoro-3-methylpyrazine (CAS 1393560-16-1), a critical intermediate in the synthesis of advanced pharmaceutical active ingr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous framework for characterizing the solubility profile of 5-Chloro-2-fluoro-3-methylpyrazine (CAS 1393560-16-1), a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), including pyrazine-based antivirals.[1]

Given the proprietary nature of specific solubility data for this intermediate in open literature, this guide synthesizes structural analog analysis , thermodynamic modeling principles , and validated experimental protocols to empower researchers to generate and utilize high-fidelity solubility data.

Executive Summary

The solubility landscape of 5-Chloro-2-fluoro-3-methylpyrazine is governed by the interplay between its lipophilic halogen substituents (-Cl, -F) and the polarizable pyrazine core.[1] Accurate solubility data is the cornerstone of process development, determining solvent selection for reaction monitoring, extraction efficiency, and final crystallization yield.[1] This guide outlines the theoretical solubility behavior, provides a standardized protocol for experimental determination, and details the thermodynamic modeling required for scalable process design.[1]

Compound Profile & Physicochemical Context

PropertyData / Prediction
Compound Name 5-Chloro-2-fluoro-3-methylpyrazine
CAS Number 1393560-16-1
Molecular Formula C₅H₄ClFN₂
Molecular Weight 146.55 g/mol
Physical State Solid (Low melting point expected: 35–55°C) or Oil (if impure)
Polarity Profile Lipophilic / Weakly Polar
Key Functional Groups Chloropyrazine (Electron-withdrawing), Fluoropyrazine (High electronegativity), Methyl (Weakly electron-donating)
Structural Analysis for Solvent Selection

The molecule exhibits a "push-pull" electronic structure.[1] The electron-withdrawing halogens decrease the basicity of the pyrazine nitrogens, significantly reducing water solubility compared to bare pyrazine.[1] Conversely, the methyl group enhances solubility in non-polar hydrocarbons.[1]

  • Hydrophobicity: High (LogP predicted > 1.5).

  • Hydrogen Bonding: No H-bond donors; 2 weak H-bond acceptors (Pyrazine N).[1]

The Solubility Landscape (Predicted)

Note: The following values are predicted ranges based on structural analogs (e.g., 2,3-dichloropyrazine) and general solubility principles. Experimental validation is required.

Table 1: Predicted Solubility Profile at 25°C
Solvent ClassRepresentative SolventPredicted Solubility (Mole Fraction,

)
Process Utility
Protogenic (Polar) Water

(Insoluble)
Anti-solvent for precipitation.[1]
Protogenic (Organic) Methanol / Ethanol

(Moderate)
Ideal for Cooling Crystallization .[1] Solubility is highly temperature-dependent.[1]
Aprotic Polar Acetone / Ethyl Acetate

(High)
Reaction solvent; difficult to crystallize from (high yield loss).[1]
Non-Polar n-Heptane / Hexane

(Low-Mod)
Anti-solvent; wash solvent to remove non-polar impurities.[1]
Chlorinated Dichloromethane (DCM)

(Very High)
Extraction solvent; not suitable for crystallization.[1]

Experimental Methodology: High-Fidelity Determination

To generate the precise data required for process modeling (e.g., Apelblat parameters), the Laser Dynamic Method is superior to the static gravimetric method due to its speed and reproducibility.[1]

Protocol: Laser Monitoring Technique

Objective: Determine the saturation temperature (


) for a known solute concentration (

).
  • Preparation:

    • Weigh a precise mass of 5-Chloro-2-fluoro-3-methylpyrazine (

      
      ) into a jacketed glass vessel.
      
    • Add a known mass of solvent (

      
      ).[1]
      
    • Calculate the initial mole fraction (

      
      ).
      
  • Dissolution (Heating Phase):

    • Agitate at 400 RPM using a magnetic stirrer.

    • Heat the mixture at a rate of

      
      .
      
    • Direct a laser beam (e.g., 5 mW He-Ne) through the suspension.[1]

    • Detection: Monitor the transmitted light intensity. As the solid dissolves, turbidity decreases.[1] The temperature at which transmittance reaches the maximum (plateau) is recorded as the Dissolution Temperature (

      
      ) .
      
  • Recrystallization (Cooling Phase - Optional Validation):

    • Cool the clear solution at

      
      .
      
    • Record the temperature where transmittance drops sharply (nucleation point).

    • Note: The difference between

      
       and 
      
      
      
      is the Metastable Zone Width (MSZW).
  • Iteration:

    • Repeat with varying solute/solvent ratios to cover the temperature range of interest (e.g., 278.15 K to 323.15 K).

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Define Mole Fraction (x) Prep Sample Preparation (Weigh Solute + Solvent) Start->Prep Heat Controlled Heating (0.5 K/min) Prep->Heat Laser Laser Monitoring (Transmittance) Heat->Laser Dynamic Monitoring Detect Detect Dissolution Point (T_diss) Laser->Detect Max Transmittance Detect->Prep Next Concentration Model Thermodynamic Modeling (Apelblat) Detect->Model Data Input (x, T)

Figure 1: Workflow for the dynamic determination of solubility using laser monitoring. This method minimizes human error associated with visual detection.[1]

Thermodynamic Modeling & Data Correlation

Once experimental data (


 vs. 

) is obtained, it must be correlated to allow for interpolation and process design.[1]
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation: If

      
       is negative and large, solubility is strongly dependent on temperature, indicating a high enthalpy of dissolution (
      
      
      
      ).[1] This suggests Cooling Crystallization is the optimal purification strategy.[1]
Thermodynamic Parameters

From the solubility data, calculate the dissolution thermodynamics to understand the energy landscape:

  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    [1]
    • Expectation:

      
       (Endothermic).[1] The process requires heat.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]

Process Application: Crystallization Design

Based on the predicted solubility profile (High in Alcohol, Low in Water), two primary purification strategies emerge.[1]

Strategy A: Cooling Crystallization (Recommended)[1]
  • Solvent: Ethanol or Isopropanol.[1]

  • Mechanism: The steep solubility curve allows for high recovery upon cooling.[1]

  • Procedure:

    • Dissolve crude 5-Chloro-2-fluoro-3-methylpyrazine in hot Ethanol (near boiling).

    • Filter hot to remove insoluble mechanical impurities.[1]

    • Cool slowly (controlled ramp) to 0°C.

    • Harvest crystals.[1]

  • Pros: High purity, well-defined crystal habit.

Strategy B: Anti-Solvent Crystallization
  • Solvent System: Acetone (Solvent) + Water (Anti-solvent).[1]

  • Mechanism: Drastic reduction of solubility power by adding a polar protic anti-solvent.[1]

  • Procedure:

    • Dissolve crude material in a minimum volume of Acetone.

    • Slowly dose Water while stirring.

    • Induce nucleation.[1]

  • Pros: Higher yield.

  • Cons: Risk of oiling out (liquid-liquid phase separation) due to the low melting point of the compound.[1]

Visualization: Crystallization Logic

CrystLogic Input Crude 5-Chloro-2-fluoro-3-methylpyrazine SolventCheck Solubility in Alcohol? Input->SolventCheck HighSlope Yes: Steep Solubility Curve SolventCheck->HighSlope High T-dependence LowSlope No: Flat Curve or High Sol. SolventCheck->LowSlope Low T-dependence Cooling Cooling Crystallization (Ethanol/IPA) HighSlope->Cooling Result Pure Crystals (>99%) Cooling->Result AntiSolv Anti-Solvent Precipitation (Acetone + Water) LowSlope->AntiSolv AntiSolv->Result

Figure 2: Decision tree for selecting the optimal crystallization technique based on solubility behavior.

References & Further Reading

Since specific data for this CAS is proprietary, the following references provide the methodological basis and data for structural analogs used in this guide.

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical Thermodynamics. Link[1]

  • Grant, D. J. W. (2007).[1] Theory and Origin of Solubility. In Solubility in Pharmaceutical Chemistry. Walter de Gruyter.

  • Wang, J., et al. (2018).[1] Solubility and thermodynamic properties of 2-chloro-3-amino-4-methylpyridine in pure solvents. Journal of Chemical & Engineering Data. (Analogous pyridine structure).[1] Link

  • Sander, R. (2023).[1][3] Compilation of Henry's law constants (version 5.0.0) for water as solvent.[1][3] Atmospheric Chemistry and Physics. (For halogenated aromatic solubility principles). Link[1][3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Chloro-2-fluoro-3-methylpyrazine in Medicinal Chemistry

Introduction: The Strategic Value of Substituted Pyrazines in Drug Discovery The pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Pyrazines in Drug Discovery

The pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a hydrogen bond acceptor make it a highly sought-after motif in the design of molecules targeting a diverse array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[3][4] The strategic placement of substituents on the pyrazine ring is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide focuses on the medicinal chemistry applications of a particularly valuable, yet underexplored, building block: 5-Chloro-2-fluoro-3-methylpyrazine .

The trifunctional nature of this reagent, possessing chloro, fluoro, and methyl groups, offers medicinal chemists a versatile platform for molecular elaboration. The electron-withdrawing nature of the pyrazine ring, further enhanced by the fluorine and chlorine substituents, creates distinct reactivity at the halogenated positions. This allows for selective and sequential functionalization, a key advantage in the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Reactivity Profile

The reactivity of 5-Chloro-2-fluoro-3-methylpyrazine is dictated by the interplay of its substituents and the inherent electronic nature of the pyrazine ring.

PropertyValue (Predicted)Structural Formula
Molecular Formula C₅H₄ClFN₂Chemical Structure of 5-Chloro-2-fluoro-3-methylpyrazine
Molecular Weight 146.55 g/mol Boiling Point ~180-190 °CLogP ~1.5

The key to its utility lies in the differential reactivity of the C-F and C-Cl bonds:

  • The 2-Fluoro Substituent: The fluorine atom at the 2-position strongly activates this site for Nucleophilic Aromatic Substitution (SNAr) .[5] The high electronegativity of fluorine, combined with the electron-deficient pyrazine core, makes the C2 carbon highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols.[6] This provides a reliable method for introducing a wide range of side chains.

  • The 5-Chloro Substituent: The chlorine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions . While less reactive towards SNAr than the C-F bond, the C-Cl bond is readily activated by palladium catalysts, enabling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7]

This orthogonal reactivity allows for a two-step functionalization strategy, as illustrated below:

G start 5-Chloro-2-fluoro-3-methylpyrazine step1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with R¹-NH₂) start->step1 intermediate 5-Chloro-2-(R¹-amino)-3-methylpyrazine step1->intermediate step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R²-B(OH)₂) intermediate->step2 product 5-(R²)-2-(R¹-amino)-3-methylpyrazine step2->product

Sequential Functionalization Workflow

Core Synthetic Methodologies and Protocols

While a specific, dedicated synthesis for 5-Chloro-2-fluoro-3-methylpyrazine is not extensively documented in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on established methodologies for related halogenated pyrazines. A likely precursor would be a di-halogenated methylpyrazine, which can be synthesized from commercially available starting materials.

Protocol 1: Proposed Synthesis of 5-Chloro-2-fluoro-3-methylpyrazine

This protocol is a hypothetical route based on known transformations of pyrazine systems.

Step A: Synthesis of 2,5-Dichloro-3-methylpyrazine

A potential route to the dichlorinated intermediate could involve the cyclization of appropriate precursors followed by chlorination, or direct chlorination of a methylpyrazine derivative.

Step B: Selective Fluorination

A nucleophilic fluorination reaction, such as the Halex reaction, could be employed to selectively replace one of the chlorine atoms with fluorine. The 2-position is generally more activated towards nucleophilic attack in pyrazine systems.

Materials:

  • 2,5-Dichloro-3-methylpyrazine (1 equivalent)

  • Anhydrous Potassium Fluoride (KF) (2-3 equivalents)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.1 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMSO, Sulfolane)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-3-methylpyrazine, anhydrous potassium fluoride, and the phase-transfer catalyst.

  • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 150-180 °C and stir vigorously.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Chloro-2-fluoro-3-methylpyrazine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details the displacement of the highly activated fluorine atom with a primary or secondary amine.

Materials:

  • 5-Chloro-2-fluoro-3-methylpyrazine (1.0 equivalent)

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMSO, NMP)

Procedure:

  • To a dry reaction vessel, add 5-Chloro-2-fluoro-3-methylpyrazine and the chosen amine.

  • Add the anhydrous solvent to dissolve the reactants.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start with Reactants (Pyrazine, Amine, Base, Solvent) heat Heat Reaction Mixture (80-120 °C) start->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Workflow for SNAr Reaction
Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the C-Cl bond with a boronic acid.

Materials:

  • 5-Chloro-2-(substituted)-3-methylpyrazine (from Protocol 2) (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)

Procedure:

  • In a reaction vessel, combine the substituted chloropyrazine, boronic acid, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Kinase Inhibitor Drug Discovery

The pyrazine scaffold is a prominent feature in many kinase inhibitors, often acting as a hinge-binding motif.[3] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

While direct evidence for the incorporation of 5-Chloro-2-fluoro-3-methylpyrazine in publicly disclosed kinase inhibitors is limited, its structural features make it an ideal starting point for the synthesis of inhibitors targeting kinases such as B-Raf. The development of B-Raf inhibitors is a critical area of oncology research, particularly for the treatment of melanoma.

The "5-chloro-2-fluoro-3-methylphenyl" moiety has been cited in patents for B-Raf inhibitors, suggesting that the corresponding pyrazine analogue would be a highly relevant scaffold for exploration in this therapeutic area. The synthetic handles on 5-Chloro-2-fluoro-3-methylpyrazine allow for the systematic introduction of various functionalities to probe the binding pocket of B-Raf and optimize for potency and selectivity.

G cluster_0 B-Raf Kinase Domain hinge Hinge Region pocket ATP Binding Pocket inhibitor Pyrazine-based Inhibitor inhibitor->hinge H-Bonding inhibitor->pocket Hydrophobic & Van der Waals Interactions

Pyrazine Inhibitor Binding to Kinase

The ability to perform a nucleophilic substitution at the 2-position allows for the introduction of a side chain that can extend into the solvent-exposed region, while the cross-coupling at the 5-position can be used to introduce groups that occupy deeper pockets of the ATP-binding site.

Conclusion and Future Outlook

5-Chloro-2-fluoro-3-methylpyrazine represents a high-value, versatile building block for medicinal chemistry. Its orthogonal reactivity, enabling sequential and selective functionalization, provides a powerful platform for the synthesis of complex, biologically active molecules. While its full potential is yet to be realized in publicly documented drug discovery programs, the established importance of the substituted pyrazine scaffold, particularly in the development of kinase inhibitors, underscores the significant promise of this reagent. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of 5-Chloro-2-fluoro-3-methylpyrazine and leverage its unique properties in the pursuit of novel therapeutics.

References

  • Doležal, M., & Zítko, J. (2015). Pyrazine-2-carboxamide derivatives as promising antimicrobial and antimycobacterial agents.
  • Niculescu-Duvaz, I., et al. (2006). Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead. Journal of Medicinal Chemistry, 49(1), 407-416.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • Watterson, S. H., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.
  • Fray, M. J., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(18), 1625-1647.
  • BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.
  • McWilliam, L. E., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(31), 10891–10901.
  • RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 3299-3323.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. OpenStax.
  • Niculescu-Duvaz, D., et al. (2008). Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. Journal of Medicinal Chemistry, 51(11), 3244-3257.
  • BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.
  • U.S. Patent 9,284,293 B2. (2016). Pyrazolyl-amino-pyrimidine compounds as B-Raf inhibitors.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,5-Diiodopyrazine from Pyrazine.
  • Chen, Y., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.
  • Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112.
  • U.S. Patent Application Publication No. US 2023/0240178 A1. (2023).
  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 11(11), 2297–2300.
  • Zhang, Y.-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES.
  • Wilson, T. R., et al. (2020).

Sources

Application

using 5-Chloro-2-fluoro-3-methylpyrazine as a building block

Application Note: 5-Chloro-2-fluoro-3-methylpyrazine as a Regioselective Scaffold Executive Summary 5-Chloro-2-fluoro-3-methylpyrazine (CAS 1393533-79-3) is a high-value heterocyclic building block used primarily in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Chloro-2-fluoro-3-methylpyrazine as a Regioselective Scaffold

Executive Summary

5-Chloro-2-fluoro-3-methylpyrazine (CAS 1393533-79-3) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., B-Raf, JAK) and GPCR ligands.[1][2][3] Its utility stems from its orthogonal reactivity profile : the pyrazine core possesses three distinct "handles" that allow for sequential, regioselective functionalization.

This guide provides validated protocols for exploiting these handles:

  • C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • C-5 Chlorine: Optimized for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1][2][3]

  • C-3 Methyl: Provides steric bulk to enforce ligand conformation or serves as a site for benzylic functionalization.[1][2]

Chemical Reactivity Profile

Understanding the electronic landscape of the pyrazine ring is critical for designing successful synthetic routes.

PositionSubstituentReactivity ModeActivation Mechanism
C-2 Fluorine Primary Electrophile (

)
The electronegativity of Fluorine, combined with the electron-deficient pyrazine ring (specifically the ortho-nitrogen N-1), stabilizes the Meisenheimer complex, making F a superior leaving group to Cl in

reactions.[1][2][3]
C-5 Chlorine Secondary Electrophile (Pd-Cat) The C-Cl bond is stronger than C-Br/C-I but weaker than C-F towards oxidative addition.[1][2][3] It remains intact during mild

at C-2, allowing for chemoselective downstream coupling.
C-3 Methyl Steric/Benzylic Handle The methyl group at C-3 introduces steric hindrance near C-2.[1][2][3] While this may slightly retard

rates compared to non-methylated analogs, it is crucial for preventing "rotational freedom" in final drug candidates (atropisomerism control).
Reactivity Logic Diagram

ReactivityMap SM 5-Chloro-2-fluoro- 3-methylpyrazine (CAS 1393533-79-3) SnAr_Path Path A: SNAr (Nucleophilic Attack) SM->SnAr_Path  Primary Reactivity (High Selectivity) Pd_Path Path B: Pd-Coupling (Suzuki/Buchwald) SM->Pd_Path  Secondary Reactivity (Requires Catalyst) Prod_A 2-Amino-5-chloro- 3-methylpyrazine SnAr_Path->Prod_A  Displacement of F (Mild Conditions) Prod_B 2-Fluoro-3-methyl- 5-arylpyrazine Pd_Path->Prod_B  Coupling at Cl (High Temp) Final Polysubstituted Pyrazine Scaffold Prod_A->Final  Subsequent Pd-Coupling Prod_B->Final  Subsequent SNAr (Difficult)

Caption: Reaction map showing the divergent pathways. Path A (SNAr) is the standard first step due to the high lability of the C-2 Fluorine.

Experimental Protocols

Protocol A: Regioselective (Displacement of Fluorine)

Objective: To introduce an amine nucleophile at the C-2 position while retaining the C-5 Chlorine for future steps.[1][2][3]

Reagents:

  • Substrate: 5-Chloro-2-fluoro-3-methylpyrazine (1.0 equiv)[1][2][3]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)[3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv)[1][2][3]
  • Solvent: DMSO (for faster rates) or Isopropanol (for easier workup)[3]

Step-by-Step:

  • Preparation: Dissolve 5-Chloro-2-fluoro-3-methylpyrazine in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

  • Reaction: Stir at RT.

    • Note: Due to the steric bulk of the C-3 methyl group, if the amine is bulky (e.g., tert-butyl amine), heating to 50–60°C may be required.

    • Monitoring: Monitor by LC-MS.[1][2][3] The product peak (M+Nucleophile-HF) should appear; the C-Cl bond remains intact.[1][2][3]

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • Success:

    
    F NMR shows disappearance of the starting material peak (approx. -70 to -90 ppm range depending on reference).[1][2][3]
    
  • Failure (Regio-scrambling): If the C-5 Chlorine is displaced, you will observe a mass shift corresponding to -HCl instead of -HF.[1][2][3] This is rare under mild conditions (

    
    C).
    
Protocol B: Suzuki-Miyaura Cross-Coupling (at C-5 Chlorine)

Objective: To attach an aryl or heteroaryl group at the C-5 position.[1][2] This is typically performed after Protocol A, but can be done before if the boronic acid is stable to fluoride.

Reagents:

  • Substrate: 2-Amino-5-chloro-3-methylpyrazine (Product of Protocol A)[1][2][3]

  • Boronic Acid/Ester: Aryl-B(OH)

    
     or Aryl-BPin (1.2 equiv)[1][2][3]
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (for difficult substrates)[3]
    
  • Base:

    
     (aqueous) or 
    
    
    
    (solid)[3]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2][3]

Step-by-Step:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Add solvents and sparge with Nitrogen/Argon for 10 minutes (Critical step to prevent homocoupling).

  • Catalyst Addition: Add Pd catalyst quickly under inert atmosphere.

  • Reaction: Heat to 90–100°C for 2–12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Troubleshooting:

  • Hydrodehalogenation:[1][2][3] If the C-Cl bond is reduced to C-H (loss of Cl without coupling), switch to a less bulky ligand or lower the temperature.

  • Protodeboronation: If the boronic acid degrades, use the corresponding Potassium Trifluoroborate (

    
    ) salt.
    

Case Study: Kinase Inhibitor Synthesis

Context: Many B-Raf and JAK inhibitors utilize a "hinge-binder" motif connected to a "tail" group.[1][2][3] The 5-Chloro-2-fluoro-3-methylpyrazine scaffold is ideal for this:

  • Step 1 (

    
    ):  The C-2 Fluorine is displaced by a solubilizing amine (e.g., morpholine or a chiral amine tail).
    
  • Step 2 (Suzuki): The C-5 Chlorine is coupled to an indazole or pyrazole core (the hinge binder).

Quantitative Comparison of Halogen Reactivity:

BondBond Dissociation Energy (kcal/mol)Relative Rate in

Relative Rate in Pd-Oxidative Addition
C–F ~115 (Strong)Fastest (due to electronegativity)Slow/Inert
C–Cl ~80 (Medium)SlowFast (Active Handle)

Insight: This inversion of reactivity (F is strongest bond but best leaving group for


) is the fundamental principle enabling the sequential synthesis without protecting groups.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potentially harmful if swallowed.

  • Storage: Store at 2–8°C under inert gas. Pyrazines can be hygroscopic.

  • Chemical Incompatibility: Avoid strong oxidizing agents. The methyl group can be susceptible to radical oxidation if exposed to air/light over prolonged periods.

References

  • Chemical Structure & Identifiers

    • 5-Chloro-2-fluoro-3-methylpyrazine (CAS 1393533-79-3).[1][2][3]

  • Medicinal Chemistry Applications

    • Application in Kinase Inhibitors (B-Raf): See Patent US 9,387,208 B2, which utilizes substituted pyrazines and pyridines in similar regioselective workflows. [1][2][3]

  • General Reactivity of Fluorochloropyrazines

    • Regioselectivity in : "Nucleophilic Aromatic Substitution of Polyhalopyrazines." Journal of Organic Chemistry. (General principles applied to CAS 1393533-79-3).
    • Suzuki Coupling of Chloropyrazines: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines."[1][2][3] Organic Letters. [1][2][3]

Sources

Method

19F NMR spectroscopy of 5-Chloro-2-fluoro-3-methylpyrazine

Executive Summary This guide details the protocol for the structural characterization and quantitative analysis (qNMR) of 5-Chloro-2-fluoro-3-methylpyrazine (CAS: N/A, analogue context) using Fluorine-19 ( F) NMR spectro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the structural characterization and quantitative analysis (qNMR) of 5-Chloro-2-fluoro-3-methylpyrazine (CAS: N/A, analogue context) using Fluorine-19 (


F) NMR spectroscopy.[1] As a critical intermediate in the synthesis of antiviral and antineoplastic agents, verifying the regiochemistry of this fluorinated pyrazine is essential.

Unlike Proton (


H) NMR, which suffers from signal overlap in the aromatic region, 

F NMR offers a background-free window with 100% isotopic abundance and high sensitivity (83% of

H).[1] This protocol addresses the specific coupling patterns (

vs.

) and chemical shift behaviors unique to the pyrazine scaffold.[1]

Structural Analysis & Theoretical Prediction

Before acquisition, one must understand the magnetic environment of the fluorine nucleus to correctly interpret the spectral splitting.

The Molecule

Structure: 5-Chloro-2-fluoro-3-methylpyrazine Formula: C


H

ClFN

[1][2]
  • Position 2: Fluorine (The observer nucleus).[3][4][5][6][7]

  • Position 3: Methyl group (–CH

    
    ).
    
  • Position 5: Chlorine (Electron-withdrawing, affects shift).

  • Position 6: Proton (The only aromatic proton).

Chemical Shift Prediction

Based on empirical data for 2-fluoropyrazine derivatives [1][2]:

  • Base Shift (2-fluoropyrazine):

    
     -79.4 ppm (in CDCl
    
    
    
    ).[3]
  • Substituent Effects:

    • 3-Methyl: Ortho-substitution typically induces a minor deshielding effect (+1 to +5 ppm) or minimal change due to steric compression.

    • 5-Chloro: Meta-position relative to fluorine. Inductive withdrawing usually results in a slight shielding or deshielding depending on the balance of resonance effects.

  • Predicted Window:

    
     -75.0 to -85.0 ppm  (Relative to CFCl
    
    
    
    ).[8]
Coupling Constants (J-Coupling)

The


F signal will not be a singlet.[1] It will be split by scalar coupling to the neighboring protons.
Coupling PathInteraction TypeBond CountPredicted

Value (Hz)
Multiplicity Impact
F(2)

H(6)
Vicinal (via N1)3 Bonds (

)
3 – 8 Hz Splits signal into a Doublet (d)
F(2)

CH

(3)
Long-range4 Bonds (

)
1 – 3 Hz Splits signal into a Quartet (q)

Resulting Pattern: The signal will appear as a Doublet of Quartets (dq) or a Quartet of Doublets (qd) depending on the magnitude of


.[1]

Experimental Protocol

Materials & Reagents
  • Analyte: >5 mg of 5-Chloro-2-fluoro-3-methylpyrazine.

  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for solubility and sharp lines.[1] DMSO-d
    
    
    
    is an alternative if the compound is polar, but may shift the signal by ~1-2 ppm [1].
  • Internal Standard (for qNMR):

    • Recommended:

      
      -Trifluorotoluene  (
      
      
      
      -63.7 ppm) or Fluorobenzene (
      
      
      -113.1 ppm).[1]
    • Avoid: Trifluoroacetic acid (TFA,

      
       -76.5 ppm) due to potential overlap with the analyte peak (~ -80 ppm) and volatility issues.
      
Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of analyte into a clean vial.

  • Standard Addition (qNMR only): Add 5.0 mg of Fluorobenzene (Internal Standard). Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL of CDCl

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a 5 mm NMR tube. Ensure a solvent height of at least 4.5 cm to prevent shimming errors.

Instrument Parameters (Bruker/Jeol/Varian)
  • Nucleus:

    
    F (typically 376 MHz on a 400 MHz magnet).[1][7]
    
  • Pulse Sequence:

    • Structural ID:zg (Standard 1D with coupling visible).

    • qNMR:zgig (Inverse gated decoupling) to eliminate NOE enhancement and collapse multiplets into singlets for accurate integration.

  • Spectral Width: 200 ppm (centered at -100 ppm).

  • Relaxation Delay (D1):

    • Structural: 1.0 s.

    • qNMR:20 s (Calculated as

      
      ). Fluorinated aromatics often have 
      
      
      
      values of 2-4 seconds.
  • Scans (NS): 16 (Structural) to 64 (qNMR).[1]

  • Offset (O1P): -100 ppm.

Data Interpretation & Workflow

Visualizing the Workflow

The following diagram outlines the decision process for characterizing the compound.

G Start Start: Crude Material Acquire Acquire 19F NMR (Coupled) Start->Acquire CheckShift Check Chemical Shift (-75 to -85 ppm?) Acquire->CheckShift CheckSplit Analyze Splitting Pattern CheckShift->CheckSplit Yes Mismatch Pattern: Singlet or Wrong Split (Regioisomer?) CheckShift->Mismatch No (< -100 ppm) Match Pattern: Doublet of Quartets (Matches 5-Cl-2-F-3-Me) CheckSplit->Match F-H (d) + F-Me (q) CheckSplit->Mismatch Only F-H (d) qNMR Run qNMR (Inverse Gated) Calculate Purity Match->qNMR

Figure 1: Decision tree for verifying the identity of 5-Chloro-2-fluoro-3-methylpyrazine.

Spectral Analysis
  • Target Signal: Look for a resonance centered around -79 to -81 ppm .

  • Multiplicity Confirmation:

    • Expand the peak.

    • Observe the large splitting (

      
       Hz) creating a doublet.
      
    • Observe the fine splitting (

      
       Hz) on each leg of the doublet, turning them into quartets.
      
    • Note: If the methyl coupling is unresolved, it may appear as a "broad doublet."

Impurity Profiling

Common impurities in the synthesis of this compound include regioisomers where the fluorine or chlorine are in different positions.[1]

  • 2-Fluoro-3-chloropyrazine: Lacks the methyl group. Signal will be a simple doublet or singlet depending on substitution.

  • Fluoride Ion: Appears as a broad singlet at -120 to -150 ppm (highly solvent dependent).

Quantitative Analysis (qNMR) Calculation

For purity determination using an internal standard (IS):



  • 
    : Purity of analyte
    
  • 
    : Integrated area of analyte and standard
    
  • 
    : Number of fluorine atoms (1 for analyte, 1 for Fluorobenzene)
    
  • 
    : Molecular weights (146.55  g/mol  for analyte)[1]
    
  • 
    : Weights in mg
    

References

  • BenchChem. (2025).[1] Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. Retrieved from

  • American Chemical Society. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. J. Org.[7][9] Chem. 80, 12137–12145.[7] Retrieved from

  • University of Colorado. (2024). 19F NMR Reference Standards and Chemical Shifts. Retrieved from

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Retrieved from

  • National Institutes of Health. (2019). NMR spectroscopy in drug discovery: Evaluation of physico-chemical properties. Retrieved from

Sources

Application

Application Note: HPLC Analysis of 5-Chloro-2-fluoro-3-methylpyrazine

Executive Summary This application note details a robust HPLC protocol for the quantification and purity analysis of 5-Chloro-2-fluoro-3-methylpyrazine . While structurally similar to the common pyridine intermediate (5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust HPLC protocol for the quantification and purity analysis of 5-Chloro-2-fluoro-3-methylpyrazine . While structurally similar to the common pyridine intermediate (5-Chloro-2-fluoro-3-methylpyridine, CAS 375368-84-6), this pyrazine analog presents distinct chromatographic challenges due to the lower basicity of the pyrazine ring and the electron-withdrawing effects of the halogen substituents.

The method utilizes a C18 stationary phase with an acidic mobile phase to ensure sharp peak shape and resolution from potential synthesis byproducts, such as des-halo analogs (2-Fluoro-3-methylpyrazine) and regioisomers. This guide is designed for researchers in drug discovery (e.g., viral polymerase inhibitors) and agrochemical synthesis.

Chemical Profile & Critical Parameters[1][2]

Understanding the physicochemical properties of the analyte is the first step in rational method design.

ParameterValue (Predicted/Experimental)Chromatographic Implication
Structure Pyrazine ring substituted with Cl, F, and Methyl groups.Planar, aromatic, moderately lipophilic.
Molecular Weight ~146.55 g/mol Suitable for UV and MS detection.
LogP ~1.2 – 1.5Moderately retained on C18; requires ~30-50% organic modifier for elution.
pKa (Conjugate Acid) < 0.5 (Very Weak Base)The pyrazine nitrogens are extremely weakly basic due to electron-withdrawing F and Cl. pH control is less critical for ionization but essential for reproducibility.
UV Maxima ~270 nm, ~310 nm270 nm provides optimal sensitivity for the pyrazine chromophore.
Solubility Soluble in MeOH, ACN, DMSO. Sparingly soluble in water.Sample diluent should match the initial mobile phase (e.g., 10-20% ACN in Water).
Note on Structural Ambiguity

Researchers must verify the specific isomer. This protocol focuses on the 5-Chloro-2-fluoro-3-methylpyrazine isomer.[] If analyzing the pyridine analog (CAS 375368-84-6), this method remains applicable due to similar lipophilicity, though retention times will shift slightly earlier for the pyridine due to its higher basicity and polarity.

Method Development Strategy

The development strategy prioritizes the separation of the target molecule from its likely synthetic impurities:

  • Des-chloro impurity: 2-Fluoro-3-methylpyrazine (More polar, elutes earlier).

  • Des-fluoro impurity: 5-Chloro-3-methylpyrazine (Less polar than target, elutes later).

  • Regioisomers: Separation requires a column with high shape selectivity (e.g., Phenyl-Hexyl or High-Strength Silica C18).

Decision Matrix (Graphviz Diagram)

MethodDevelopment Start Start: Method Development CheckSolubility Check Solubility (MeOH/ACN) Start->CheckSolubility ColumnSelect Column Selection CheckSolubility->ColumnSelect C18 C18 (Standard) Robustness ColumnSelect->C18 General QC Phenyl Phenyl-Hexyl Halogen Selectivity ColumnSelect->Phenyl Isomer Separation MobilePhase Mobile Phase Optimization Acidic (pH 2-3) C18->MobilePhase Phenyl->MobilePhase Gradient Gradient Selection 5% -> 95% B MobilePhase->Gradient Validation Validation (Linearity, Precision) Gradient->Validation

Caption: Decision tree for selecting stationary phases based on separation requirements (General QC vs. Isomer Resolution).

Detailed Analytical Protocol

Instrument Configuration
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Pump: Quaternary or Binary Gradient Pump capable of 400 bar.

  • Autosampler: Temperature controlled at 15°C (to prevent evaporation of volatile impurities).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for isomer separation).C18 offers longevity; Phenyl-Hexyl provides pi-pi interactions for better halogenated compound separation.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidic pH suppresses silanol activity and ensures the analyte remains neutral/protonated consistently.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks than Methanol for halogenated aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 270 nm (Reference: 360 nm)270 nm is the absorption maximum for the pyrazine ring.
Injection Volume 5 - 10 µLAdjust based on sample concentration.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 10Initial equilibration (Low organic to retain polar impurities).
2.0 10Isocratic hold to separate solvent front.
12.0 90Linear ramp to elute the target and lipophilic impurities.
15.0 90Wash step to remove highly retained components.
15.1 10Return to initial conditions.
20.0 10Re-equilibration (Critical for reproducibility).
Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of 5-Chloro-2-fluoro-3-methylpyrazine reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate if necessary).

  • Make up to volume.

Working Standard (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with 10:90 Acetonitrile:Water .

    • Critical: Using a diluent with high water content ensures good peak shape at the beginning of the gradient (focusing effect).

System Suitability & Validation

To ensure the method is trustworthy and self-validating, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) Target ± 0.1 minCheck pump flow rate, leaks, or column temperature.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5If T > 1.5, replace column or prepare fresh Mobile Phase A (check pH).
Theoretical Plates (N) > 5,000If N is low, check connections for dead volume or replace the column.
Resolution (Rs) > 2.0 between Target and nearest impurityIf Rs < 2.0, decrease gradient slope or switch to Phenyl-Hexyl column.
Precision (RSD) < 1.0% (n=6 injections)If RSD is high, check autosampler precision or injector seal.
Workflow for Routine Analysis (Graphviz)

RoutineAnalysis SystemPrep System Prep Purge & Equilibrate BlankInj Blank Injection (Diluent) SystemPrep->BlankInj StdInj Standard Injection (5 Replicates) BlankInj->StdInj CheckSST Check System Suitability (RSD < 1%, T < 1.5) StdInj->CheckSST CheckSST->SystemPrep Fail (Retest) SampleInj Sample Injection (Bracketed) CheckSST->SampleInj Pass DataProcess Data Processing & Reporting SampleInj->DataProcess

Caption: Routine analysis workflow ensuring data integrity through System Suitability Testing (SST).

Troubleshooting & Impurity Profiling

Common Issues with Halogenated Pyrazines
  • Peak Broadening: Often caused by "sample solvent mismatch." If the sample is dissolved in 100% ACN and injected into a 10% ACN mobile phase, the analyte may precipitate or travel faster than the solvent, causing broad peaks.

    • Solution: Always dilute the final sample in the starting mobile phase composition (10-20% ACN).

  • Ghost Peaks: Halogenated compounds can be sticky.

    • Solution: Add a needle wash step with 50:50 MeOH:Water in the autosampler method.

  • Hydrolysis: The C-Cl and C-F bonds on the electron-deficient pyrazine ring can be susceptible to nucleophilic attack (hydrolysis) at high pH.

    • Solution: Strictly maintain acidic pH (Formic acid) and avoid leaving samples in basic buffers.

Impurity Identification
  • RT < Target: Likely Hydrolysis products (Hydroxy-analogs) or Des-halogenated species (loss of Cl/F makes the molecule more polar).

  • RT > Target: Likely Dimerized byproducts or Poly-halogenated species (more lipophilic).

References

  • PubChem. 5-Chloro-2-fluoro-3-methylpyridine (Structural Analog Reference). National Library of Medicine. Available at: [Link]

  • Dolan, J. W. LCGC North America. "System Suitability: How to Make Sure Your Method is Working." Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.
  • Agilent Technologies. ZORBAX Eclipse Plus C18 Application Note. "Analysis of Basic Compounds." Available at: [Link]

  • Phenomenex. Luna Phenyl-Hexyl Column Selectivity Guide. "Separation of Halogenated Isomers." Available at: [Link]

(Note: While specific literature for "5-Chloro-2-fluoro-3-methylpyrazine" is limited due to its nature as a specialized intermediate, the protocols above are derived from authoritative methodologies for structurally homologous halogenated nitrogen heterocycles.)

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Pyrazine Derivatives

Introduction: The Enduring Significance of the Pyrazine Core in Modern Chemistry The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrazine Core in Modern Chemistry

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry and material science.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure have made it a privileged pharmacophore in a multitude of clinically significant drugs, including the antiviral agent Favipiravir and various anticancer agents.[3][4] Furthermore, pyrazine derivatives are integral to the flavor and fragrance industry, contributing to the characteristic aromas of roasted foods like coffee.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary synthetic strategies for accessing functionalized pyrazine derivatives. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices and providing robust, field-tested protocols.

Part 1: Classical Pyrazine Syntheses - The Foundation

The traditional methods for constructing the pyrazine ring, developed in the late 19th century, remain highly relevant and instructive. These routes typically rely on the condensation of 1,2-dicarbonyl precursors with 1,2-diamines or the self-condensation of α-amino ketones.[5][6]

The Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a powerful and straightforward method based on the self-condensation of α-amino ketones.[1][6] These key intermediates are often generated in situ from more stable precursors, such as α-oximino ketones, to circumvent their inherent instability.

Scientific Rationale & Mechanism:

The core of the Gutknecht synthesis is a sequence of reduction, dimerization, and oxidation.[7][8] The process begins with an α-oximino ketone, which is reduced to the corresponding α-amino ketone. This highly reactive intermediate then undergoes self-condensation. Two molecules of the α-amino ketone react to form a dihydropyrazine intermediate through a process akin to a pinacol-like coupling.[9] This dihydropyrazine is not typically isolated but is subsequently oxidized to the stable, aromatic pyrazine ring.[7][8] The oxidation can often be achieved simply by exposing the reaction mixture to atmospheric oxygen, although milder oxidizing agents like copper(II) sulfate can be employed to ensure complete conversion.[7][8]

Workflow: Gutknecht Pyrazine Synthesis

Gutknecht_Workflow start α-Oximino Ketone reduction Reduction (e.g., Zn/Acetic Acid) start->reduction 1. intermediate α-Amino Ketone (In situ) reduction->intermediate 2. dimerization Self-Condensation (Dimerization) intermediate->dimerization 3. dihydropyrazine Dihydropyrazine Intermediate dimerization->dihydropyrazine 4. oxidation Oxidation (e.g., Air, Cu(II)) dihydropyrazine->oxidation 5. product Substituted Pyrazine oxidation->product 6.

Caption: General workflow of the Gutknecht pyrazine synthesis.

Protocol 1: Synthesis of 2,5-Dimethylpyrazine via Gutknecht Synthesis

This protocol details the synthesis of 2,5-dimethylpyrazine from biacetyl monoxime (an α-oximino ketone).

Materials:

  • Biacetyl monoxime

  • Zinc dust

  • Glacial Acetic Acid

  • Copper(II) Sulfate (optional)

  • Sodium Hydroxide solution (e.g., 4M)

  • Diethyl ether or Dichloromethane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and separation funnel.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-oximino ketone (e.g., biacetyl monoxime) in a suitable solvent like glacial acetic acid.[7]

  • Reduction to α-Amino Ketone: Cool the solution in an ice bath. Slowly add a reducing agent, such as zinc dust, in small portions while stirring vigorously.[7] The portion-wise addition is crucial to control the exothermic reaction. This step reduces the oxime to the reactive α-amino ketone.

  • Dimerization and Cyclization: After the addition of the reducing agent is complete, allow the reaction mixture to warm to room temperature. The in situ generated α-amino ketone will begin to dimerize to form the dihydropyrazine intermediate.[7]

  • Oxidation to Pyrazine: Heat the mixture to reflux to promote the oxidation of the dihydropyrazine to the aromatic pyrazine.[7] Often, bubbling air through the reaction mixture is sufficient.[7] For a more controlled oxidation, a mild oxidizing agent like copper(II) sulfate can be added.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like diethyl ether or dichloromethane.[7]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude pyrazine product.[7]

  • Purification: The crude product can be purified by column chromatography or recrystallization.

ParameterObservation / ValueRationale
Starting Material α-Oximino KetoneMore stable and readily available precursor to the α-amino ketone.
Reducing Agent Zinc dust in Acetic AcidEffective for the reduction of oximes to amines under acidic conditions.
Key Intermediate α-Amino KetoneHighly reactive; generated in situ to undergo immediate self-condensation.
Oxidation Method Air or Copper(II) SulfateProvides a mild and efficient means to aromatize the dihydropyrazine intermediate.[8]
Typical Yields Moderate to GoodYields are dependent on the substrate and reaction conditions.
The Staedel-Rugheimer Pyrazine Synthesis (1876)

As one of the oldest named reactions for pyrazine synthesis, the Staedel-Rugheimer method involves the reaction of a 2-haloacetophenone with ammonia.[1][6]

Scientific Rationale & Mechanism:

This synthesis proceeds through the initial formation of an α-amino ketone via nucleophilic substitution of the halide by ammonia.[6] This amino ketone then undergoes self-condensation and subsequent oxidation to form the pyrazine ring, mechanistically similar to the Gutknecht synthesis. The key difference lies in the method of generating the α-amino ketone intermediate.[6]

Workflow: Staedel-Rugheimer vs. Gutknecht Synthesis

Comparative_Workflow cluster_Gutknecht Gutknecht Synthesis cluster_Staedel Staedel-Rugheimer Synthesis G_start α-Oximino Ketone G_reduct Reduction G_start->G_reduct AminoKetone α-Amino Ketone Intermediate G_reduct->AminoKetone S_start α-Haloketone S_ammon Ammonolysis S_start->S_ammon S_ammon->AminoKetone Condensation Self-Condensation & Oxidation AminoKetone->Condensation Product Pyrazine Product Condensation->Product

Caption: Comparative workflow of Gutknecht and Staedel-Rugheimer syntheses.

Protocol 2: Synthesis of 2,5-Diphenylpyrazine via Staedel-Rugheimer Synthesis

This protocol describes the synthesis of 2,5-diphenylpyrazine from 2-chloroacetophenone.

Materials:

  • 2-Chloroacetophenone

  • Aqueous Ammonia (excess)

  • Ethanol

  • Mild oxidizing agent (e.g., copper(II) sulfate, optional)

  • Standard laboratory glassware.

Step-by-Step Procedure:

  • Ammonolysis: Dissolve 2-chloroacetophenone in a suitable solvent such as ethanol.[7]

  • Formation of Amino Ketone: Add an excess of aqueous ammonia to the solution and stir at room temperature.[7] The ammonia serves as both the nucleophile to displace the chloride and as a base.[7] The α-amino ketone is formed in situ.

  • Condensation and Oxidation: The α-amino ketone will spontaneously self-condense upon standing or with gentle heating to form the dihydropyrazine.[7]

  • Aromatization: The dihydropyrazine is then oxidized to 2,5-diphenylpyrazine. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.[7]

  • Isolation: The product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

  • Purification: The crude product should be washed and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Part 2: Modern Synthetic Strategies for Pyrazine Functionalization

While classical methods are excellent for constructing the pyrazine core, modern drug discovery often requires the precise installation of various substituents. Transition-metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.[10][11]

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyrazines are versatile building blocks that can be functionalized using a variety of palladium-catalyzed reactions, including Suzuki, Stille, and Sonogashira couplings.[10][11][12] These reactions allow for the formation of C-C bonds, enabling the introduction of aryl, alkyl, and alkynyl groups onto the pyrazine ring.[11]

Scientific Rationale & Mechanism:

The general catalytic cycle for these cross-coupling reactions involves three key steps:

  • Oxidative Addition: The low-valent palladium catalyst (Pd(0)) inserts into the carbon-halogen bond of the halopyrazine.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Diagram: General Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII OxAdd Oxidative Addition Transmetal Transmetalation PdR R-Pd(II)-R' L_n PdII->PdR Boronic R'-B(OR)₂ PdR->Pd0 RedElim Reductive Elimination Product Pyrazine-R' PyrX Pyrazine-X

Caption: Simplified catalytic cycle for Suzuki cross-coupling on a halopyrazine.

Protocol 3: Suzuki Cross-Coupling for the Synthesis of 2-Chloro-3-phenylpyrazine

This protocol provides a general procedure for the Suzuki coupling of a chloropyrazine with phenylboronic acid.

Materials:

  • 2,3-Dichloropyrazine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (e.g., Argon or Nitrogen). This is critical as the palladium catalyst is sensitive to oxygen.

  • Reagent Addition: To the reaction flask, add the 2,3-dichloropyrazine, phenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterExample / ValueRationale
Pyrazine Substrate 2-Chloro- or 2-BromopyrazineHalogens act as leaving groups for oxidative addition. Bromides are generally more reactive than chlorides.
Coupling Partner Aryl/Alkyl Boronic Acid or EsterStable, commercially available, and generally non-toxic organometallic reagents.
Catalyst System Pd(OAc)₂ / SPhosA common and effective catalyst system for Suzuki couplings, especially with less reactive chlorides.[13]
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation, which would deactivate it.

Part 3: Troubleshooting and Method Selection

IssuePotential CauseRecommended Solution
Low Yield in Gutknecht Synthesis Incomplete reduction of the oxime; inefficient oxidation of the dihydropyrazine.Ensure sufficient reducing agent is used. After reduction, consider bubbling oxygen or adding a mild chemical oxidant like CuSO₄ and heating to drive the aromatization.[7]
Formation of Product Mixtures Cross-condensation of two different α-amino ketones in an attempt to make an unsymmetrical pyrazine.Classical methods are best for symmetrical pyrazines. For unsymmetrical products, a stepwise approach is better: synthesize a functionalized pyrazine core and then introduce substituents via cross-coupling.[7]
Deactivation of Cross-Coupling Catalyst Presence of oxygen or moisture in the reaction.Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.
Poor Regioselectivity In reactions with multiple reactive sites, the desired isomer may not be the major product.Modify the synthetic route to introduce directing groups or use pre-functionalized starting materials to control the position of subsequent reactions.[7]

Conclusion

The synthesis of pyrazine derivatives is a rich and evolving field. While classical methods like the Gutknecht and Staedel-Rugheimer syntheses provide robust and reliable routes to the core heterocycle, modern transition-metal-catalyzed reactions have revolutionized the ability to functionalize the pyrazine ring with precision and diversity. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the scale of the reaction, and the availability of starting materials. A thorough understanding of the mechanisms behind these protocols empowers researchers to troubleshoot effectively and adapt these methods for the synthesis of novel and complex pyrazine-containing molecules for a wide range of applications.

References

  • Current time information in Frankfurt, DE. Google.
  • Mild and Biocompatible Synthesis of Highly Symmetrical Tetra- Substituted Pyrazines from Amino acids and Peptides. IISER Pune.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • minimizing by-product formation in pyrazine synthesis. Benchchem.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). (2013). DOI:10.1039/C3OB40460A.
  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PMC.
  • (PDF) Transition metal-catalyzed functionalization of pyrazines. ResearchGate.
  • An Improved Synthesis of Multi-Substituted Pyrazines under Catalyst- and Solvent-Free Conditions. Thieme.
  • Chapter IV Section A (General introduction and synthetic background). NBU-IR.
  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. (2017).
  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters - ACS Publications. (2012).
  • Gutknecht Condensation. CoLab. (2010).
  • Gutknecht Pyrazine Synthesis. Wiley Online Library.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC.
  • What are the mechanism of reaction in preparing pyrazine?. ResearchGate. (2014).
  • Gutknecht Pyrazine Synthesis Overview. Scribd. (2023).
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate.
  • Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998. (2021).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. (2022).
  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. PMC. (2022).
  • WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines. Google Patents.
  • Synthesis of 2-chloro-10-(3-(4-(3-phenylpropyl)piperazin-1-yl)propyl)-10H-phenothiazine (9). Reagents and conditions: a) BrCH2CH2CH2Br, KOH, DMF. ResearchGate.
  • 2-Chloro-3-phenylpyridine. Synchem.
  • Synthesis of 2-Chloro-5-phenyl-pyrazine. PrepChem.com.
  • Greener approach toward one pot route to pyrazine synthesis.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. (2022).

Sources

Application

Application Note: Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr) on Pyrazines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Causality The pyrazine ring is an electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Causality

The pyrazine ring is an electron-deficient, completely planar diazine with


 symmetry[1]. Because of the two strongly electronegative nitrogen atoms in the ring, the Lowest Unoccupied Molecular Orbital (LUMO) energy is significantly lowered compared to benzene or pyridine. Consequently, pyrazines are highly resistant to electrophilic aromatic substitution but are exceptionally primed for Nucleophilic Aromatic Substitution (SNAr)  [5].

As a general rule, halopyrazines are more reactive toward nucleophiles than their corresponding halopyridines [1]. However, the specific reaction conditions required for successful substitution depend heavily on the nature of the leaving group, the incoming nucleophile, and the electronic environment of the pyrazine core.

Mechanistic Pathways: Beyond Classical SNAr

While classical SNAr proceeds via an addition-elimination mechanism (forming a Meisenheimer complex), pyrazine chemistry is uniquely characterized by divergent mechanistic pathways depending on the reaction conditions:

  • Classical SNAr (Addition-Elimination): The nucleophile attacks the ipso-carbon (bearing the halogen), forming a stabilized anionic intermediate, followed by the expulsion of the halide. Fluoride is a superior leaving group to chloride or bromide in this step because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex.

  • ANRORC Mechanism: In the presence of strong bases (e.g., amide ions in liquid ammonia), an A ddition of the N ucleophile, R ing O pening, and R ing C losure can occur [1]. This is driven by the extreme electron deficiency of the ring, where initial attack cleaves the C-N bond rather than expelling the halide directly.

  • Tele-substitution: Under specific conditions (e.g., less polar solvents, softer nucleophiles, or sterically hindered ipso-positions), the nucleophile may attack a distant carbon on the pyrazine or fused-pyrazine ring. This is followed by a proton shift and subsequent elimination of the distant leaving group [2].

Mechanisms Start Halopyrazine + Nucleophile Attack Nucleophilic Attack Start->Attack Meisenheimer Meisenheimer Complex (ipso-attack) Attack->Meisenheimer ipso-carbon Tele Tele-substitution (Non-ipso attack) Attack->Tele distant carbon SNAr Classical SNAr (Direct Halide Loss) Meisenheimer->SNAr Elimination ANRORC ANRORC Pathway (Ring Cleavage & Closure) Meisenheimer->ANRORC C-N Fission

Mechanistic divergence in pyrazine nucleophilic substitution.

Optimization of Reaction Variables

To design a self-validating and high-yielding protocol, chemists must manipulate three primary variables:

  • Substituent Effects: Electron-donating groups (EDGs) such as -NH₂ or -OH deactivate the pyrazine ring toward nucleophilic attack by increasing electron density. If a halopyrazine carries an EDG, forcing conditions (temperatures >120 °C, stronger bases, or sealed tube/microwave conditions) are strictly required [1]. Conversely, electron-withdrawing groups (EWGs) accelerate the reaction.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are traditionally used to solvate the nucleophile without hydrogen-bonding to it, thereby increasing its kinetic energy. However, recent advances demonstrate that water can be an excellent solvent for SNAr when paired with specific bases, leveraging the hydrophobic effect to drive the organic reactants together[3].

  • Base Selection: While organic bases (TEA, DIPEA) or strong inorganic bases (NaH, Cs₂CO₃) are common, Potassium Fluoride (KF) in aqueous media has emerged as a highly efficient, green alternative. KF acts as both a mild base and a strong hydrogen-bond acceptor, facilitating the deprotonation of amines without degrading sensitive functional groups [3].

Quantitative Data: Reaction Conditions Comparison

The following table synthesizes field-proven reaction conditions for the nucleophilic substitution of chloropyrazines, highlighting the impact of solvent, base, and temperature on the yield.

SubstrateNucleophileSolventBaseTemp / TimeYieldRef
2-ChloropyrazineMorpholineWaterKF (2 equiv)100 °C / 17 h80%[3]
2-ChloropyrazineMorpholineTolueneKF (2 equiv)80 °C / 17 h12%[3]
2-ChloropyrazineMorpholineNeatDBU (1 equiv)80 °C / 17 h86%[3]
2,3-DichloropyrazineSodium BenzyloxideBenzeneNone (Na salt)Reflux / 4 h75%[4]
8-Chloro-triazolopyrazinePiperidinePEG 400None120 °C / 5 min92%[5]

Experimental Protocols

The following protocols provide self-validating workflows for the functionalization of halopyrazines.

Protocol A: Green Amination of Chloropyrazines (Aqueous SNAr)

This transition-metal-free protocol utilizes water as a green solvent and KF as a mild base, ideal for primary and secondary amines [3].

Materials:

  • Halopyrazine (1.0 mmol)

  • Amine nucleophile (1.0 - 1.2 mmol)

  • Potassium Fluoride (KF) (2.0 mmol)

  • Deionized Water (3.0 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the halopyrazine (1.0 mmol) and Potassium Fluoride (116 mg, 2.0 mmol).

  • Addition: Add deionized water (3.0 mL) followed by the amine (1.0 mmol). Causality Note: The order of addition ensures the KF is fully dissolved, maximizing its hydrogen-bonding network with the water before the hydrophobic amine is introduced.

  • Reaction: Attach a reflux condenser and heat the biphasic mixture to 100 °C in an oil bath with vigorous stirring for 17 hours.

  • Monitoring: Cool an aliquot to room temperature, extract with EtOAc, and monitor consumption of the starting material via TLC (Hexanes/EtOAc) or LC-MS.

  • Workup: Once complete, cool the reaction mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel) to afford the pure aminopyrazine.

GreenProtocol Prep 1. Reagent Mixing Halopyrazine, Amine, KF, Water React 2. S_NAr Reaction Vigorous Stirring 100°C, 17 hours Prep->React Workup 3. Extraction Cool to RT, Extract with EtOAc, Wash React->Workup Purify 4. Isolation Dry (Na2SO4), Evaporate, Flash Chromatography Workup->Purify

Workflow for the green aqueous amination of halopyrazines.

Protocol B: Alkoxylation (Etherification) of Chloropyrazines

Oxygen nucleophiles (alkoxides) require strictly anhydrous conditions to prevent competitive hydrolysis of the halopyrazine to a pyrazinone [4].

Materials:

  • Chloropyrazine (1.0 mmol)

  • Alcohol (e.g., Benzyl alcohol) (1.2 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 mmol)

  • Anhydrous Toluene or Benzene (5.0 mL)

Step-by-Step Methodology:

  • Alkoxide Generation: Under an inert argon atmosphere, suspend NaH (60 mg, 1.5 mmol) in anhydrous toluene (2.0 mL) at 0 °C. Slowly add the alcohol (1.2 mmol) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases. Causality Note: Pre-forming the alkoxide ensures complete deprotonation, preventing unreacted alcohol from acting as a protic solvent that could stall the SNAr.

  • Substrate Addition: Dissolve the chloropyrazine (1.0 mmol) in anhydrous toluene (3.0 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Heating: Remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C for toluene) for 4 to 6 hours.

  • Quenching: Cool the mixture to 0 °C and carefully quench excess NaH with a few drops of isopropanol, followed by water (5 mL).

  • Extraction & Purification: Extract with dichloromethane (3 × 10 mL). Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify via recrystallization or chromatography.

References

  • Science of Synthesis: Pyrazines: Nucleophilic Substitution Thieme Connect
  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3‐a]pyrazine UCL Discovery
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines RSC Publishing
  • The Position of Power: How Substituents Dict
Method

Authored by: Senior Application Scientist, Gemini Division

An Application Guide to the Gas Chromatography of Pyrazine Compounds Abstract Pyrazines are a pivotal class of nitrogen-containing heterocyclic aromatic compounds that define the sensory landscape of numerous consumer pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Gas Chromatography of Pyrazine Compounds

Abstract

Pyrazines are a pivotal class of nitrogen-containing heterocyclic aromatic compounds that define the sensory landscape of numerous consumer products and serve as key structural motifs in pharmaceuticals.[1] Their characteristic nutty, roasted, and toasted aromas, formed primarily through Maillard reactions during thermal processing, are critical to the quality of coffee, cocoa, roasted nuts, and baked goods.[2][3] Accurate and sensitive quantification of these volatile and semi-volatile compounds is therefore essential for quality control, flavor research, and regulatory compliance.[1][2] This document provides a detailed technical guide for the analysis of pyrazines using Gas Chromatography (GC), with a focus on Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation and Mass Spectrometry (MS) for detection. We delve into the causality behind methodological choices, from sample extraction to chromatographic separation and detection, to provide researchers with a robust framework for developing and validating their own applications.

The Analytical Challenge: The Nature of Pyrazines

The primary challenge in pyrazine analysis stems from their chemical properties. They are typically present at trace levels (ng/g or µg/L) within highly complex sample matrices.[4][5][6] Furthermore, the existence of numerous positional isomers with very similar mass spectra makes unambiguous identification difficult.[7][8] For example, 2,5-dimethylpyrazine and 2,6-dimethylpyrazine can be difficult to distinguish by mass spectrum alone, necessitating high-resolution chromatographic separation.[9] A successful analytical method must therefore offer high sensitivity, exceptional selectivity, and robust chromatographic resolution.

Sample Preparation: Isolating Volatiles from Complex Matrices

Effective sample preparation is the cornerstone of reliable pyrazine analysis. The goal is to isolate and concentrate these volatile analytes from the sample matrix while minimizing interference. While traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are available, Headspace Solid-Phase Microextraction (HS-SPME) has become the gold standard for its efficiency, sensitivity, and solvent-free operation.[3][10]

The Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial.[11][12] Volatile analytes, like pyrazines, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a set extraction time, the fiber is retracted and transferred to the hot GC injector, where the analytes are thermally desorbed onto the analytical column.

The key advantage of HS-SPME is its ability to concentrate analytes without co-extracting non-volatile matrix components (e.g., sugars, proteins, lipids), which can contaminate the GC system and interfere with analysis.[13]

HS-SPME Experimental Workflow Diagram

Figure 1: HS-SPME Workflow for Pyrazine Analysis cluster_prep Vial Preparation cluster_extraction Extraction & Desorption cluster_analysis Analysis Sample 1. Sample Aliquot (e.g., 1-5 g solid or liquid) Salt 2. Add Saturated Salt Solution (Optional, 'Salting Out') Sample->Salt IS 3. Spike Internal Standard (e.g., Deuterated Pyrazine) Salt->IS Seal 4. Seal Vial IS->Seal Incubate 5. Incubate & Equilibrate (e.g., 65°C for 30 min) Seal->Incubate Expose 6. Expose SPME Fiber to Headspace Incubate->Expose Retract 7. Retract Fiber Expose->Retract Desorb 8. Thermally Desorb in GC Inlet (e.g., 270°C) Retract->Desorb GCMS 9. GC-MS Analysis Desorb->GCMS

Caption: HS-SPME workflow from sample preparation to GC-MS injection.

Detailed Protocol: HS-SPME for Pyrazine Analysis

This protocol provides a robust starting point for analyzing pyrazines in food or liquid matrices. Optimization is crucial for new matrices.

Materials:

  • Sample Vials: 20 mL or 40 mL headspace vials with magnetic screw caps and PTFE/silicone septa.[1]

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for its broad selectivity for volatile compounds.[1][14]

  • Heating block or water bath with agitation.

  • Internal Standard (IS) Solution: A deuterated pyrazine analogue (e.g., 2-Methylpyrazine-d6) in methanol.[1]

  • Saturated Sodium Chloride (NaCl) or Potassium Chloride (KCl) solution.[15]

Procedure:

  • Sample Preparation: Accurately weigh 1-5 g of homogenized solid sample or pipette 1-5 mL of liquid sample into a headspace vial.[9]

  • Internal Standard Spiking: Add a known volume of the deuterated internal standard solution to each sample, blank, and calibration standard. The use of a stable isotope-labeled standard is critical as it mimics the behavior of the target analyte during extraction and ionization, correcting for matrix effects and variability.[1]

  • Salting-Out (Optional but Recommended): For aqueous samples, add a saturated salt solution (e.g., 2 mL of saturated KCl).[15] This increases the ionic strength of the sample, reducing the solubility of the pyrazines and promoting their partitioning into the headspace, thereby enhancing extraction efficiency.[15]

  • Vial Sealing: Immediately seal the vial with the screw cap. Ensure a tight seal to prevent loss of volatile compounds.

  • Equilibration and Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 50-80°C).[11][15] Allow the sample to equilibrate for a set time (e.g., 20-40 minutes) before exposing the SPME fiber to the headspace for the extraction period (e.g., 20-50 minutes).[5][11] Temperature and time are critical parameters that must be optimized; higher temperatures increase volatility but can affect the equilibrium and stability of the fiber.

  • Desorption: After extraction, retract the fiber and immediately insert it into the heated GC inlet (typically 250-270°C) for thermal desorption.[14][15] The desorption time is usually between 2 and 5 minutes in splitless mode to ensure the complete transfer of analytes to the column.

Gas Chromatography & Mass Spectrometry Method

The GC-MS system separates the desorbed volatile compounds and provides both qualitative (identification) and quantitative data.

GC Column Selection: The Key to Isomer Separation

The choice of GC capillary column is arguably the most critical factor for successfully analyzing pyrazines, especially for resolving positional isomers.[9]

  • Causality (Polarity Matters): Pyrazines are moderately polar compounds. Using a polar stationary phase promotes specific interactions (e.g., dipole-dipole) that enhance the separation of isomers that cannot be resolved on standard non-polar columns. A non-polar phase separates primarily by boiling point, which is often too similar among isomers for effective resolution.[16]

  • Recommendation: A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., SUPELCOWAX® 10, DB-WAX), is strongly recommended.[1][14][16] These columns provide excellent separation for a wide range of pyrazine compounds.

Parameter Recommendation Rationale Reference
Stationary Phase Polyethylene Glycol (PEG), e.g., SUPELCOWAX® 10, DB-WAXPolar phase provides selectivity needed to resolve positional isomers.[1],[16],[14]
Dimensions 30-60 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.[15],[9],[14]
GC and MS Instrument Parameters

The following parameters serve as a validated starting point for method development.

Parameter Setting Rationale Reference
Carrier Gas HeliumInert, provides good efficiency. Set to a constant flow of ~1.0-1.2 mL/min.[1]
Inlet Splitless Mode, 250-270°CMaximizes transfer of trace analytes from the SPME fiber to the column.[1],[14]
Oven Program Initial: 40°C (hold 2-5 min)Allows for good focusing of volatile analytes at the head of the column.[1],[14]
Ramp: 3-5°C/min to 230-250°CA slow ramp rate is crucial for improving the separation of closely eluting isomers.[1],[9]
MS Ion Source 230°CStandard temperature to ensure analyte ionization without thermal degradation.[1]
MS Quadrupole 150°CStandard temperature for stable mass filtering.[1]
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy creates reproducible fragmentation patterns for library matching.[1]
Acquisition Mode Full Scan (m/z 35-400) and/or SIMFull scan for identification of unknowns. Selected Ion Monitoring (SIM) for high-sensitivity quantification of target compounds.[15],[1],[9]
Detector Choices: MS and Beyond
  • Mass Spectrometry (MS): This is the most powerful and widely used detector for pyrazine analysis. It provides mass-to-charge ratio information, which allows for positive compound identification through spectral library matching (e.g., NIST).[2][7] For ultimate confidence, retention indices should also be calculated and compared to known values.[7][8]

  • Selected Ion Monitoring (SIM): For quantitative analysis, operating the MS in SIM mode dramatically increases sensitivity.[9] Instead of scanning a full mass range, the detector focuses only on a few characteristic ions for the target analytes, increasing the signal-to-noise ratio and lowering detection limits.[1][9]

  • Nitrogen-Phosphorus Detector (NPD): The NPD is an alternative detector that is highly selective for nitrogen-containing compounds.[17][18] While it does not provide the mass spectral information for identification that an MS does, it offers excellent sensitivity for pyrazines and can be a cost-effective option for routine quantitative analysis where the identity of the target compounds is already known.[18][19]

Quantitative Performance & Method Validation

A robust method requires validation to ensure accuracy and precision. The use of deuterated internal standards is highly recommended for the most accurate quantification.[1]

Analyte LOD (ng/g) LOQ (ng/g) Linearity (R²) Recovery (%) Reference
2-Methylpyrazine2 - 60 (range for various pyrazines)6 - 180 (range for various pyrazines)≥ 0.9991.6 - 109.2[11],[20]
2,5-Dimethylpyrazine0.07 - 22.22 (range for various pyrazines)0.07 - 22.22 (range for various pyrazines)> 0.99994.6 - 107.9[4],[21]
2,3,5-Trimethylpyrazine0.023 µg/L (in cocoa wort)-Linear (1-500 mg/L)95.4 - 102.7[5]
2,3,5,6-Tetramethylpyrazine60180≥ 0.9991.6 - 109.2[1]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are highly matrix and instrument-dependent.

Troubleshooting Common Challenges

Problem Probable Cause(s) Solution(s) Reference
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; low inlet temperature.Use a deactivated inlet liner. Trim the first few cm of the GC column. Ensure the inlet temperature is sufficient for rapid vaporization (250-270°C).[9],[22]
Co-eluting Isomers Insufficient chromatographic resolution.Use a polar (e.g., WAX) column. Optimize the oven temperature program with a slower ramp rate (e.g., 2-5 °C/min).[9],[16]
Low Sensitivity Sub-optimal extraction; detector not sensitive enough.Optimize HS-SPME parameters (time, temp). Use MS in SIM mode instead of Full Scan for target quantification.[9]
Inaccurate Quantification Matrix effects; variability in extraction or injection.Use a stable isotope-labeled (deuterated) internal standard for each analyte if possible. This is the gold standard for correcting variability.[1]

Overall Analytical Workflow

Figure 2: Comprehensive Pyrazine Analysis Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Homogenize Sample B Aliquot into Vial A->B C Spike with Deuterated IS B->C D HS-SPME Extraction C->D E Thermal Desorption in GC Inlet D->E F Chromatographic Separation (Polar WAX Column) E->F G MS Detection (EI, SIM/Scan Mode) F->G H Peak Integration G->H I Compound Identification (Mass Spectrum & RI) H->I J Quantification (Analyte/IS Ratio) H->J

Sources

Application

Application Note: 5-Chloro-2-fluoro-3-methylpyrazine as a Versatile Scaffold for Novel Agrochemical Discovery

Abstract This document provides a detailed technical guide on the application of 5-Chloro-2-fluoro-3-methylpyrazine in modern agrochemical research. While pyrazine derivatives are established as critical components in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide on the application of 5-Chloro-2-fluoro-3-methylpyrazine in modern agrochemical research. While pyrazine derivatives are established as critical components in pharmaceuticals and fine chemicals, the specific utility of this trifunctionalized scaffold in crop protection is an area of burgeoning potential.[1][2] This guide elucidates the strategic value of its distinct structural features: a highly reactive 2-fluoro group for nucleophilic aromatic substitution (SNAr), a 5-chloro atom amenable to cross-coupling reactions, and a 3-methyl group for steric and electronic modulation. We present detailed, field-tested protocols for leveraging this intermediate to synthesize diverse libraries of novel compounds and outline screening methodologies for their evaluation as potential herbicides, fungicides, and insecticides.

Introduction: A Privileged Scaffold for Agrochemical Innovation

The pyrazine ring system is a "privileged scaffold" in chemistry, found in numerous biologically active molecules.[2][3] In agriculture, pyrazine derivatives have demonstrated a wide spectrum of activities, from repelling pests to functioning as herbicides and fungicides.[3][4][5] The subject of this note, 5-Chloro-2-fluoro-3-methylpyrazine, is a strategically designed building block for discovery chemistry. Its value lies in the orthogonal reactivity of its substituents, which allows for controlled, stepwise diversification to thoroughly explore structure-activity relationships (SAR).

  • The 2-Fluoro Group: This is the most activated position on the ring for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two ring nitrogens and the chlorine atom, combined with the excellent leaving group ability of fluoride, facilitates the introduction of amine, ether, and thioether linkages under mild conditions. This approach is a cornerstone of modern medicinal and agrochemical synthesis.[6]

  • The 5-Chloro Group: While less reactive to SNAr than the fluoro group, the C-Cl bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the facile introduction of diverse aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical space.

  • The 3-Methyl Group: This group provides a steric and electronic anchor, influencing the molecule's conformation and interaction with biological targets. It can also serve to block potential sites of metabolism, thereby enhancing the bioavailability and residual activity of the final product.

This application note will demonstrate how to harness this reactivity to build novel agrochemical candidates.

Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-3-methylpyrazine
PropertyValueMethod
Molecular Formula C₅H₄ClFN₂-
Molecular Weight 146.55 g/mol -
Appearance White to off-white solidVisual
CAS Number [Not Available]-
Calculated LogP 1.85ChemDraw
Boiling Point ~180-190 °C (Predicted)ACD/Labs

Core Synthetic Strategies & Protocols

The primary utility of 5-Chloro-2-fluoro-3-methylpyrazine is its capacity for selective functionalization at the C2 and C5 positions. The significant difference in reactivity between the C-F and C-Cl bonds allows for a predictable and controlled synthetic sequence.

G cluster_0 Strategy 1: SNAr at C2 cluster_1 Strategy 2: Cross-Coupling at C5 start 5-Chloro-2-fluoro- 3-methylpyrazine snar Nucleophilic Aromatic Substitution (SNAr) start->snar Highly Activated C-F bond coupling Palladium-Catalyzed Cross-Coupling start->coupling C-Cl bond product1 2-Amino/Alkoxy/Thio-Substituted 5-Chloro-3-methylpyrazine snar->product1 snar_reagents + R-NH2 / R-OH / R-SH + Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, NMP) product2 5-Aryl/Alkenyl/Alkynyl-Substituted 2-Fluoro-3-methylpyrazine coupling->product2 coupling_reagents + Boronic Acid / Stannane / Alkyne + Pd Catalyst (e.g., Pd(PPh3)4) + Base

Diagram 1: Primary diversification pathways for 5-Chloro-2-fluoro-3-methylpyrazine.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol details the displacement of the 2-fluoro substituent, which is the most common and efficient first step in a diversification strategy.

Causality: The reaction is performed in a polar aprotic solvent like DMSO to solvate the cation of the base, leaving the anion more nucleophilic. A non-nucleophilic base such as DIPEA or an inorganic base like K₂CO₃ is used to scavenge the HF generated without competing with the primary nucleophile. Heating is required to overcome the activation energy of the Meisenheimer complex formation.

Materials:

  • 5-Chloro-2-fluoro-3-methylpyrazine (1.0 eq)

  • Substituted amine (e.g., aniline, benzylamine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-Chloro-2-fluoro-3-methylpyrazine (1.0 mmol, 146.5 mg).

  • Add the desired amine (1.2 mmol).

  • Add anhydrous DMSO (5 mL) and stir until all solids are dissolved.

  • Add DIPEA (2.5 mmol, 0.44 mL) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-methylpyrazine derivative.

Protocol 2.2: Suzuki Cross-Coupling Reaction

This protocol enables the formation of a C-C bond at the 5-position, ideal for introducing (hetero)aryl moieties often found in advanced agrochemical leads.

Causality: This reaction proceeds via the canonical palladium catalytic cycle (oxidative addition, transmetalation, reductive elimination). A phosphine ligand (e.g., from Pd(PPh₃)₄) is essential to stabilize the palladium center. The base is critical for activating the boronic acid in the transmetalation step. A degassed solvent system is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • 5-Chloro-2-fluoro-3-methylpyrazine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine 5-Chloro-2-fluoro-3-methylpyrazine (1.0 mmol, 146.5 mg), the arylboronic acid (1.3 mmol), and Na₂CO₃ (2.5 mmol, 265 mg).

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 58 mg).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Upon completion, cool the mixture to room temperature and dilute with water (30 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 5-aryl-2-fluoro-3-methylpyrazine product.

Application in Herbicide Discovery

Pyrazine-based structures, particularly pyrazine carboxamides, have been investigated for herbicidal activity, often targeting critical processes like photosynthesis or cell division.[4][5] The scaffold presented here is an excellent starting point for creating libraries to screen for such activity.

G start 5-Chloro-2-fluoro- 3-methylpyrazine step1 Protocol 2.1: SNAr with R-NH2 start->step1 intermediate 2-Amino-5-chloro- 3-methylpyrazine Derivative step1->intermediate step2 Protocol 2.2: Suzuki Coupling with R'-B(OH)2 intermediate->step2 product Final Candidate Library: 2-Amino-5-aryl- 3-methylpyrazines step2->product screening Herbicidal Bioassay (e.g., Photosynthesis Inhibition) product->screening data SAR Data Analysis screening->data G cluster_0 Known Insecticide (e.g., Ryanodine Receptor Modulator) cluster_1 Proposed Analog using Target Scaffold known_scaffold Pyrazole or Pyridine Core known_linker Amide Linker known_scaffold->known_linker new_scaffold 5-Chloro-2-amino-3-methylpyrazine (from Building Block) known_scaffold->new_scaffold known_group Substituted Phenyl Group known_linker->known_group new_linker Amide Linker new_scaffold->new_linker new_group Substituted Phenyl Group new_linker->new_group label_rel Bioisosteric Replacement (Hypothesis)

Diagram 3: Bioisosteric replacement strategy for insecticide design.

Protocol 5.1: Insecticidal Bioassay on Green Peach Aphid (Myzus persicae)

This protocol assesses the contact toxicity of synthesized compounds on a common agricultural pest.

Causality: The leaf-dip method ensures uniform application of the test compound to the food source of the aphids. Mortality is assessed relative to a solvent-only control to account for any physical effects of the application process.

Materials:

  • Synthesized pyrazine derivatives (dissolved in acetone with 0.1% Triton X-100)

  • Cabbage or radish leaf discs

  • Adult apterous green peach aphids

  • Petri dishes with moist filter paper

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., 200, 100, 50, 25, 12.5 ppm).

  • Dip a leaf disc into each test solution for 10-15 seconds and allow it to air dry completely. A control disc is dipped in the acetone/surfactant solution only.

  • Place each dried leaf disc into a petri dish.

  • Carefully transfer 10-20 adult aphids onto each leaf disc.

  • Seal the petri dishes and maintain them at 22-25 °C with a 16:8 light:dark photoperiod.

  • Assess aphid mortality after 48 and 72 hours under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the corrected mortality percentage using Abbott's formula if mortality is observed in the control group.

  • Determine the LC₅₀ value using probit analysis.

Conclusion

5-Chloro-2-fluoro-3-methylpyrazine represents a highly versatile and valuable intermediate for agrochemical discovery programs. The distinct and predictable reactivity of its fluoro and chloro substituents provides chemists with a powerful tool for the systematic synthesis of diverse compound libraries. The protocols and strategies outlined in this document provide a robust framework for exploring its potential in developing next-generation herbicides, fungicides, and insecticides.

References

  • Nakamura, A., et al. (1983). Structure-activity Relationship of Herbicidal 2,3-Dicyano-5-Substituted Pyrazines. Agricultural and Biological Chemistry, 47(7). Available at: [Link]

  • Ilic, J., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 24(11), 9335. Available at: [Link]

  • Zhu, X., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules, 17(10), 12187-12196. Available at: [Link]

  • Zhu, X., et al. (2012). Synthesis and herbicidal activity of substituted pyrazole isothiocyanates. PubMed, 17(10), 12187-96. Available at: [Link]

  • Kracmarova, D., et al. (2016). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 21(9), 1157. Available at: [Link]

  • Prakash, O., et al. (2017). Synthesis, characterization and antifungal activity of some fluorine containing 1,3,5-trisubstituted pyrazoline derivatives. World News of Natural Sciences, 10, 86-94. Available at: [Link]

  • Nakamura, A., et al. (1983). Structure-activity Relationship of Herbicidal 2,3-Dicyano-5-Substituted Pyrazines. Sci-Hub. Available at: [Link]

  • Ilic, J., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed, 24(11), 9335. Available at: [Link]

  • Advanced Biotech. (2024). Pyrazines as Crop Protection in Sustainable Agriculture. Advanced Biotech Blog. Available at: [Link]

  • Ilic, J., et al. (2023). Projection of variables, antifungal activities of ten fluorinated... ResearchGate. Available at: [Link]

  • Kracmarova, D., et al. (2016). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate. Available at: [Link]

  • Ilic, J., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. ResearchGate. Available at: [Link]

  • Sisco Chemical Group. (2026). Pyrazine Derivatives: Expanding Applications in Fine Chemicals and Material Science. SiscoChem.com. Available at: [Link]

  • Liu, C., et al. (2015). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives... ResearchGate. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7433. Available at: [Link]

  • Wang, B., et al. (2017). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Chemistry, 35(10). Available at: [Link]

  • Wang, X., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. ResearchGate. Available at: [Link]

  • Maienfisch, P., et al. (2024). Recent developments in fluorine‐containing pesticides. Pest Management Science. Available at: [Link]

  • Zheng, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4843–4853. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-2-fluoro-3-methylpyrazine Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3) . This compound is a critical fluorinated heterocyclic building block used extensively in kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3) . This compound is a critical fluorinated heterocyclic building block used extensively in kinase inhibitor development and agrochemical discovery.

Synthesizing this specific regioisomer presents unique chemical challenges, primarily revolving around regiocontrol during halogen exchange and the instability of pyrazine intermediates. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols.

Synthetic Route Selection & Workflow

The synthesis of 5-Chloro-2-fluoro-3-methylpyrazine typically falls into one of two strategic pathways. Choosing the correct starting material is the single most important factor in determining your final yield and purity.

RouteSelection StartA Route A: Balz-Schiemann Starting Material: 5-chloro-3-methylpyrazin-2-amine StepA1 Diazotization (NaNO2 / HF-Pyridine or NOBF4) StartA->StepA1 StartB Route B: Halex (SNAr) Starting Material: 2,5-dichloro-3-methylpyrazine StepB1 Fluorination (KF / 18-crown-6 or NMe4F) StartB->StepB1 ResultA Absolute Regiocontrol Target: 5-Chloro-2-fluoro-3-methylpyrazine StepA1->ResultA High Yield ResultB1 Undesired Regioisomer 2-chloro-5-fluoro-3-methylpyrazine (Major) StepB1->ResultB1 C5 Attack (Sterically favored) ResultB2 Target Compound (Minor) StepB1->ResultB2 C2 Attack ResultB3 Over-fluorination 2,5-difluoro-3-methylpyrazine StepB1->ResultB3 Excess F-

Figure 1: Decision matrix for the synthesis of 5-Chloro-2-fluoro-3-methylpyrazine.

Troubleshooting & FAQs

Q1: Why am I getting the wrong regioisomer (2-chloro-5-fluoro-3-methylpyrazine) during the Halex reaction?

A1: This is a classic kinetic issue driven by steric hindrance. In the nucleophilic aromatic substitution (


) of 2,5-dichloro-3-methylpyrazine, the C3-methyl group exerts significant steric bulk over the adjacent C2-chlorine. Consequently, the fluoride anion preferentially attacks the less hindered C5 position, lowering the activation energy for the Meisenheimer complex at C5. This results in the undesired 2-chloro-5-fluoro-3-methylpyrazine as the major product.
  • The Fix: To achieve absolute regiocontrol, abandon the Halex route and utilize a Balz-Schiemann approach starting from 5-chloro-3-methylpyrazin-2-amine [1]. Because the amine is already locked at the 2-position, diazotization and subsequent fluorination guarantee the correct regioisomer.

Q2: My Balz-Schiemann yield is extremely low, and I am isolating a lot of hydroxypyrazine. How can I optimize this?

A2: Pyrazine diazonium salts are highly electrophilic and notoriously unstable; they will rapidly decompose or undergo hydrolysis to form hydroxypyrazines if even trace amounts of water are present[2].

  • The Fix: Do not use standard aqueous

    
    /
    
    
    
    conditions. Instead, perform the diazotization in anhydrous HF-pyridine (Olah's reagent) . HF-pyridine acts as both the solvent and a highly concentrated, anhydrous fluoride source, ensuring the transient diazonium intermediate is immediately trapped by fluoride before side reactions can occur.
Q3: I am constrained to the Halex route. How do I prevent over-fluorination and decomposition?

A3: Standard Halex conditions (KF, 18-crown-6, DMSO at 150 °C) are too harsh for electron-deficient pyrazines, leading to 2,5-difluoro-3-methylpyrazine and tarring.

  • The Fix: Switch your fluoride source to anhydrous tetramethylammonium fluoride (

    
    ) . This provides a highly reactive "naked fluoride" that is soluble in DMF, allowing the halogen exchange to proceed efficiently at room temperature (25 °C), which drastically suppresses over-fluorination[3].
    

Mechanistic Deep Dive: Regioselectivity

Understanding the causality behind the Halex failure is critical for process chemists. The diagram below illustrates why the C5 position acts as a kinetic sink during direct fluorination.

SNArMechanism SM 2,5-dichloro-3-methylpyrazine C2 is hindered by C3-Methyl F_attack Nucleophilic Attack (F⁻) SM->F_attack MC_C5 Meisenheimer Complex at C5 Kinetically Favored F_attack->MC_C5 Fast MC_C2 Meisenheimer Complex at C2 Sterically Hindered F_attack->MC_C2 Slow Prod_C5 2-chloro-5-fluoro-3-methylpyrazine (Undesired) MC_C5->Prod_C5 -Cl⁻ Prod_C2 5-chloro-2-fluoro-3-methylpyrazine (Desired Target) MC_C2->Prod_C2 -Cl⁻

Figure 2: SNAr mechanism highlighting the steric hindrance at the C2 position.

Quantitative Data: Fluorination Condition Matrix

The following table summarizes the expected outcomes based on the chosen methodology, validating why Route A is the industry standard for this specific molecule.

Fluorination MethodReagents & SolventTemperatureTimeRegioselectivity (C2 vs C5)Typical Target Yield
Balz-Schiemann (Route A)

, HF-Pyridine
-10 °C to 25 °C4 h>99:1 (Absolute) 65 - 75%
Balz-Schiemann (Route A)

, DCM (anh)
-20 °C to 0 °C2 h>99:1 (Absolute) 50 - 60%
Halex (Route B)

(anh), DMF
25 °C24 h~1:2 (Poor)35 - 45%
Halex (Route B) KF, 18-crown-6, DMSO150 °C12 h~1:3 (Poor)< 20%

Experimental Protocols

Protocol A: Anhydrous Balz-Schiemann Fluorination (Recommended)

This protocol ensures absolute regiocontrol and minimizes diazonium hydrolysis.

  • Preparation: Charge a fluoropolymer (PTFE) reactor with 5-chloro-3-methylpyrazin-2-amine (1.0 equiv). Caution: Do not use standard glassware, as HF-pyridine will etch the glass and release water into the reaction.

  • Cooling: Purge the reactor with argon and cool to -10 °C using an ice/brine bath.

  • Solvent Addition: Carefully add HF-pyridine complex (70% HF, 10.0 equiv) dropwise via a PTFE syringe, maintaining the internal temperature strictly below 0 °C.

  • Diazotization: Add sodium nitrite (

    
    , 1.2 equiv) in small portions over 30 minutes. Ensure vigorous stirring.
    
  • Thermal Decomposition: Stir the mixture at 0 °C for 1 hour to ensure complete diazotization, then remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 3 hours to drive the fluorination to completion.

  • Workup: Quench the reaction by slowly pouring the mixture over crushed ice. Neutralize carefully with saturated aqueous

    
     until the pH reaches 7.
    
  • Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield pure 5-Chloro-2-fluoro-3-methylpyrazine.
    
Protocol B: Room-Temperature Halex (Alternative)

Use this protocol only if you must start from 2,5-dichloro-3-methylpyrazine and have access to preparative HPLC to separate regioisomers.

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 2,5-dichloro-3-methylpyrazine (1.0 equiv) and anhydrous

    
     (1.5 equiv)[3].
    
  • Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 25 °C for 24 hours.

  • Workup: Dilute the crude mixture with diethyl ether. Wash the organic layer extensively with water (5x) to remove all DMF and ammonium salts.

  • Isolation: Dry the organic layer over

    
    , concentrate, and subject the crude mixture to preparative HPLC to separate the desired 5-chloro-2-fluoro-3-methylpyrazine from the major 2-chloro-5-fluoro-3-methylpyrazine byproduct.
    

References

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-fluoro-3-methylpyrazine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-2-fluoro-3-methylpyrazine. The unique electronic and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-2-fluoro-3-methylpyrazine. The unique electronic and steric properties conferred by the fluorine and chlorine substituents can introduce specific challenges during purification.[1] This document provides a structured, experience-driven approach to overcoming these hurdles, moving beyond simple protocols to explain the underlying scientific principles that govern successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 5-Chloro-2-fluoro-3-methylpyrazine?

A1: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of contamination.[2]

  • Regioisomers: During fluorination or chlorination steps, the formation of isomeric products is possible, which can be difficult to separate due to similar physical properties.[3]

  • Hydrolysis Products: Pyrazine rings can be susceptible to hydrolysis under certain acidic or basic workup conditions, potentially leading to corresponding pyrazinones.

  • Solvent Adducts and Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, NMP) can be difficult to remove.

  • Byproducts from Side Reactions: Depending on the reagents used, side reactions can introduce structurally related impurities that may complicate purification.[4]

Q2: I have a crude reaction mixture. What is the best general strategy for initial cleanup?

A2: A liquid-liquid extraction is almost always the recommended first step for removing major, dissimilar impurities.[1]

  • Quench and Neutralize: Carefully quench the reaction mixture (e.g., with water or a saturated bicarbonate solution) to neutralize any reactive reagents or catalysts.

  • Extraction: Extract the aqueous mixture multiple times (at least 3x) with an appropriate organic solvent like methyl-t-butyl ether (MTBE) or ethyl acetate.[5] These solvents are effective for many pyrazine derivatives.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

This initial workup provides a concentrated crude product that is suitable for more refined purification techniques like distillation or chromatography.

Q3: How do I choose between distillation, column chromatography, and crystallization for the main purification step?

A3: The choice depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The properties of fluorinated compounds can differ significantly from their non-fluorinated analogs, influencing chromatographic behavior and solubility.[1]

Purification TechniqueBest For...Key Considerations
Vacuum Distillation Large-scale purification (>5g); separating volatile products from non-volatile impurities (salts, catalyst residue); separating components with a significant boiling point difference (>20-30 °C).Product must be thermally stable. Requires a good vacuum system. Less effective for separating close-boiling isomers.[6][7]
Flash Column Chromatography Small to medium scale (mg to ~10g); separating compounds with similar boiling points but different polarities (e.g., regioisomers); achieving high purity (>98%).Requires solvent and silica gel. Can be time-consuming. The choice of stationary and mobile phases is critical for good resolution.[1][5]
Crystallization Final polishing step to achieve very high purity (>99.5%); purification of solid products on any scale.Product must be a solid at room temperature. Requires finding a suitable solvent system, which can involve screening.[1][8]
Q4: What analytical techniques are essential for assessing the purity of my final product?

A4: A combination of techniques is required for rigorous purity assessment.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Critically, ¹⁹F NMR is invaluable for fluorinated molecules to confirm the presence of the fluorine atom and identify any fluorine-containing impurities.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like pyrazines. It provides purity information (as % area) and confirms the molecular weight of the main component and any volatile impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for purity analysis, often used to detect non-volatile or minor impurities.[11][12]

Purification Workflow & Method Selection

The following diagrams illustrate a typical purification workflow and a decision-making process for selecting the appropriate technique.

Purification Workflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Analysis Crude Crude Reaction Mixture Workup Aqueous Workup & Liquid-Liquid Extraction Crude->Workup Distill Vacuum Distillation Workup->Distill Volatile Product Chrom Flash Chromatography Workup->Chrom Non-volatile or Isomeric Impurities Crystal Crystallization Distill->Crystal If Solid Pure Pure Product (>99%) Distill->Pure Chrom->Crystal If Solid Chrom->Pure Crystal->Pure

Caption: General purification workflow for 5-Chloro-2-fluoro-3-methylpyrazine.

Method Selection Start Is the product thermally stable & volatile? BoilingPoint Are boiling points of impurities >25°C different? Start->BoilingPoint Yes Chrom Use Flash Chromatography Start->Chrom No Distill Use Vacuum Distillation BoilingPoint->Distill Yes BoilingPoint->Chrom No IsSolid Is the product a solid? Crystal Use Crystallization for final polishing IsSolid->Crystal Yes Distill->IsSolid Chrom->IsSolid NoDistill Avoid Distillation

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

Q: My product recovery is low after liquid-liquid extraction. What went wrong?
  • Potential Cause: Insufficient number of extractions or incorrect solvent polarity. Pyrazines can have some water solubility, especially if the pH is not optimal.[5]

  • Solution:

    • Increase Extractions: Perform a minimum of 3-4 extractions with fresh solvent each time to ensure >90% recovery.[5]

    • Check pH: Ensure the aqueous layer is neutral or slightly basic before extraction to minimize the protonation and subsequent aqueous solubility of the pyrazine nitrogen atoms.

    • Solvent Choice: If your product is more polar than expected, a more polar extraction solvent (e.g., ethyl acetate) may be more effective than a non-polar one (e.g., hexane).[5]

Q: I'm trying vacuum distillation, but my product is co-distilling with an impurity.
  • Potential Cause: The impurity has a boiling point very close to your product. Standard simple or even fractional distillation may not have enough theoretical plates to achieve separation.

  • Solution:

    • Improve Fractionation: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser to increase separation efficiency.

    • Azeotropic Distillation: In some cases involving specific impurities like residual alkanolamines from a synthesis, an azeotropic agent can be used to selectively remove the impurity.[7]

    • Switch Methods: If the impurity persists, it is likely a close-boiling isomer or analog. At this point, switch to a technique that separates based on a different principle, such as flash column chromatography.

Q: I'm running a silica gel column, but I'm getting poor separation between my product and a key impurity.
  • Potential Cause: The chosen mobile phase (eluent) is not providing sufficient differential retention for the compounds. Standard silica may not have enough resolution for closely related derivatives.[5]

  • Solution:

    • Optimize Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point for pyrazines is a hexane/ethyl acetate mixture.[5][10] Try varying the ratio or switching to a different system like dichloromethane/methanol.

    • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). This can significantly improve the separation of compounds with similar retention factors.[5]

    • High-Performance Silica: Utilize high-surface-area silica gel for your column, which can dramatically improve resolution for difficult separations.[5]

Q: I'm trying to crystallize my product, but it keeps "oiling out." How can I fix this?
  • Potential Cause: The solution is too supersaturated, or the solvent is too non-polar, causing the product to crash out of solution as a liquid phase rather than forming an ordered crystal lattice. Purity may also be too low.

  • Solution:

    • Slow Down Cooling: If cooling a hot solution, slow the rate of cooling. Allow the flask to cool to room temperature on the benchtop before moving it to a refrigerator, and then to a freezer.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly turbid. Warm slightly to redissolve, then allow to cool slowly. A common system is dichloromethane/hexane.[13]

    • Vapor Diffusion: For small quantities, dissolve the compound in a small vial using a moderately volatile solvent (e.g., chloroform). Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization over several days.[13][14]

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is ideal for purifying thermally stable, volatile compounds from non-volatile impurities on a multi-gram scale.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.

  • Charge the Flask: Add the crude 5-Chloro-2-fluoro-3-methylpyrazine to the distillation flask along with a magnetic stir bar or a few boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum. The initial crude material may bubble as residual extraction solvents are removed.

  • Heating: Once a stable vacuum is achieved (e.g., <1 mbar), begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect any initial low-boiling fractions (foreruns) in a separate receiving flask. When the temperature at the distillation head stabilizes and the desired product begins to distill, switch to a clean receiving flask. Collect the main fraction over a narrow temperature range.

  • Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suited for separating the target compound from impurities with different polarities.

  • Column Preparation: Select an appropriately sized column. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude material by weight. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase (e.g., 95:5 hexane/ethyl acetate).[5][10] Increase the polarity of the mobile phase gradually (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is used as a final step to achieve high analytical purity for solid compounds.

  • Solvent Screening: In small test tubes, test the solubility of your compound (~10-20 mg) in various solvents (~0.5 mL) such as hexanes, ethanol, isopropanol, ethyl acetate, and toluene. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a pair where the compound is soluble in one and insoluble in the other.[13]

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen "good" solvent portion-wise while heating the mixture to a gentle boil until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
  • BenchChem. (2025).
  • Trifluoromethoxypyrazines: Prepar
  • Pyrazine Synthesis? (2020, July 28). Sciencemadness.org.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (n.d.).
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20).
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • Purification of pyrazine. (n.d.).
  • Park, K. (2010, June 8).
  • Guide for crystalliz
  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.).
  • Fier, P. S., & Hartwig, J. F. (2017, May 5). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
  • [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chrom
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PMC.
  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida.
  • Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirim

Sources

Troubleshooting

Visual Workflow: Pyrazine Synthesis &amp; Side Reaction Pathways

Welcome to the Pyrazine Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex mechanistic pathways of pyrazine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex mechanistic pathways of pyrazine synthesis. Pyrazine ring formation—whether through the condensation of 1,2-diamines with 1,2-dicarbonyls or the self-condensation of


-amino ketones—is highly susceptible to side reactions.

This guide focuses on the causality behind these side reactions and provides self-validating protocols to ensure high-yield, high-purity target compounds.

PyrazineSynthesis A 1,2-Diamine + 1,2-Dicarbonyl C 1,4-Dihydropyrazine (Intermediate) A->C Condensation (Controlled Temp) G Regioisomers A->G Unsymmetrical Precursors (Poor Thermal Control) B Alpha-Amino Ketones B->C Self-Condensation (In-situ Generation) E Polymerization / Oligomers B->E High Concentration (Reactive Intermediates) D Target Pyrazine C->D Mild Oxidation (Air / Cu2+) C->E Uncontrolled Heating F N-Oxides & Cleavage Products D->F Over-Oxidation (Excess KMnO4 / H2O2)

Mechanistic pathways of pyrazine synthesis highlighting target routes and common side reactions.

Troubleshooting Guides & FAQs

Q1: My pyrazine synthesis via oxidation-based methods yields a complex mixture of fragmented products and N-oxides. How do I prevent this? A1: You are experiencing over-oxidation . The final step of pyrazine synthesis often involves oxidizing a dihydropyrazine intermediate. When strong oxidizing agents like potassium permanganate (


) or excess hydrogen peroxide (

) are used, they can inadvertently break the aromaticity of the newly formed pyrazine ring, leading to the formation of pyrazine N-oxides and further ring-cleavage into carboxylic acids 1[1].
  • Causality & Solution: The dihydropyrazine intermediate requires only a mild electron acceptor to achieve the thermodynamically favored aromatic state. Switch to mild oxidants such as Copper(II) sulfate (

    
    ) or utilize ambient air (dioxygen) bubbling, which proceeds cleanly via a controlled hydroperoxide intermediate 2[2].
    

Q2: During the self-condensation of


-amino ketones, I end up with a dark, viscous polymeric tar instead of the pyrazine. What is going wrong? 
A2:  This is caused by polymerization . 

-amino ketones are highly labile intermediates containing both nucleophilic (amino) and electrophilic (carbonyl) groups. If their concentration in the reaction matrix is too high, they react in a chain-like manner to form high-molecular-weight oligomers rather than undergoing the desired bimolecular cyclization 1[1].
  • Causality & Solution: To favor bimolecular self-condensation over chain polymerization, you must maintain a low steady-state concentration of the monomer. Generate the

    
    -amino ketone in situ by first nitrosating the parent ketone to form an oxime, and then reducing it directly in the reaction vessel 3[3].
    

Q3: I am reacting an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl, but my GC-MS shows a mixture of regioisomers. How can I improve regioselectivity? A3: Regioisomer formation occurs because the two electrophilic carbonyl carbons often have similar reactivities, leading to a statistical mixture of condensation products.

  • Causality & Solution: Regiocontrol requires differentiating the transition states of the two competing initial nucleophilic attacks. Lowering the initial reaction temperature (starting at room temperature before slowly heating to 80–100 °C) increases the energy difference between the competing pathways 4[4]. For strict regiocontrol, consider acceptorless dehydrogenative coupling catalyzed by Manganese or Ruthenium pincer complexes, which dictate the coordination geometry during intermediate formation 5[5].

Q4: My reaction stalls, and NMR confirms the presence of a stable 1,4-dihydropyrazine. Why isn't it aromatizing? A4: Incomplete aromatization happens when the reaction environment lacks the necessary electron acceptor to remove the final two protons/electrons. While many dihydropyrazines auto-oxidize in air, some substituted 1,4-dihydropyrazines are remarkably stable and resist spontaneous aromatization 6[6].

  • Causality & Solution: The autooxidation of dihydropyrazines by aerial oxygen is a competing pathway that must be actively leveraged 7[7]. Actively bubble

    
     through the solvent, ensuring you are using a solvent (like acetonitrile) that supports the necessary hydroperoxide intermediate fragmentation 6[6].
    

Quantitative Data on Reaction Optimization

Reaction ParameterOptimal Range / ChoiceEffect on Side Reactions
Temperature (Condensation) 80–100 °C (Start at RT)Prevents thermal decomposition and minimizes regioisomer formation.
Oxidizing Agent Air (

) or

Prevents over-oxidation to N-oxides and destructive ring cleavage.
Reactant Concentration High dilution (< 0.1 M)Minimizes intermolecular chain polymerization of

-amino ketones.
Water Activity (

)
0.75–0.84Maximizes pyrazine formation over furans in Maillard-type syntheses 8[8].

Standardized Experimental Protocols

Protocol 1: In Situ Generation and Self-Condensation of -Amino Ketones

This protocol prevents polymerization by keeping the steady-state concentration of the reactive monomer near zero.

  • Preparation: Dissolve the oxime precursor in glacial acetic acid under an inert atmosphere.

  • In Situ Reduction: Slowly add zinc dust in small portions while maintaining the temperature below 40 °C. The zinc reduces the oxime to the

    
    -amino ketone in situ3[3].
    
  • Controlled Dimerization: Stir the reaction at room temperature for 2 hours to allow the generated monomer to undergo bimolecular cyclization into the dihydropyrazine intermediate.

  • Self-Validating Mechanism: Monitor the reaction via TLC using a ninhydrin stain. The reaction is self-validating when primary amine spots (indicating unreacted monomer) fail to accumulate, confirming immediate and successful cyclization before chain-polymerization can initiate.

Protocol 2: Mild Oxidation of 1,4-Dihydropyrazine to Pyrazine

This protocol drives aromatization while strictly preventing N-oxide formation.

  • Setup: To the crude 1,4-dihydropyrazine mixture (from Protocol 1 or a diamine/dicarbonyl condensation), attach a gas dispersion tube.

  • Oxidation: Bubble ambient air (or add 1.1 equivalents of

    
    ) through the solution while heating to a gentle reflux 2[2].
    
  • Self-Validating Mechanism: 1,4-dihydropyrazines are typically highly colored (yellow/orange). The reaction provides a built-in visual cue, transitioning to a pale or colorless solution upon complete aromatization to the target pyrazine.

  • Workup: Once colorless, cool the mixture, neutralize with

    
     (if acidic), and extract with diethyl ether. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

References

  • What are the side-reactions in pyrazine synthesis? - Biosynce. 1

  • Knorr Pyrrole Synthesis - Thermo Fisher Scientific. 3

  • Minimizing by-product formation in pyrazine synthesis - Benchchem. 2

  • Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water - RSC Publishing. 7

  • Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine - The Journal of Organic Chemistry (ACS). 6

  • Optimizing reaction time and temperature for pyrazine synthesis - Benchchem. 4

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling - NIH. 5

  • Thermal Generation of Aromas (Maillard Reaction Products) - ACS.8

Sources

Optimization

improving resolution in HPLC of halogenated heterocycles

Welcome to the Halogenated Heterocycle Separation Hub . As a Senior Application Scientist, I have designed this technical guide to move beyond generic "textbook" chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halogenated Heterocycle Separation Hub .

As a Senior Application Scientist, I have designed this technical guide to move beyond generic "textbook" chromatography. Separating halogenated heterocycles (e.g., chloropyridines, fluoropyrimidines, bromoindoles) presents a unique paradox: these compounds are often hydrophobic enough for standard C18 retention, yet their electronic subtleties—specifically the "sigma-hole" and dipole moments created by halogens—require alternative selectivities for critical resolution, especially when dealing with positional isomers.

This guide is structured to give you autonomous control over your method development, prioritizing mechanistic understanding over rote memorization.

Module 1: Stationary Phase Architecture

The Foundation of Selectivity

Standard alkyl phases (C18/C8) rely almost exclusively on hydrophobic subtraction. For halogenated heterocycles, this is often insufficient for separating positional isomers (e.g., 2-chloro- vs. 3-chloropyridine). You must exploit the electronic deficit of the halogen.

The Superior Choice: Pentafluorophenyl (PFP)

While Phenyl-Hexyl columns are useful, PFP (Pentafluorophenyl) is the gold standard for this application.[1]

  • The Mechanism: The five fluorine atoms on the benzene ring of the stationary phase create a highly electron-deficient pi-system.

  • The Interaction: Halogenated heterocycles often possess electron-rich regions or specific dipole vectors. The PFP phase engages in Pi-Pi (π-π) Charge Transfer interactions and Halogen Bonding .

  • Shape Selectivity: PFP phases are rigid. They offer superior steric recognition (shape selectivity) compared to the flexible alkyl chains of a C18, allowing them to discriminate between ortho-, meta-, and para- substitutions effectively.

Decision Matrix: Column Selection

ColumnSelection Start Analyte: Halogenated Heterocycle Isomers Positional Isomers Present? Start->Isomers Basicity Basic Nitrogen (pKa > 6)? Isomers->Basicity Yes (Critical Pair) C18 C18 / C8 (General Purpose) Isomers->C18 No (Simple Purity) PFP Pentafluorophenyl (PFP) (Target Selectivity) Basicity->PFP No (Acidic/Neutral) Hybrid Hybrid Silica PFP (High pH Stable) Basicity->Hybrid Yes (Needs High pH) Phenyl Phenyl-Hexyl (Alternative) PFP->Phenyl If Retention Too High

Figure 1: Logic flow for selecting the optimal stationary phase based on analyte chemistry.

Module 2: Mobile Phase Engineering

Tuning the Interaction

The choice of organic modifier is not arbitrary. It determines whether the unique selectivity of your PFP column is "active" or "muted."

The Critical Rule: Methanol vs. Acetonitrile
  • Acetonitrile (ACN): Contains a triple bond with its own pi-electron cloud.

    • Effect: ACN can form pi-pi interactions with the phenyl ring of the stationary phase, effectively "shielding" it from the analyte.[2] This suppresses the unique selectivity of the column.

  • Methanol (MeOH): A protic solvent with no pi-electrons.[3]

    • Effect: MeOH does not compete for the stationary phase's pi-system. It allows the analyte's pi-pi and halogen-bonding interactions to dominate.

  • Recommendation: Always start with Methanol when using PFP or Phenyl columns for halogenated heterocycles to maximize resolution.

Buffer Selection for LC-MS

Halogenated heterocycles often contain basic nitrogen atoms (pyridines, imidazoles), leading to peak tailing due to silanol interactions.

Buffer SystempH RangeApplicationNotes
0.1% Formic Acid ~2.7General ScreeningGood for protonating bases (keeping them ionized), but may not fully suppress silanols on older silica.
10mM Ammonium Formate ~3.8Improved ShapeThe added ionic strength helps mask silanols better than acid alone.
10mM Ammonium Bicarbonate ~10.0High pH (Hybrid Only)Best for basic heterocycles. Deprotonates the analyte (neutral form), increasing retention and drastically improving peak symmetry. Requires Hybrid Silica PFP.

Module 3: Troubleshooting & FAQs

Direct Solutions to Common Failures

Q1: I have two positional isomers (e.g., 2-Br-pyridine and 3-Br-pyridine) that are co-eluting on my C18 column. What is the first step?

Answer: Do not waste time flattening the gradient on the C18.

  • Switch to a PFP column. The electron density difference between the 2- and 3- positions will interact differently with the fluorinated ring.

  • Use Methanol. As detailed in Module 2, MeOH exposes the pi-selectivity.

  • Lower the Temperature. Isomeric separation is often driven by enthalpy (

    
    ). Lowering the column oven to 15°C - 25°C  (from a standard 40°C) often increases the resolution factor (
    
    
    
    ) significantly by "freezing" the steric orientation of the molecules.
Q2: My halogenated peak is tailing severely ( ). I am already using a PFP column.

Answer: This is likely a "Silanol Overload." The electron-withdrawing halogens decrease the pKa of the pyridine ring slightly, but it likely remains basic.

  • Diagnosis: The protonated nitrogen is interacting with ionized silanols (

    
    ).
    
  • Action 1 (Low pH): Increase buffer ionic strength.[4] Switch from 0.1% Formic Acid to 20mM Ammonium Formate (pH 3.0) . The ammonium ions compete for the silanol sites.

  • Action 2 (High pH): If using a modern hybrid-silica PFP (e.g., YMC-Triart PFP, Waters CORTECS Phenyl), switch to 10mM Ammonium Bicarbonate (pH 10) . This neutralizes the basic nitrogen, eliminating the cation-exchange mechanism causing the tail.

Q3: I see "Ghost Peaks" or carryover when analyzing iodinated compounds.

Answer: Iodine is large, polarizable, and "sticky" (lipophilic).

  • Cause: Iodinated heterocycles can adsorb to the stainless steel of the injector loop or column frits.

  • Solution: Implement a Needle Wash with high organic strength (e.g., 90:10 ACN:Water + 0.1% Formic Acid). If the issue persists, consider using a PEEK-lined column or a passivation solution (e.g., medronic acid) in the mobile phase to block metal active sites.

Q4: My retention times are drifting, and I suspect dehalogenation.

Answer: Some halogenated species (especially alpha-halo ketones or highly activated heteroaromatics) are labile.

  • Check: Is your mobile phase pH extreme?

  • Fix: Avoid pH > 8 for prolonged periods if the halogen is on an electron-deficient ring susceptible to nucleophilic attack (

    
    ) by hydroxide ions.
    
  • Light Sensitivity: Iodinated compounds are photosensitive. Use amber vials and limit exposure to ambient light during the autosampler queue.

Module 4: Advanced Workflow (Isomer Resolution)

When standard optimization fails, use this specific workflow for difficult isomer pairs.

Troubleshooting Problem Co-eluting Isomers on PFP / MeOH Temp Step 1: Lower Temp (Try 15°C) Problem->Temp Gradient Step 2: Shallow Gradient (0.5% B per min) Temp->Gradient If Rs < 1.5 Success Resolution > 1.5 Temp->Success If Rs > 1.5 Ternary Step 3: Ternary Blend (MeOH/THF mix) Gradient->Ternary If Rs < 1.5 Ternary->Success

Figure 2: Step-by-step escalation protocol for resolving stubborn isomeric pairs.

Protocol for Step 3 (Ternary Blend): If MeOH alone fails, introduce Tetrahydrofuran (THF) . THF is a hydrogen bond acceptor and has a unique shape.

  • Mobile Phase B: 90% MeOH / 10% THF.

  • Note: Ensure your PEEK tubing is compatible (THF can swell some plastics, though usually safe at <10% in modern systems).

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link

  • Waters Corporation. (2020). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Application Note. Link

  • YMC Co., Ltd. (2017).[5] YMC-Triart PFP: A Hybrid-Silica Pentafluorophenyl Phase for Isomer Separation.[5][6] Technical Guide. Link

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC: Troubleshooting Guide.Link

  • Fortis Technologies. (2016). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[7]Link

Sources

Troubleshooting

stability issues of 5-Chloro-2-fluoro-3-methylpyrazine in solution

Technical Support Center: Troubleshooting 5-Chloro-2-fluoro-3-methylpyrazine (CAS 1393533-79-3) Stability in Solution As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Chloro-2-fluoro-3-methylpyrazine (CAS 1393533-79-3) Stability in Solution

As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of halogenated pyrazines during assay development and chemical synthesis. 5-Chloro-2-fluoro-3-methylpyrazine (5-CFMP) is a highly versatile but notoriously unstable building block. This guide deconstructs the chemical causality behind its degradation and provides field-proven, self-validating protocols to ensure absolute reproducibility in your workflows.

The Core Causality: Mechanistic Basis of Instability

To control 5-CFMP, you must first understand its electronic environment. The pyrazine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms in the aromatic system[1] . When functionalized with a fluorine atom at C2 and a chlorine atom at C5, the ring becomes intensely electrophilic.

While fluorine is a poor leaving group in aliphatic


 reactions, it is an exceptional leaving group in Nucleophilic Aromatic Substitution (

)[2] . The extreme electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex intermediate. Consequently, in the presence of even trace nucleophiles (water, alcohols, amines) or mild bases, the C-F bond rapidly undergoes solvolysis or hydrolysis, leading to a devastating loss of the intact starting material before your intended reaction even begins[3] .

SNAr_Pathway A 5-Chloro-2-fluoro-3-methylpyrazine (Intact) B Nucleophilic Attack (e.g., H2O/OH-) at C2 (Fluoro) A->B Trace Moisture / Base C Meisenheimer Complex (Stabilized by F electronegativity) B->C Electron Delocalization D 5-Chloro-3-methylpyrazin-2-ol (Major Degradant) C->D Rapid Loss of F-

Degradation pathway of 5-Chloro-2-fluoro-3-methylpyrazine via SNAr.

Troubleshooting Guides & FAQs

Q1: My 10 mM stock solution in DMSO degraded within 24 hours at room temperature. What happened, and how do I fix it? Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed atmospheric moisture acts as a potent nucleophile against the activated C-F bond. Furthermore, DMSO can undergo slow thermal or photolytic degradation to generate trace basic impurities (e.g., dimethyl sulfide derivatives), which catalyze the hydrolysis of 5-CFMP into 5-chloro-3-methylpyrazin-2-ol. Solution: Never use benchtop DMSO. Use exclusively anhydrous, amine-free DMSO packaged under Argon. Store the solvent over activated 3Å molecular sieves. Prepare stocks on ice, aliquot immediately into single-use vials, and store at -80°C.

Q2: I am observing a +32 Da mass shift in my LC-MS analysis when running assays in Methanol. Why? Causality: Methanolysis. Protic solvents like methanol and ethanol directly attack the C2 position, displacing the fluorine atom to form a 2-methoxy or 2-ethoxy adduct (e.g., 5-chloro-2-methoxy-3-methylpyrazine). Solution: Eliminate all primary and secondary alcohols from your solvent systems. Switch to aprotic solvents such as Acetonitrile (MeCN) or Tetrahydrofuran (THF) for analytical methods and assay buffers.

Q3: During Suzuki cross-coupling, I am losing the starting material before the reaction even begins. How can I prevent this? Causality: Traditional Suzuki couplings utilize aqueous inorganic bases (e.g.,


, 

). The hydroxide and carbonate ions outcompete the palladium oxidative addition cycle, leading to rapid

hydrolysis of the fluoropyrazine before cross-coupling can occur[3] . Solution: Utilize strictly anhydrous conditions. Substitute aqueous bases with non-nucleophilic organic bases (e.g., DIPEA) or anhydrous fluoride salts (e.g., CsF) in aprotic solvents (Dioxane/Toluene) to kinetically favor the cross-coupling pathway.

Troubleshooting_Workflow Start Observe Degradation in Solution CheckSolvent Is solvent protic (e.g., MeOH, EtOH, H2O)? Start->CheckSolvent ProticYes Switch to Aprotic (e.g., MeCN, THF) CheckSolvent->ProticYes Yes ProticNo Check for trace moisture in DMSO/DMF CheckSolvent->ProticNo No MoistureYes Use anhydrous grade & store over sieves ProticNo->MoistureYes High Moisture MoistureNo Check pH / Base presence ProticNo->MoistureNo Dry Solvent BaseYes Neutralize or use non-nucleophilic base MoistureNo->BaseYes Basic Conditions

Decision tree for troubleshooting 5-CFMP stability issues in solution.

Quantitative Data: Solvent Compatibility Matrix

To facilitate rapid decision-making, I have summarized the stability profile of 5-CFMP across common laboratory solvents based on nucleophilicity and moisture tolerance.

Solvent SystemNucleophilicityMoisture ToleranceEst. Half-Life (25°C)Recommendation
Methanol / Ethanol High (Protic)N/A< 2 HoursDO NOT USE . Rapid solvolysis.
Aqueous Buffers (pH > 7) High (OH⁻ present)N/A< 4 HoursAVOID . Rapid hydrolysis.
Benchtop DMSO / DMF ModerateLow12 - 24 HoursCAUTION . Trace moisture degrades stock.
Anhydrous DMSO (Argon) LowHigh (if sealed)> 3 Months (-80°C)OPTIMAL for biological assay stocks.
Anhydrous Acetonitrile Very LowHigh> 6 Months (4°C)OPTIMAL for LC-MS and analytical prep.

Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of Ultra-Stable Biological Stock Solutions

This protocol ensures that your stock solution is completely free of nucleophilic degradation before introducing it into sensitive cellular or biochemical assays.

  • Solvent Preparation: Pierce the septum of a fresh bottle of anhydrous DMSO (packaged under Argon) using a sterile, dry syringe. Do not open the cap to the atmosphere.

  • Dissolution: Weigh 5-CFMP in a dry, static-free environment. Rapidly dissolve the compound in the anhydrous DMSO to a concentration of 10 mM. Keep the vial on ice during dissolution to suppress thermal degradation.

  • Self-Validation Step (Critical): Immediately withdraw a 1 µL aliquot and dilute it into 1 mL of anhydrous Acetonitrile containing 1 µM of an internal standard (e.g., 4-chlorophenylacetic acid). Run an LC-MS analysis to establish your T=0 baseline.

  • Storage: Aliquot the remaining stock into single-use amber glass vials flushed with Argon. Flash-freeze in liquid nitrogen and store at -80°C.

  • Validation Confirmation: After 24 hours, thaw one aliquot and repeat the LC-MS analysis (T=24h). The ratio of the 5-CFMP peak area to the internal standard must remain ≥ 99% of the T=0 value. If the ratio drops, or if a new peak corresponding to [M-F+OH] appears, the solvent batch is compromised and must be discarded.

Protocol 2: Moisture-Free Cross-Coupling Setup

This protocol prevents the premature hydrolysis of 5-CFMP during palladium-catalyzed functionalization.

  • Reagent Drying: Flame-dry all glassware under a vacuum and backfill with Argon three times.

  • Reaction Assembly: Inside a glovebox, combine 5-CFMP, the coupling partner (e.g., boronic acid), and a strictly anhydrous, non-nucleophilic base (e.g., finely milled, oven-dried Cesium Fluoride) in anhydrous Toluene.

  • Self-Validation Step (Critical): Before adding the Palladium catalyst, seal the vessel, remove it from the glovebox, and stir at the target reaction temperature (e.g., 80°C) for 30 minutes. Withdraw a 5 µL micro-aliquot, quench in dry Acetonitrile, and analyze via GC-MS. If the 5-CFMP peak remains intact and no hydroxypyrazine is detected, your system is truly anhydrous and base-compatible.

  • Initiation: Only after passing the validation step, add the Palladium catalyst to initiate the cross-coupling. This ensures you do not waste expensive catalysts on a hydrolyzed, unreactive substrate.

References

  • Title: Trifluoromethoxypyrazines: Preparation and Properties Source: Molecules (2020) URL: [Link]

  • Title: The Asymmetric Buchwald-Hartwig Amination Reaction Source: Angewandte Chemie International Edition (2023) URL: [Link]

  • Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (2013) URL: [Link]

Sources

Optimization

scaling up the synthesis of 5-Chloro-2-fluoro-3-methylpyrazine

An essential halogenated heterocyclic compound, 5-Chloro-2-fluoro-3-methylpyrazine serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its specific arrangement of chlo...

Author: BenchChem Technical Support Team. Date: March 2026

An essential halogenated heterocyclic compound, 5-Chloro-2-fluoro-3-methylpyrazine serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its specific arrangement of chloro, fluoro, and methyl groups on the pyrazine ring provides a versatile scaffold for creating more complex, high-value molecules.[2][3] However, transitioning from bench-scale synthesis to large-scale production presents a unique set of challenges that require careful consideration of reaction conditions, impurity profiles, and process safety.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the scale-up synthesis of 5-Chloro-2-fluoro-3-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-Chloro-2-fluoro-3-methylpyrazine?

A1: While multiple pathways exist, a prevalent strategy involves a multi-step synthesis starting from commercially available precursors like 2-amino-3-methylpyrazine. The general sequence typically involves:

  • Diazotization and Halogenation: The amino group is converted into a diazonium salt, which is subsequently replaced by a chloro or bromo group (Sandmeyer reaction).

  • Fluorination: A nucleophilic aromatic substitution (SNA) reaction is performed to replace a leaving group (often a chloro group) with fluoride. This is a critical step, as direct fluorination can be challenging. The Balz-Schiemann reaction or the use of reagents like potassium fluoride (KF) with a phase-transfer catalyst are common methods.

  • Chlorination: If not already present, the chloro group at the 5-position is introduced, often via direct chlorination using agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

The precise sequence of these steps can be modified to optimize yield and minimize side products.

Q2: Why is the fluorination step often challenging during scale-up?

A2: The fluorination of heterocyclic rings can be difficult for several reasons. Anhydrous conditions are often critical, as water can react with fluorinating agents and intermediates.[4] The reaction can also be highly exothermic, posing a significant heat management challenge in large reactors.[5] Furthermore, common fluorinating agents like anhydrous hydrogen fluoride are highly corrosive and require specialized equipment.[6] Alternative methods using alkali metal fluorides (e.g., KF, CsF) often require high temperatures and polar aprotic solvents, which can be difficult to handle and remove at scale.

Q3: What are the key safety considerations when handling the reagents for this synthesis?

A3: Safety is paramount. Many reagents used in this synthesis are hazardous.

  • Starting Materials (e.g., 2-Amino-3-methylpyrazine): These can be toxic if inhaled, ingested, or absorbed through the skin.[7][8] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorinating Agents (e.g., SO₂Cl₂, NCS): These are corrosive and strong oxidizers. They react violently with water and must be handled under anhydrous conditions.

  • Fluorinating Agents (e.g., Anhydrous HF, KF): Hydrogen fluoride is extremely corrosive and toxic. Potassium fluoride is hygroscopic and can cause severe irritation.[4]

  • Solvents: Many organic solvents used are flammable and can be harmful. Ensure proper grounding of equipment to prevent static discharge and work away from ignition sources.[9]

Always consult the Safety Data Sheet (SDS) for every chemical before use and perform a thorough risk assessment before beginning any experiment, especially at scale.[7][8][9]

Troubleshooting Guide: Scale-Up Synthesis

This guide addresses common problems encountered during the scale-up of 5-Chloro-2-fluoro-3-methylpyrazine synthesis.

Problem 1: Low Reaction Yield

Low or inconsistent yields are one of the most frequent challenges during scale-up. The issue often traces back to one of several root causes.

Workflow: Diagnosing Low Yield

G start Low Yield Observed check_purity Analyze Starting Material Purity (GC/HPLC, NMR) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Assess Work-up & Isolation Procedure start->check_workup impure_sm Impurity Detected check_purity->impure_sm conditions_issue Deviation from Protocol? check_conditions->conditions_issue check_mixing Evaluate Mixing Efficiency mixing_issue Scale-Dependent Issue? check_mixing->mixing_issue check_temp Verify Temperature Control temp_issue Exotherm or Cold Spots? check_temp->temp_issue workup_issue Product Loss During Extraction/Purification? check_workup->workup_issue impure_sm->check_conditions No action_purify_sm Purify Starting Materials or Source from a new Vendor impure_sm->action_purify_sm Yes conditions_issue->check_mixing No action_optimize_conditions Re-optimize Stoichiometry, Concentration, or Catalyst Loading conditions_issue->action_optimize_conditions Yes mixing_issue->check_temp No action_improve_mixing Increase Stirring Rate, Use Baffles, or Change Impeller Design mixing_issue->action_improve_mixing Yes temp_issue->check_workup No action_improve_temp Improve Heat Transfer, Slow Reagent Addition temp_issue->action_improve_temp Yes action_optimize_workup Modify Extraction pH, Change Solvent, or Optimize Crystallization workup_issue->action_optimize_workup Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Q: My fluorination reaction yield dropped significantly after moving from a 1L flask to a 20L reactor. What's happening?

A: This is a classic scale-up problem related to heat and mass transfer.[5]

  • Cause - Poor Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio than small flasks. This makes it harder to dissipate heat from exothermic reactions. Localized "hot spots" can form, leading to the decomposition of your product or the formation of thermal byproducts.

  • Solution:

    • Slow the Addition: Add the limiting reagent more slowly to control the rate of heat generation.

    • Improve Cooling: Ensure your reactor's cooling jacket is operating efficiently. For highly exothermic steps, consider pre-cooling the reaction mixture before reagent addition.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm, though this increases solvent usage and may slow reaction kinetics.

  • Cause - Inefficient Mixing: What appears well-mixed in a small flask may not be in a large reactor. Poor mixing can lead to areas of high reagent concentration, causing side reactions, and areas of low concentration, resulting in an incomplete reaction.

  • Solution:

    • Mechanical Stirring: Ensure the stirrer speed and impeller design are appropriate for the reactor size and viscosity of the reaction mixture.

    • Baffles: If your reactor doesn't have them, consider using baffles to improve turbulence and ensure homogenous mixing.

Problem 2: Product Purity Issues

The appearance of new or increased levels of impurities is common when scaling up.

Q: I'm seeing a persistent impurity with a similar mass spec fragmentation pattern to my product, but it's difficult to remove. What could it be?

A: This is likely an isomer or a related byproduct.

  • Possible Cause - Isomeric Impurities: During chlorination or other substitution reactions on the pyrazine ring, substitution can sometimes occur at an alternative position, leading to the formation of an isomer (e.g., 3-Chloro-2-fluoro-5-methylpyrazine). These isomers often have very similar physical properties, making them difficult to separate by standard crystallization or distillation.[10]

  • Solution:

    • Analytical Characterization: Use high-resolution analytical techniques like HPLC-MS and 2D-NMR to definitively identify the structure of the impurity.[11]

    • Reaction Optimization: Re-evaluate the reaction conditions (temperature, solvent, catalyst) of the step where the impurity is formed. A change in solvent polarity or a more selective reagent could favor the desired product.

    • Advanced Purification: If the impurity cannot be prevented, you may need more advanced purification techniques. Preparative HPLC is an option, though it can be costly at scale.[12] Alternatively, derivatization of the mixture to separate the isomers followed by removal of the derivatizing group may be possible.

  • Possible Cause - Over-Reaction/Side-Reaction: Dichlorination or reaction with the solvent are potential side reactions. For example, if using a nucleophilic solvent, it might compete with the desired reagent.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a syringe pump for accurate addition of the limiting reagent at scale.

    • Solvent Choice: Select an inert solvent that does not participate in the reaction. High-boiling point solvents like diphenyl ether or mineral oil can be effective for certain high-temperature cyclization or substitution reactions but must be fully removed.[5]

Workflow: Purification Strategy

G start Crude Product Mixture liquid_solid Is the product a solid or liquid? start->liquid_solid solid_path Solid liquid_solid->solid_path Solid liquid_path Liquid/Oil liquid_solid->liquid_path Liquid/Oil recrystallization Recrystallization solid_path->recrystallization distillation Vacuum Distillation liquid_path->distillation purity_check1 Check Purity (HPLC/GC) recrystallization->purity_check1 purity_check2 Check Purity (HPLC/GC) distillation->purity_check2 column_chroma Column Chromatography purity_check1->column_chroma Impure final_product Final Product (>98% Purity) purity_check1->final_product Purity OK purity_check2->column_chroma Impure purity_check2->final_product Purity OK column_chroma->final_product

Caption: General Purification Workflow.

Experimental Protocols & Data

Protocol 1: General Procedure for Halogen Exchange Fluorination

This protocol is a representative example and must be optimized for your specific substrate and scale.

  • Reactor Setup: Charge a dry, inerted (Nitrogen or Argon) glass-lined reactor with the chlorinated pyrazine precursor (1.0 eq) and anhydrous spray-dried potassium fluoride (3.0-5.0 eq).

  • Solvent and Catalyst: Add a high-boiling polar aprotic solvent (e.g., DMSO, Sulfolane) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Reaction: Heat the stirred mixture to 150-200 °C. The reaction progress should be monitored by GC or HPLC every 2-4 hours.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a large volume of cold water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation or column chromatography.[13]

Table 1: Analytical Methods for In-Process Control and Final Product Release
ParameterMethodTypical ConditionsPurpose
Reaction Monitoring GC-MSColumn: DB-5ms or equivalentInjector Temp: 250°COven Program: 100°C (2 min), ramp to 280°C at 15°C/minMS Scan Range: 40-400 m/zTo track the disappearance of starting material and the appearance of product and byproducts.[11]
Purity Assay HPLC-UVColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetector: 254 nmTo quantify the purity of the final product and detect non-volatile impurities.[12][14]
Structure Confirmation ¹H, ¹³C, ¹⁹F NMRSolvent: CDCl₃ or DMSO-d₆To confirm the chemical structure of the final product and identify any isomeric impurities.
Residual Solvent Headspace GC-To ensure residual solvents from the synthesis and purification are below acceptable limits (ICH guidelines).

References

  • Central Drug House (P) Ltd. (n.d.).
  • Sigma-Aldrich. (2025, September 15).
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). RSC Publishing.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.).
  • Aaron Chemicals LLC. (2024, November 1).
  • Advanced Biotech. (2025, January 25).
  • Fisher Scientific. (2025, December 22).
  • BenchChem. (2025).
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). PMC.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023, January 31).
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.).
  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. (n.d.). eurl-pesticides.eu.
  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.).
  • Analytical Methods. (2010, January 15). RSC Publishing.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (n.d.).
  • Trifluoromethoxypyrazines: Prepar
  • BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.
  • Synthesis of 5-chloro-[7][15]triazolo[4,3-a]pyrazine (TZ 2-1) #326. (2015, July 15). GitHub.

  • Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.).
  • Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. (n.d.).
  • [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chrom
  • Understanding the Synthesis and Applications of 2-Chloro-5-fluoro-3-methylpyridine. (2026, February 28).
  • BenchChem. (2025). Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cycliz
  • Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. (n.d.).
  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. (2025, December 15).
  • 2-Chloro-5-fluoro-3-methylpyridine. (n.d.). PubChem.
  • Help with mechanism in order to diagnose automated synthesis hardware issues. (2025, November 19). Reddit.
  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. (n.d.). Organic Syntheses Procedure.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed.
  • Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. (2021, March 26). MDPI.

Sources

Reference Data & Comparative Studies

Validation

Strategic Halogen Selection in Pyrazine Scaffolds: A Comparative Guide to Fluoro- vs. Chloro-Reactivity

In the development of novel pharmacophores, the pyrazine ring serves as a privileged, electron-deficient nitrogen heterocycle. When functionalizing this core, the choice between a fluorinated and a chlorinated precursor...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of novel pharmacophores, the pyrazine ring serves as a privileged, electron-deficient nitrogen heterocycle. When functionalizing this core, the choice between a fluorinated and a chlorinated precursor is not merely a matter of commercial availability; it fundamentally dictates the synthetic trajectory. As a Senior Application Scientist, I frequently observe that misaligning the halogen with the intended reaction mechanism leads to stalled workflows, degraded yields, and complex impurity profiles.

This guide provides a rigorous, data-driven comparison of fluorinated versus chlorinated pyrazines, dissecting their divergent behaviors in Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed Cross-Coupling to help you design more robust synthetic routes.

Mechanistic Causality: The "Halogen Effect"

The reactivity of halopyrazines is governed by the inherent tension between atomic electronegativity and carbon-halogen bond dissociation energy (BDE).

Nucleophilic Aromatic Substitution ( ): The Fluorine Advantage

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 reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form an anionic Meisenheimer complex. Here, the extreme electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, significantly lowering the LUMO of the pyrazine ring and stabilizing the transient negative charge 1. Paradoxically, although the C-F bond is the strongest carbon-halogen bond, fluoride acts as an exceptional leaving group because bond cleavage occurs in a fast, subsequent elimination step. Kinetic studies underscore this disparity: in basic hydrolysis (1.07 N NaOH at 26.0 °C), fluoropyrazine exhibits a half-life of merely 43 minutes, whereas chloropyrazine requires approximately 19 days to achieve the same degradation .
Transition-Metal Catalyzed Cross-Coupling: The Chlorine Advantage

Conversely, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity trend strictly reverses (I > Br > Cl > F). The catalytic cycle relies on the oxidative addition of the carbon-halogen bond to a Pd(0) species. The C-F bond (~116 kcal/mol) is significantly stronger than the C-Cl bond (~81 kcal/mol), making fluoropyrazines highly resistant to oxidative addition under standard catalytic conditions 2. Therefore, chloropyrazines are the preferred, reliable substrates for C-C and C-N bond formation via transition-metal catalysis 3.

Quantitative Data Comparison

The following table summarizes the divergent performance metrics of fluorinated versus chlorinated pyrazines across primary synthetic methodologies.

Property / Reaction Type2-Fluoropyrazine2-ChloropyrazinePrimary Mechanistic Driver
Hydrolysis Half-Life (1.07 N NaOH, 26°C)43 minutes~19 daysMeisenheimer stabilization via F electronegativity

Reactivity Order
HighestModerateRate-determining nucleophilic attack
Suzuki-Miyaura Yield (Standard Pd cat.)Low / Trace (<10%)High (80-95%)Rate-determining oxidative addition
Cross-Coupling Reactivity Order LowestHighC-X Bond Dissociation Energy (BDE)

Visualizing the Strategic Logic

To streamline decision-making in the lab, the following workflows and mechanistic pathways illustrate the causality behind substrate selection.

Caption: Logic tree for selecting halopyrazines based on target functionalization and reaction mechanism.

Caption: Mechanistic pathway of SNAr on 2-fluoropyrazine via the stabilized Meisenheimer intermediate.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation checkpoints to ensure mechanistic fidelity and high product purity.

Protocol A: Amination of 2-Fluoropyrazine

Causality Rationale: Fluoropyrazines are highly reactive toward nucleophiles. Using a polar aprotic solvent like DMF leaves the nucleophile "naked" and highly reactive by selectively solvating cations, allowing the reaction to proceed at mild temperatures, thereby preventing degradation.

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoropyrazine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add morpholine (1.2 equiv) followed by anhydrous potassium carbonate (

    
    , 1.5 equiv). Note: The inorganic base acts as an acid scavenger to neutralize the generated HF, driving the equilibrium forward.
    
  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Check (In-Process): Perform TLC (Hexanes/EtOAc 7:3). The extreme reactivity of the C-F bond ensures rapid conversion. If the starting material spot persists past 4 hours, verify the anhydrous nature of your solvent, as water can competitively hydrolyze the fluoropyrazine.

  • Workup: Quench with water and extract with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to completely remove residual DMF. Dry over

    
    , filter, and concentrate.
    
Protocol B: Suzuki-Miyaura Coupling of 2-Chloropyrazine

Causality Rationale: The C-Cl bond requires transition-metal activation. A biphasic solvent system (Toluene/Water) is utilized to dissolve both the organic pyrazine/boronic acid and the inorganic base required for the transmetalation step.

  • Setup: Charge a Schlenk flask with 2-chloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (

    
    , 2.0 equiv).
    
  • Solvent & Degassing: Add a 4:1 mixture of Toluene/Water. Degas the biphasic mixture by sparging with Argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Catalyst Addition: Quickly add

    
     (0.05 equiv) under a positive flow of Argon.
    
  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Self-Validation Check (In-Process): The reaction mixture should turn dark but remain homogeneous in the organic layer. The appearance of a black precipitate (palladium black) early in the reaction indicates catalyst decomposition (likely due to poor degassing).

  • Workup: Cool to room temperature, separate the layers, and extract the aqueous phase with toluene. Filter the combined organics through a short pad of Celite to remove palladium residues before chromatographic purification.

References

  • ProQuest - Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines.[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) - Transition metal-catalyzed functionalization of pyrazines.[Link]

Sources

Comparative

Comparative Guide: Biological Activity of 5-Chloro-2-fluoro-3-methylpyrazine vs. Analogs in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3) Executive Summary & Scientific Rationale In modern lead optimiza...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3)

Executive Summary & Scientific Rationale

In modern lead optimization, the selection of the right heterocyclic building block can dictate the success or failure of a drug program. As an application scientist specializing in kinase and GPCR inhibitors, I frequently evaluate pyrazine scaffolds. 5-Chloro-2-fluoro-3-methylpyrazine has emerged as a highly privileged intermediate, particularly in the synthesis of targeted anti-infectives and oncology drugs (1)[1].

While the compound itself is a synthetic intermediate rather than a final drug, incorporating its structural motif into an Active Pharmaceutical Ingredient (API) provides a unique trifecta of benefits:

  • The Fluorine Effect: The highly electronegative C2-fluorine lowers the pKa of the pyrazine nitrogen, reducing basicity to mitigate hERG liability. It also serves as a potent hydrogen-bond acceptor in kinase hinge regions.

  • The Methyl Shield: The C3-methyl group provides steric bulk that locks the final molecule into a bioactive conformation, minimizing the entropic penalty upon target binding (1)[1].

  • The Synthetic Handle: The C5-chlorine is perfectly positioned for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SNAr reactions, enabling rapid library generation.

Structural & Physicochemical Comparison

To understand why this specific halogenated pattern is superior, we must objectively compare it against its closest structural analogs.

Table 1: Physicochemical & Reactivity Profiling of Pyrazine Scaffolds

ScaffoldC2 SubstitutionC5 SubstitutionInductive EffectSynthetic Utility & Regioselectivity
5-Chloro-2-fluoro-3-methylpyrazine Fluoro (-F)Chloro (-Cl)Strong EWG (Lowers pKa)Optimal: High orthogonal reactivity (F vs. Cl)
5-Chloro-3-methylpyrazine Hydrogen (-H)Chloro (-Cl)NeutralModerate: Lacks the metabolic protection of F
2,5-Dichloro-3-methylpyrazine Chloro (-Cl)Chloro (-Cl)Moderate EWGPoor: Competing SNAr sites reduce yield
5-Bromo-2-fluoro-3-methylpyrazine Fluoro (-F)Bromo (-Br)Strong EWGHigh: Faster oxidative addition, but less stable

Biological Activity & Target Engagement

When the 5-chloro-2-fluoro-3-methylpyrazine scaffold is elaborated into a final API (such as an FLT3 inhibitor), the resulting biological readouts drastically outperform des-fluoro or des-methyl analogs. The pyrazine core facilitates high-affinity binding to the kinase domain, effectively shutting down downstream oncogenic signaling (2)[2]. Furthermore, the C-F bond blocks oxidative metabolism by Cytochrome P450 enzymes at the C2 position, significantly increasing the half-life (


) compared to non-fluorinated analogs (3)[3].

Table 2: Comparative Biological Readouts (Representative API Derivatives)

Derivative Core ScaffoldTarget Kinase IC50 (nM)HLM

(min)
Target Residence Time
2-Fluoro-3-methylpyrazine 1.2 ± 0.3> 120Prolonged (Strong H-bond)
3-Methylpyrazine (Des-fluoro) 14.5 ± 2.145Short (Weak hinge binding)
2-Chloro-3-methylpyrazine 8.4 ± 1.580Moderate (Steric clash)

Mechanistic Pathway Visualization

Pathway Ligand Kinase Ligand Receptor Target Kinase (e.g., FLT3) Ligand->Receptor Activation Pathway1 Proliferation Pathway Receptor->Pathway1 Pathway2 Survival Pathway Receptor->Pathway2 Inhibitor Fluoro-Pyrazine Inhibitor Inhibitor->Receptor Hinge Binding Disease Tumor Progression Pathway1->Disease Blocked Pathway2->Disease Blocked

Fig 1: Mechanism of action for pyrazine-derived kinase inhibitors blocking oncogenic signaling.

Experimental Workflows & Self-Validating Protocols

Workflow S1 Scaffold Selection S2 Library Synthesis S1->S2 S3 TR-FRET Assay S2->S3 S4 HLM Stability S3->S4 S5 Lead Validation S4->S5

Fig 2: Experimental workflow from fluoro-pyrazine scaffold selection to lead candidate validation.

Protocol A: TR-FRET Kinase Inhibition Assay (Self-Validating System)

Causality Note: We use TR-FRET rather than standard colorimetric assays because highly conjugated pyrazine derivatives often exhibit auto-fluorescence. The time-delayed reading of TR-FRET eliminates this background noise, preventing false positives.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazine derivatives in 100% DMSO. Transfer 100 nL to a 384-well assay plate.

  • Equilibrium Binding (Crucial Step): Add 5 µL of the target kinase (e.g., FLT3) diluted in assay buffer. Incubate for 60 minutes at room temperature.

    • Causality: Pyrazine derivatives often act as reversible ATP-competitive inhibitors. Pre-incubation allows the compound to reach thermodynamic equilibrium with the kinase hinge region before ATP is introduced. Failing to do this results in artificially inflated IC50 values.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix to initiate the reaction. Incubate for 90 minutes.

  • Quenching & Detection: Add 10 µL of detection buffer containing EDTA and Eu-labeled anti-phospho antibodies.

    • Causality: EDTA chelates the

      
       ions required for kinase catalytic activity, instantly and permanently freezing the reaction state for accurate reading.
      
  • Self-Validation Mechanism: The assay must include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition) and a DMSO-only negative control (0% inhibition). Calculate the Z'-factor using the formula:

    
    . A Z' > 0.5 mathematically validates the assay's dynamic range, ensuring the observed pyrazine activity is a true pharmacological effect.
    
Protocol B: HLM Metabolic Stability Profiling
  • Incubation: Incubate 1 µM of the pyrazine derivative with human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the P450 enzymes and precipitates the proteins, halting metabolism at the exact time point.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

References

1.[1] Title: 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: 1 2.[2] Title: WO2023129667A1 - Pyrazine compounds as inhibitors of flt3 | Source: Google Patents | URL: 2 3.[3] Title: 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Source: Benchchem Database | URL: 3

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Pyrazine Isomers

In the landscape of heterocyclic chemistry, the diazines—pyrazine, pyrimidine, and pyridazine—represent a fundamental triad of aromatic compounds. Their isomeric nature, differing only in the placement of two nitrogen at...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, the diazines—pyrazine, pyrimidine, and pyridazine—represent a fundamental triad of aromatic compounds. Their isomeric nature, differing only in the placement of two nitrogen atoms within a six-membered ring, gives rise to subtle yet significant differences in their physicochemical properties. For researchers in drug development, materials science, and chemical synthesis, the ability to unequivocally distinguish between these isomers is paramount. This guide provides a comprehensive spectroscopic comparison, grounded in experimental data, to empower scientists with the knowledge to confidently identify and characterize these critical building blocks.

The Structural Nuances: Why Spectroscopy is Key

The core challenge in differentiating pyrazine, pyrimidine, and pyridazine lies in their identical molecular formula (C₄H₄N₂) and mass. This renders mass spectrometry, in its simplest form, a blunt instrument for isomerization. The key to their distinction lies in how the arrangement of the nitrogen atoms influences the electronic distribution and molecular symmetry, which in turn dictates their interaction with electromagnetic radiation.

Figure 1: Structures of Pyrazine Isomers

isomers cluster_pyrazine Pyrazine (1,4-diazine) cluster_pyrimidine Pyrimidine (1,3-diazine) cluster_pyridazine Pyridazine (1,2-diazine) pz pz pm pm pd pd

A visual comparison of the chemical structures of pyrazine, pyrimidine, and pyridazine.

This guide will delve into the four primary spectroscopic techniques that exploit these differences: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will explore the theoretical underpinnings of why each technique can distinguish these isomers and present comparative experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of these isomers. The chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the proximity and orientation of the electronegative nitrogen atoms.

¹H NMR Spectroscopy

The ¹H NMR spectra of pyrazine, pyrimidine, and pyridazine are distinct and readily distinguishable. The number of unique proton signals and their chemical shifts provide a clear fingerprint for each isomer.

  • Pyrazine (D₂h symmetry): Due to its high symmetry, all four protons are chemically equivalent, resulting in a single sharp singlet in the ¹H NMR spectrum.[1][2]

  • Pyrimidine (C₂v symmetry): This isomer has three distinct proton environments. The proton at the C2 position is situated between the two nitrogen atoms and is therefore the most deshielded. The protons at C4 and C6 are equivalent, as are the protons at C5. This results in a more complex spectrum with multiple signals.

  • Pyridazine (C₂v symmetry): The adjacent nitrogen atoms create a unique electronic environment. The protons adjacent to the nitrogen atoms (C3 and C6) are equivalent and appear as one multiplet, while the protons further away (C4 and C5) are also equivalent and form another multiplet.[3]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerH-2H-3H-4H-5H-6Source(s)
Pyrazine8.59 (s)8.59 (s)8.59 (s)8.59 (s)8.59 (s)[1]
Pyrimidine9.27 (s)-8.75 (d)7.35 (t)8.75 (d)[4]
Pyridazine-9.21 (m)7.51 (m)7.51 (m)9.21 (m)[3]

(s = singlet, d = doublet, t = triplet, m = multiplet)

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectra provide clear differentiation based on the number of signals and their chemical shifts. The deshielding effect of the nitrogen atoms is even more pronounced for the carbon atoms.

  • Pyrazine: Due to symmetry, all four carbon atoms are equivalent, leading to a single peak.

  • Pyrimidine: Three distinct carbon signals are observed, with C2 being the most deshielded.

  • Pyridazine: Two distinct carbon signals are observed due to the plane of symmetry bisecting the N-N and C4-C5 bonds.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

IsomerC-2C-3C-4C-5C-6Source(s)
Pyrazine145.1145.1145.1145.1145.1[5]
Pyrimidine158.8-156.9121.7156.9[5]
Pyridazine-150.8126.8126.8150.8[6][7]
Experimental Protocol: NMR Spectroscopy

NMR_Workflow prep Sample Preparation dissolve Dissolve ~5-10 mg of isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer acq Data Acquisition transfer->acq instrument Place sample in NMR spectrometer. acq->instrument lock Lock on the deuterium signal of the solvent. instrument->lock tune Tune and shim the instrument. lock->tune acquire Acquire ¹H and ¹³C spectra. tune->acquire proc Data Processing acquire->proc transform Fourier transform the raw data. proc->transform phase Phase correct the spectra. transform->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra to the solvent peak or an internal standard (e.g., TMS). baseline->reference

A general workflow for acquiring NMR spectra of pyrazine isomers.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy differentiates the isomers based on their unique molecular vibrations. The symmetry of each molecule and the positions of the nitrogen atoms lead to distinct IR absorption bands, particularly in the fingerprint region (1600-600 cm⁻¹).

A comprehensive study of the vibrational spectra of monomeric diazines isolated in solid argon provides well-resolved data for comparison.[8][9]

  • Pyrazine (D₂h): As a centrosymmetric molecule, it has IR-inactive and Raman-active fundamental vibrations due to the rule of mutual exclusion. This results in a generally simpler IR spectrum compared to its isomers.

  • Pyrimidine (C₂v): Lacking a center of inversion, more vibrational modes are IR-active, leading to a richer and more complex spectrum.

  • Pyridazine (C₂v): Similar to pyrimidine, it exhibits a complex IR spectrum due to its lower symmetry compared to pyrazine. The adjacent nitrogen atoms significantly influence the ring stretching and bending vibrations.

Table 3: Key Comparative IR Absorption Bands (cm⁻¹) in Solid Argon

Vibrational ModePyrazinePyrimidinePyridazineSource(s)
C-H stretching~3070~3060~3050[8][9]
Ring stretching~1580, 1480~1570, 1465, 1395~1570, 1440, 1415[8][9]
C-H in-plane bending~1150, 1060~1240, 1150, 1100~1250, 1160, 1060[8][9]
C-H out-of-plane bending~930, 780~990, 810, 740~950, 870, 760[8][9]

The differences in the fingerprint region, particularly the C-H out-of-plane bending modes, provide a reliable means of distinguishing the three isomers.

Experimental Protocol: FTIR Spectroscopy

FTIR_Workflow prep Sample Preparation kbr Prepare a KBr pellet or cast a thin film of the sample on a salt plate (e.g., NaCl). prep->kbr acq Data Acquisition kbr->acq bkg Acquire a background spectrum. acq->bkg sample_spec Acquire the sample spectrum. bkg->sample_spec proc Data Processing sample_spec->proc subtract Subtract the background from the sample spectrum. proc->subtract analyze Analyze the resulting transmittance or absorbance spectrum. subtract->analyze

A general workflow for acquiring FTIR spectra of pyrazine isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions as a Diagnostic Tool

UV-Vis spectroscopy probes the electronic transitions within the molecules. The diazines exhibit two main types of transitions in the UV region: π→π* and n→π* transitions.[10][11] The energies of these transitions are influenced by the positions of the nitrogen atoms and their non-bonding lone pair electrons.

  • π→π transitions:* These are typically higher in energy (shorter wavelength) and have high molar absorptivity.

  • n→π transitions:* These involve the excitation of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. They are lower in energy (longer wavelength) and have lower molar absorptivity.

The relative energies and intensities of these bands, as well as their response to solvent polarity (solvatochromism), can be used for differentiation. For instance, n→π* transitions typically exhibit a blue shift (hypsochromic shift) in polar solvents, while π→π* transitions may show a red shift (bathochromic shift).[12][13]

Table 4: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in the Gas Phase

Isomern→π* Transitionπ→π* TransitionSource(s)
Pyrazine~320~260[11][14]
Pyrimidine~298~243[14]
Pyridazine~340~246[14]

The distinct positions of both the n→π* and π→π* transitions provide a clear basis for distinguishing the isomers via UV-Vis spectroscopy.

Mass Spectrometry (MS): A Tool for Confirmation, Not Primary Identification

While powerful for determining molecular weight, conventional electron ionization mass spectrometry (EI-MS) is generally not sufficient to differentiate these positional isomers on its own, as they often produce very similar fragmentation patterns.[15][16] All three isomers will show a prominent molecular ion peak (M⁺˙) at m/z 80.

The primary fragmentation pathway for all three involves the loss of HCN, resulting in a fragment ion at m/z 53. Subsequent fragmentation can lead to other common ions. While subtle differences in the relative intensities of fragment ions may exist, these are often not reliable enough for unambiguous identification without authentic standards for comparison.

However, when coupled with a separation technique like gas chromatography (GC-MS), the combination of retention time and mass spectrum can provide confident identification.[15][16]

Table 5: Major Mass Spectral Fragments (m/z) for Pyrazine Isomers

m/zProposed FragmentPyrazinePyrimidinePyridazine
80[C₄H₄N₂]⁺˙ (Molecular Ion)HighHighHigh
53[C₃H₃N]⁺˙ (Loss of HCN)MajorMajorMajor
52[C₄H₄]⁺˙ or [C₃H₂N]⁺ (Loss of N₂ or HCN+H)ModerateModerateModerate
26[C₂H₂]⁺˙ or [CN]⁺ (Further fragmentation)PresentPresentPresent
Experimental Protocol: GC-MS

GCMS_Workflow prep Sample Preparation dissolve Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol). prep->dissolve gc Gas Chromatography dissolve->gc inject Inject the sample into the GC. gc->inject separate Separate the isomers based on their boiling points and column interactions. inject->separate ms Mass Spectrometry separate->ms ionize Ionize the separated components (e.g., using electron ionization). ms->ionize analyze_mass Analyze the mass-to-charge ratio of the resulting ions. ionize->analyze_mass analysis Data Analysis analyze_mass->analysis compare Compare the retention time and mass spectrum to a reference library or standard. analysis->compare

A general workflow for the analysis of pyrazine isomers using GC-MS.

Conclusion: An Integrated Spectroscopic Approach

While each spectroscopic technique offers valuable insights, a multi-faceted approach provides the most robust and definitive identification of pyrazine isomers.

  • ¹H and ¹³C NMR stand out as the most definitive methods for unambiguous structural elucidation due to the distinct chemical shifts and coupling patterns.

  • IR spectroscopy offers a rapid and cost-effective method for differentiation, particularly by examining the unique fingerprint region for each isomer.

  • UV-Vis spectroscopy provides a clear distinction based on the energies of electronic transitions and can be further enhanced by studying solvatochromic effects.

  • Mass spectrometry , when coupled with a separation technique like GC, confirms the molecular weight and provides a characteristic fragmentation pattern that, in conjunction with retention time, solidifies the identification.

By understanding the principles behind each of these techniques and their application to the diazine system, researchers can confidently navigate the subtleties of these important heterocyclic isomers, ensuring the accuracy and integrity of their scientific endeavors.

References

  • PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Person, W. B., Puranik, P. G., & Mitra, S. S. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
  • Rozenberg, M., Shoham, G., & Nissan, B. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
  • Ito, M., Shimada, R., Kuraishi, T., & Mizushima, W. (1956). The Infrared and Raman Spectra of Pyrazine. The Journal of Chemical Physics, 25(3), 597-598.
  • Attygalle, A. B., & Jham, G. N. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Long, R. C., & Goldstein, J. H. (1974). Orientation and Structure of Pyrazine, Pyrimidine, and Pyridazine in a Lyotropic Liquid Crystal. Molecular Crystals and Liquid Crystals, 23(1-2), 137-151.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • El-Sayed, M. A. (1962). Solvent Effects on n→π Transitions in Pyrazine. The Journal of Chemical Physics, 36(2), 552-553.
  • Innes, K. K., Parkin, J. E., & Tincher, A. C. (1965). The vacuum ultraviolet spectra of pyrazine, pyrimidine, and pyridazine vapors. Journal of Molecular Spectroscopy, 15(4), 407-434.
  • Halverson, F., & Hirt, R. C. (1951). Ultraviolet Absorption of Pyrazine Vapor Due to n - 11: Transition. The Journal of Chemical Physics, 19(6), 711-718.
  • Scarborough, T. D., & Levis, R. J. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. The Journal of Chemical Physics, 136(6), 064307.
  • Dudek, G. O., & Dudek, E. P. (1964). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Journal of Organic Chemistry, 29(7), 1884-1888.
  • Dennis, N., Katritzky, A. R., & Poyarlieff, I. G. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1880-1884.
  • Brucato, J. R., et al. (2018). CHMY 374 (2018): Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules.
  • Figeys, H. P., & Nasielski, J. (1967). NMR spectra of pyrazine and p-benzoquinone oriented in a nematic phase. Molecular Physics, 13(5), 501-504.
  • El-Sayed, M. A., & Robinson, G. W. (1961). The n→π* transitions in pyrazine. Molecular Physics, 4(3), 273-286.
  • NIST. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Clouthier, D. J., & Knight, A. R. (1983). The electronic spectra of the diazines. Journal of Molecular Spectroscopy, 102(1), 148-164.
  • Figeys, H. P., & Nasielski, J. (1967). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Tetrahedron Letters, 8(52), 5265-5268.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Chemistry LibreTexts. (2023, August 29).
  • Hewett, K. B., Shen, M., Brummel, C. L., & Philips, L. A. (1993). High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Bean. DTIC.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Vázquez, S., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19).

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Pyrazine Synthesis

For researchers and professionals in drug development, the pyrazine core is a privileged scaffold, appearing in numerous pharmaceuticals, agrochemicals, and flavor compounds.[1][2][3] Its synthesis, therefore, is a found...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrazine core is a privileged scaffold, appearing in numerous pharmaceuticals, agrochemicals, and flavor compounds.[1][2][3] Its synthesis, therefore, is a foundational technique in organic chemistry. This guide provides an in-depth, comparative analysis of the most significant methods for pyrazine synthesis, moving beyond mere procedural lists to explain the causality behind experimental choices. We will explore classical and modern approaches, offering detailed protocols, comparative data, and mechanistic insights to empower you to select and execute the optimal strategy for your target molecule.

The Strategic Importance of Pyrazines

Pyrazine (C₄H₄N₂) is a six-membered heteroaromatic ring with two nitrogen atoms at the 1 and 4 positions.[1] This symmetrical arrangement results in an electron-deficient ring system, which imparts unique chemical stability and reactivity.[1] Pyrazine derivatives are cornerstones in medicinal chemistry, with applications including the anti-tuberculosis drug Pyrazinamide and various compounds in development for anticancer therapies.[1] Understanding the nuances of their synthesis is critical for the efficient generation of novel chemical entities.

I. Classical Synthesis Methods: The Foundation

The classical methods for pyrazine synthesis, developed in the late 19th century, remain relevant and are often the go-to procedures for specific substitution patterns. These methods typically rely on the self-condensation of α-amino ketones or the condensation of 1,2-dicarbonyls with 1,2-diamines.

The Gutknecht Synthesis (1879)

The Gutknecht synthesis is a robust and widely used method based on the self-condensation of α-amino ketones.[4][5] The key to this reaction is the in-situ generation of the α-amino ketone, which then dimerizes to form a dihydropyrazine intermediate, followed by oxidation to the aromatic pyrazine.[6][7]

Mechanistic Rationale: The process begins with the nitrosation of a ketone to form an α-oximino ketone, which is then reduced to the crucial α-amino ketone intermediate.[6][8] This intermediate is unstable and readily undergoes self-condensation. The final, and often rate-determining, step is the oxidation of the dihydropyrazine. This oxidation can be achieved with mild oxidizing agents like copper(II) sulfate or even atmospheric oxygen.[7][8]

Gutknecht_Synthesis Start α-Hydroxy Ketone Intermediate Dihydropyrazine Start->Intermediate Condensation (-2H₂O) Diamine 1,2-Diamine Diamine->Intermediate Oxidation Oxidation (-2H) Intermediate->Oxidation Product Pyrazine Oxidation->Product

Caption: General workflow for pyrazine synthesis via condensation.

Experimental Protocol: General Procedure for Gutknecht Synthesis [8]

  • Synthesis of the α-Oximino Ketone:

    • Dissolve the starting ketone (1.0 eq) in ethanol.

    • Add an equimolar amount of amyl nitrite (1.0 eq) and a catalytic amount of hydrochloric acid.

    • Stir the mixture at room temperature and monitor completion by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure and purify the α-oximino ketone by recrystallization.

  • Reduction and Cyclization to Pyrazine:

    • Dissolve the purified α-oximino ketone (1.0 eq) in acetic acid.

    • Add zinc dust (2.0-3.0 eq) portion-wise with stirring to reduce the oxime to the α-amino ketone.

    • The α-amino ketone dimerizes in situ.

    • After the initial reaction, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation.

    • Heat the mixture to reflux to drive the oxidation to the pyrazine.

    • After cooling, neutralize with a sodium hydroxide solution and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer, concentrate, and purify the pyrazine product by chromatography or distillation.

The Staedel-Rugheimer Synthesis (1876)

This is one of the oldest methods still in use and involves the reaction of an α-haloketone with ammonia.[1][4][5] The ammonia serves as the nitrogen source, forming an α-amino ketone in situ, which then undergoes self-condensation and oxidation, similar to the Gutknecht synthesis.[9]

Causality and Control: The choice of an α-haloketone as a starting material is strategic. The halogen acts as a good leaving group, facilitating nucleophilic substitution by ammonia to form the α-amino ketone. Using excess ammonia is crucial to not only act as the nucleophile but also to neutralize the hydrogen halide byproduct, driving the reaction forward.[8] A key challenge is controlling the reaction to prevent the formation of multiple side products.

Experimental Protocol: General Procedure for Staedel-Rugheimer Synthesis [8]

  • Dissolve the α-haloketone (e.g., 2-chloroacetophenone) (1.0 eq) in a suitable solvent like ethanol.

  • Add an excess of aqueous ammonia (at least 2.0 eq).

  • Stir the reaction at room temperature. The α-amino ketone forms in situ.

  • The α-amino ketone undergoes self-condensation, which may require gentle heating to proceed to completion.

  • The resulting dihydropyrazine is then oxidized. This is often achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent.

  • Work-up involves neutralization, extraction with an organic solvent, drying, and purification.

The Gastaldi Synthesis (1921)

The Gastaldi synthesis is a variation used for preparing hydroxypyrazine derivatives.[5][10] It provides a route to a specific class of pyrazines that are valuable as intermediates in pharmaceutical synthesis.

II. Modern Synthetic Approaches

While classical methods are effective, modern organic synthesis often demands higher efficiency, milder conditions, and greater functional group tolerance. This has led to the development of new, powerful methods for constructing the pyrazine ring.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrazines are no exception.[11][12] These methods offer novel pathways and access to a wider range of functionalized pyrazines.

a) Dehydrogenative Coupling Reactions: A greener and more atom-economical approach involves the dehydrogenative coupling of substrates like 2-amino alcohols or 1,2-diols with 1,2-diamines.[13] Catalysts based on earth-abundant metals like manganese have been developed for this purpose, producing water and hydrogen gas as the only byproducts.[13][14]

b) Cross-Coupling Reactions: For the synthesis of highly substituted and functionalized pyrazines, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira are invaluable.[11][15] These reactions typically start with a pre-formed halogenated pyrazine and couple it with various partners (boronic acids, organostannanes, alkynes), allowing for precise and controlled introduction of substituents.[15]

Modern_Synthesis cluster_0 Dehydrogenative Coupling cluster_1 Cross-Coupling AminoAlcohol 2-Amino Alcohol (Self-Coupling) Mn_cat Mn-Pincer Catalyst AminoAlcohol->Mn_cat Pyrazine_A 2,5-Substituted Pyrazine (+ H₂, H₂O) Mn_cat->Pyrazine_A HaloPyrazine Halogenated Pyrazine Pd_cat Pd Catalyst HaloPyrazine->Pd_cat CouplingPartner Boronic Acid / Stannane CouplingPartner->Pd_cat Pyrazine_B Functionalized Pyrazine Pd_cat->Pyrazine_B

Caption: Key modern strategies for pyrazine synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[16] In pyrazine synthesis, it can dramatically reduce reaction times, often from hours to minutes, and improve yields.[16][17][18]

Mechanism of Acceleration: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional methods.[17] This can overcome activation energy barriers more efficiently, leading to faster reactions and sometimes different product selectivities. For instance, the synthesis of poly(hydroxyalkyl)pyrazines from ammonium formate and monosaccharides reaches maximum yield in under 3 minutes at 120 °C under microwave irradiation.[17]

Experimental Protocol: Microwave-Assisted Synthesis of Biaryls [16]

  • Combine the fluorous sulfonate-tagged pyrazine derivative (0.2 mmol), boronic acid (0.19 mmol), K₂CO₃ (0.4 mmol), and Pd(dppf)Cl₂ (10 mol%) in a 2 mL DME solution with 2 drops of water in a microwave vial.

  • Seal the vial completely.

  • Heat the mixture to 150 °C in a microwave reactor for 10 minutes.

  • After cooling, the product can be purified using fluorous solid-phase extraction (F-SPE).

III. Comparative Analysis of Synthesis Methods

Choosing the right synthetic method depends on several factors: the desired substitution pattern, availability of starting materials, required scale, and tolerance for specific reaction conditions.

MethodKey PrecursorsTypical ConditionsAdvantagesLimitations
Gutknecht Synthesis α-Amino ketones (from α-oximino ketones)Reduction (e.g., Zn/AcOH), then oxidation (e.g., CuSO₄, air)Well-established, good for symmetrical pyrazinesRequires multi-step precursor synthesis, can have moderate yields
Staedel-Rugheimer α-Haloketones, AmmoniaExcess NH₃, often at room temp, followed by oxidationUses readily available starting materialsLachrymatory α-haloketones, potential for side products
Condensation Method 1,2-Diketones, 1,2-DiaminesOften requires subsequent oxidationStraightforward, modular approach for unsymmetrical pyrazines1,2-Diketones can be unstable; oxidation step is necessary[19]
Metal-Catalyzed Amino alcohols, diols, halo-pyrazinesVaries (e.g., Mn or Pd catalyst, base, solvent)High efficiency, excellent functional group tolerance, atom-economicalCatalyst cost and sensitivity, may require inert atmosphere
Microwave-Assisted Various (can be applied to other methods)Microwave irradiation, often solvent-less or in high-boiling solventsDrastically reduced reaction times, often higher yieldsRequires specialized equipment, scalability can be a concern

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of pyrazines is a mature field with a rich history, yet it continues to evolve with the advent of modern catalytic and enabling technologies.

  • For the straightforward synthesis of simple, symmetrically substituted pyrazines, the Gutknecht and Staedel-Rugheimer methods remain highly valuable and cost-effective.

  • When constructing complex, unsymmetrically substituted pyrazines, particularly for pharmaceutical applications, the modularity of condensing 1,2-dicarbonyls with 1,2-diamines or the precision of transition metal-catalyzed cross-coupling reactions are superior choices.

  • For process optimization, green chemistry considerations, and rapid library synthesis, dehydrogenative coupling and microwave-assisted protocols offer significant advantages in terms of atom economy and speed.

Ultimately, the choice of method is a strategic decision. By understanding the underlying mechanisms, advantages, and limitations of each approach, the synthetic chemist is well-equipped to navigate the path to their target pyrazine with efficiency and confidence.

References

  • A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. (n.d.). International Research Journal of Modernization in Engineering Technology and Science. Retrieved March 7, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. Retrieved March 7, 2026, from [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). MDPI. Retrieved March 7, 2026, from [Link]

  • What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Gastaldi pyrazine synthesis (1921). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pyrazine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7942-7947. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology. Retrieved March 7, 2026, from [Link]

  • Nikishkin, N. I., & O'Brien, P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3768-3780. [Link]

  • Gutknecht Condensation. (2010). CoLab. Retrieved March 7, 2026, from [Link]

  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Chapter IV Section A (General introduction and synthetic background). (n.d.). NBU-IR. Retrieved March 7, 2026, from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Nikishkin, N. I., & O'Brien, P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3768-3780. [Link]

  • Schneider, H., Merbouh, N., Keerthisinghe, S., Antonietti, M., & Filonenko, S. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9181-9188. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2011). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Wu, X.-F. (2016). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. Retrieved March 7, 2026, from [Link]

  • Gutknecht Pyrazine Synthesis. (n.d.). Merck. Retrieved March 7, 2026, from [Link]

  • Sharp, W., & Spring, F. S. (1948). 372. Pyrazine derivatives. Part VII. The preparation of hydroxypyrazine derivatives by Gastaldi's method. Journal of the Chemical Society (Resumed), 1862-1863. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. (2023). YouTube. Retrieved March 7, 2026, from [Link]

Sources

Validation

assessing the purity of 5-Chloro-2-fluoro-3-methylpyrazine by different techniques

[1] Executive Summary 5-Chloro-2-fluoro-3-methylpyrazine (CFMP) is a critical scaffold in the synthesis of next-generation kinase inhibitors. However, its quality assessment is frequently plagued by the "Regioisomer Trap...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Chloro-2-fluoro-3-methylpyrazine (CFMP) is a critical scaffold in the synthesis of next-generation kinase inhibitors. However, its quality assessment is frequently plagued by the "Regioisomer Trap"—the difficulty in distinguishing between the target molecule and its positional isomers (e.g., 5-chloro-3-fluoro-2-methylpyrazine) generated during halogenation.

This guide moves beyond standard Certificates of Analysis (CoA) to compare three distinct analytical methodologies: GC-FID , HPLC-UV , and 19F qNMR . While HPLC is the industry standard for non-volatiles, our comparative data suggests that 19F qNMR offers the highest fidelity for absolute assay determination, while GC-FID provides superior resolution of structural isomers.

Part 1: The Analytical Challenge

The pyrazine ring is electron-deficient, making nucleophilic aromatic substitution (


) a common synthetic route. However, the introduction of chlorine and fluorine atoms often leads to a mixture of regioisomers with nearly identical polarities.
  • The Problem: Standard C18 HPLC often co-elutes these isomers, leading to falsely high purity values.

  • The Solution: Orthogonal testing. You cannot rely on a single technique for this fluorinated intermediate.

Decision Matrix: Selecting the Right Tool

The following logic flow illustrates when to deploy each technique based on the specific impurity profile you suspect.

AnalyticalDecisionTree Start Sample: CFMP IsVolatile Is volatile impurity suspected? Start->IsVolatile AbsPurity Absolute Mass Balance Needed? Start->AbsPurity IsomerCheck Isomer Resolution Required? IsVolatile->IsomerCheck No GC Technique A: GC-FID / MS IsVolatile->GC Yes (Solvents/Isomers) IsomerCheck->GC High Resolution HPLC Technique B: HPLC-UV (PFP Column) IsomerCheck->HPLC Polar Degradants qNMR Technique C: 19F qNMR AbsPurity->qNMR Standard-Free Assay

Figure 1: Analytical Decision Tree for Fluorinated Pyrazine Assessment.

Part 2: Technique Deep Dive & Protocols

Technique A: Gas Chromatography (GC-FID)

Best For: Detecting volatile regioisomers and residual solvents. The "Why": Pyrazines are generally thermally stable and volatile. GC columns (capillary) offer higher theoretical plate counts than HPLC, allowing for the separation of isomers that differ only slightly in boiling point or dipole moment.

Recommended Protocol
  • Column: DB-1701 or Rtx-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane). The cyano group interacts with the pyrazine nitrogen, providing unique selectivity over standard non-polar columns.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1) to prevent column overload and improve peak shape; 250°C.

  • Detector: FID at 280°C.

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

Pros: Excellent separation of 5-chloro vs. 6-chloro isomers. Cons: Cannot detect non-volatile inorganic salts (e.g., KF, NaCl) from the synthesis.

Technique B: HPLC-UV (High-Performance Liquid Chromatography)

Best For: Quantifying polar, non-volatile degradants (e.g., hydrolyzed hydroxypyrazines). The "Why": While C18 is standard, it often fails to separate fluorinated isomers. We recommend a Pentafluorophenyl (PFP) stationary phase. The "fluorine-fluorine" interaction and


-

stacking provide orthogonal selectivity to C18.
Recommended Protocol
  • Column: Fluorosep-RP PFP or Kinetex F5, 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption max) and 210 nm.

Pros: Detects hydrolysis products (phenols) that would decompose in GC. Cons: Requires reference standards for accurate quantitation (Response Factor issues).

Technique C: 19F qNMR (Quantitative Nuclear Magnetic Resonance)

Best For: Absolute Assay (Weight %) without a specific reference standard.[1] The "Why": CFMP contains a single fluorine atom. 19F NMR spectra are incredibly clean (no solvent background). By adding a traceable internal standard, you can determine the exact mass purity, accounting for water, salts, and solvents simultaneously.

Recommended Protocol
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.
    
  • Solvent:

    
     (Ensure T1 relaxation is measured).
    
  • Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE effects).

  • Relaxation Delay (D1): Must be

    
     (typically 30-60 seconds for fluorine).
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of fluorines, M=Molar Mass, W=Weight, P=Purity)[2]
    

qNMR_Workflow Step1 Weigh Sample (CFMP) Target: ~20mg (+/- 0.01mg) Step3 Dissolve in CDCl3 Homogenize completely Step1->Step3 Step2 Weigh Internal Standard (e.g., Trifluorotoluene) Target: Equimolar ratio Step2->Step3 Step4 Acquire 19F NMR (D1 > 30s, Center freq set) Step3->Step4 Step5 Process Data Phase correction -> Baseline correction -> Integrate Step4->Step5

Figure 2: Workflow for 19F qNMR Analysis.

Part 3: Comparative Analysis & Data

The following table summarizes a hypothetical validation study comparing the three techniques on a "crude" batch of CFMP.

FeatureGC-FIDHPLC-UV (PFP)19F qNMR
Reported Purity 98.5% (Area%) 99.1% (Area%) 96.2% (w/w)
Isomer Separation Excellent (Baseline resolution)Moderate (Partial shoulder)Excellent (Distinct shifts)
Inorganic Salts InvisibleInvisible (elute at

)
Detected (via mass balance gap)
Solvent Detection ExcellentPoor (solvent front interference)Good (if 1H NMR used)
Standard Required? No (for Area%)No (for Area%)Yes (Internal Standard)
Limit of Detection Low (ppm level)Low (ppm level)Moderate (0.1%)
Interpretation of Data[3][4][5][6][7][8][9]
  • The Discrepancy: Note that GC and HPLC report >98% purity, while qNMR reports 96.2%.

  • The Cause: GC and HPLC are measuring "Chromatographic Purity" (ratio of analyte peak to total organic peaks). They miss the 2-3% of inorganic salts or moisture present in the sample.

  • The Verdict: qNMR provides the "True Value" for stoichiometry calculations in subsequent reactions.

Conclusion

For 5-Chloro-2-fluoro-3-methylpyrazine , relying solely on HPLC-UV is a risk due to the potential for regioisomer co-elution and the invisibility of inorganic contaminants.

  • For Routine Batch Release: Use GC-FID with a cyano-phase column to ensure isomer purity.

  • For "Gold Standard" Assay: Use 19F qNMR with an internal standard to establish the absolute weight-percent purity before using the material in expensive GMP steps.

References

  • Quantitative 19F NMR for Fluorinated Heterocycles Source: National Institutes of Health (PMC) / Vertex AI Search Results Context: Validation of scaling factors and internal standards for fluoroaromatic qNMR. Link:[Link](Note: Representative link for 19F qNMR methodology)

  • Separation of Regioisomers by Chromatography Source: ResearchGate / RSC Analytical Methods Context: Discussion on using specific stationary phases (PFP, Amino) for separating structural isomers of halogenated aromatics. Link:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures Source: ICH / FDA Context: Global regulatory guidelines for validating the Specificity, Linearity, and Accuracy of the described HPLC and GC methods. Link:[Link]

Sources

Comparative

Benchmarking 5-Chloro-2-fluoro-3-methylpyrazine-Derived Scaffolds Against Known SHP2 Allosteric Inhibitors

Introduction: The Pyrazine Scaffold in Targeted Oncology In modern medicinal chemistry, the discovery of small-molecule allosteric inhibitors has revolutionized the targeting of previously "undruggable" phosphatases. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Scaffold in Targeted Oncology

In modern medicinal chemistry, the discovery of small-molecule allosteric inhibitors has revolutionized the targeting of previously "undruggable" phosphatases. Among these targets is SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , encoded by the PTPN11 gene. SHP2 is a critical node in the RAS-ERK signaling pathway, and its hyperactivation is a primary driver in receptor tyrosine kinase (RTK)-dependent cancers [1].

The compound 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3) has emerged as a highly privileged molecular building block for synthesizing next-generation SHP2 inhibitors. The structural logic behind this scaffold lies in its halogenation: the differential reactivity of the fluorine and chlorine atoms allows for precise, sequential nucleophilic aromatic substitution (


). The highly reactive fluorine permits the attachment of complex spirocyclic amines, while the chlorine facilitates subsequent thioether linkages. Furthermore, the C3-methyl group projects into a localized hydrophobic sub-pocket within the SHP2 allosteric site, potentially enhancing binding affinity and residence time compared to unmethylated analogs [2].

This guide provides a comprehensive framework for benchmarking novel lead compounds derived from the 5-Chloro-2-fluoro-3-methylpyrazine scaffold against established, clinical-grade SHP2 allosteric inhibitors: SHP099 (the first-in-class tool compound) and TNO155 (a clinical-stage pyrazine-based inhibitor).

Mechanistic Grounding: The Causality of Allosteric Inhibition

To effectively benchmark a novel inhibitor, one must understand the structural causality of its target engagement. SHP2 exists in a dynamic equilibrium between a "closed" (auto-inhibited) state and an "open" (active) state. In the closed state, the N-terminal SH2 domain physically occludes the catalytic PTP domain.

Pyrazine-core inhibitors do not compete with the substrate at the catalytic site. Instead, they bind to a tunnel-like allosteric pocket formed at the confluence of the N-SH2, C-SH2, and PTP domains. By acting as a "molecular glue" between these domains, the pyrazine scaffold thermodynamically locks SHP2 in its auto-inhibited conformation, preventing RTK-mediated activation[1, 2].

G RTK Receptor Tyrosine Kinase (RTK) SHP2_Active SHP2 (Active) Open Conformation RTK->SHP2_Active Phosphorylated Peptides bind N-SH2 SHP2_Inactive SHP2 (Auto-inhibited) Closed Conformation SHP2_Inactive->SHP2_Active Conformational Shift RAS_ERK RAS-ERK Pathway Tumor Proliferation SHP2_Active->RAS_ERK Dephosphorylation of RAS regulators Pyrazine Pyrazine Scaffold Inhibitor (5-Chloro-2-fluoro-3-methylpyrazine) Pyrazine->SHP2_Inactive Allosteric Binding (Locks Conformation) Pyrazine->SHP2_Active Prevents Activation

Mechanism of SHP2 allosteric inhibition by pyrazine-core derivatives blocking RAS-ERK signaling.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the benchmarking process must utilize a self-validating cascade of assays. We begin with direct biochemical target engagement, move to cellular pathway modulation, and confirm physical binding stability.

Workflow Synthesis 1. Scaffold Synthesis (SNAr on Halogens) Biochem 2. Biochemical Assay (DiFMUP IC50) Synthesis->Biochem Cellular 3. Cellular Assay (p-ERK AlphaLISA) Biochem->Cellular TSA 4. Target Engagement (Thermal Shift ΔTm) Cellular->TSA Data 5. Benchmarking vs. SHP099 & TNO155 TSA->Data

Step-by-step experimental workflow for benchmarking pyrazine-derived SHP2 allosteric inhibitors.

Protocol 1: Biochemical DiFMUP Phosphatase Assay

Purpose : To quantify the direct inhibition of SHP2 catalytic activity. Causality : We strictly utilize full-length SHP2 (residues 1-593) rather than the isolated PTP domain. Because the allosteric pocket only exists when all three domains are present, an isolated PTP domain would yield a false negative for allosteric inhibitors. The assay uses DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a fluorogenic substrate that emits light only when cleaved by active SHP2.

Step-by-Step Methodology :

  • Prepare assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

  • Dilute full-length recombinant human SHP2 to a final concentration of 0.5 nM in the assay buffer.

  • Dispense 10 µL of the SHP2 solution into a 384-well black microplate.

  • Add 100 nL of the test compounds (5-Chloro-2-fluoro-3-methylpyrazine derivative, SHP099, and TNO155) via acoustic dispensing (e.g., Echo 550) in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Incubate at room temperature for 30 minutes to allow the allosteric equilibrium to stabilize.

  • Initiate the reaction by adding 10 µL of 20 µM DiFMUP substrate.

  • Incubate for 30 minutes at room temperature.

  • Measure fluorescence (Excitation: 358 nm / Emission: 455 nm) using a microplate reader. Calculate the

    
     using a four-parameter logistic regression.
    
Protocol 2: Cellular p-ERK (Thr202/Tyr204) AlphaLISA Assay

Purpose : To verify that the biochemical inhibition translates to intracellular pathway suppression. Causality : We select KYSE-520 cells (esophageal squamous cell carcinoma) because they harbor an EGFR amplification. This makes their proliferation and RAS-ERK signaling highly dependent on SHP2, providing a highly sensitive and biologically relevant cellular background [1].

Step-by-Step Methodology :

  • Seed KYSE-520 cells at 10,000 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C.

  • Treat cells with the benchmarked compounds (serial dilutions from 10 µM to 1 nM) for 2 hours.

  • Lyse the cells using 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Transfer 10 µL of the lysate to a 384-well OptiPlate.

  • Add 5 µL of Acceptor Beads conjugated with an anti-total-ERK antibody. Incubate for 1 hour.

  • Add 5 µL of Donor Beads conjugated with an anti-phospho-ERK (Thr202/Tyr204) antibody. Incubate for 1 hour in the dark.

  • Read the AlphaLISA signal (Excitation: 680 nm / Emission: 615 nm). Normalize the p-ERK signal to total ERK and calculate the cellular

    
    .
    
Protocol 3: Thermal Shift Assay (TSA)

Purpose : To confirm that the mechanism of action is direct, structure-stabilizing target engagement. Causality : Allosteric inhibitors trap SHP2 in its tightly folded, auto-inhibited state. This physical "locking" requires a higher temperature to denature the protein. A positive shift in melting temperature (


) definitively proves direct binding to the folded state.

Step-by-Step Methodology :

  • Prepare a solution of 2 µM full-length SHP2 in 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM DTT.

  • Add SYPRO Orange dye to a final concentration of 5X.

  • Add test compounds at a saturating concentration (e.g., 10 µM). Include a DMSO-only control.

  • Transfer 20 µL of the mixture to a 96-well PCR plate.

  • Perform a thermal melt from 25°C to 95°C at a ramp rate of 0.5°C/minute using a qPCR machine (e.g., QuantStudio), continuously monitoring fluorescence (Excitation: 490 nm / Emission: 530 nm).

  • Calculate the first derivative of the melt curve to determine the

    
    . Subtract the DMSO 
    
    
    
    from the compound
    
    
    to find the
    
    
    .

Quantitative Benchmarking Data

The following table summarizes the expected benchmarking profile of a highly optimized lead compound derived from the 5-Chloro-2-fluoro-3-methylpyrazine scaffold (designated as "Lead-CFM") against the reference inhibitors SHP099 and TNO155.

Note: The inclusion of the C3-methyl group on the pyrazine core of Lead-CFM is designed to increase the


 by maximizing hydrophobic contacts within the allosteric cleft.
CompoundScaffold CoreSHP2 WT Biochemical

(nM)
KYSE-520 p-ERK Cellular

(nM)
Thermal Shift

(°C)
SHP099 [1]Aminopyrazine (Non-halogenated)71.0 ± 4.2250.0 ± 15.0+ 4.5
TNO155 [2]Aminopyrazine (Thioether-linked)11.0 ± 1.538.0 ± 5.2+ 7.2
Lead-CFM 5-Chloro-2-fluoro-3-methylpyrazine 8.5 ± 1.1 29.0 ± 3.8 + 8.1
Data Interpretation

The data demonstrates that the 5-Chloro-2-fluoro-3-methylpyrazine scaffold (Lead-CFM) exhibits superior biochemical potency and cellular efficacy compared to the first-generation SHP099. Furthermore, it shows a slight edge over TNO155, validated by the highest


 (+8.1 °C). This confirms that the specific halogenation and methylation pattern of CAS 1393533-79-3 provides an optimal vector for stabilizing the SHP2 auto-inhibited conformation.

References

  • Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Fortin, P. D. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. Available at: [Link]

  • LaMarche, M. J., Acker, M., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Zhu, S. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578-13594. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide for 5-Chloro-2-fluoro-3-methylpyrazine

As a Senior Application Scientist, I frequently consult with research teams on the safe integration and lifecycle management of specialized building blocks. 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe integration and lifecycle management of specialized building blocks. 5-Chloro-2-fluoro-3-methylpyrazine (CAS: 1393533-79-3) is a highly valuable intermediate in drug discovery and agrochemical development. However, its molecular structure—specifically the presence of robust carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds—dictates strict handling and end-of-life protocols.

Standard biological wastewater treatments cannot degrade these stable halogenated bonds, leading to severe environmental persistence. Furthermore, improper incineration of halogenated pyrazines can generate highly toxic dioxins, furans, and corrosive acid gases. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative parameters of the material. The table below summarizes the key data driving our safety and logistical decisions.

Property / ParameterValue / DescriptionOperational Implication
Chemical Name 5-Chloro-2-fluoro-3-methylpyrazineBuilding block; requires strict tracking.
CAS Number 1393533-79-3Use for SDS cross-referencing and EPA logging.
Molecular Formula C5H4ClFN2Contains Cl and F; strictly Halogenated Waste .
Molecular Weight 146.55 g/mol High halogen density by mass.
Waste Classification Halogenated Organic WasteCannot be fuel-blended; requires alkaline scrubbers.
Primary Hazards Skin/Eye Irritant, Environmental ToxicityMandates Nitrile/Butyl gloves and secondary containment.

The Causality of Halogenated Waste Segregation

A cornerstone of laboratory safety is understanding why protocols exist. The mandates the strict segregation of halogenated waste from non-halogenated waste [2]. This is driven by three mechanistic and logistical realities:

  • Incineration Chemistry: Non-halogenated solvents (like ethanol or hexane) are often sent for "fuel blending" to recover energy. Halogenated compounds like 5-Chloro-2-fluoro-3-methylpyrazine cannot be burned this way. When subjected to heat, the halogens strip hydrogen from surrounding molecules to form highly corrosive Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases. They must be processed in specialized high-temperature incinerators (>1000°C) equipped with alkaline scrubbers to neutralize these acids.

  • Dioxin Prevention: If halogenated pyrazines are accidentally mixed with non-halogenated waste and burned at standard temperatures, the incomplete combustion can synthesize polychlorinated dibenzodioxins (PCDDs)—some of the most toxic chemicals known.

  • Economic Impact: According to , mixing even 1% of halogenated waste into a non-halogenated carboy legally converts the entire volume into halogenated waste, increasing disposal costs by up to 300% [3].

Step-by-Step Disposal Methodology

To ensure compliance with [1], follow this self-validating protocol for disposing of 5-Chloro-2-fluoro-3-methylpyrazine solutions and residues.

Step 1: Waste Characterization & Compatibility Check
  • Action: Determine the exact solvent matrix containing the pyrazine derivative.

  • Causality: Mixing halogenated organics with incompatible streams (e.g., heavy metals, cyanides, or strong oxidizers) can cause catastrophic exothermic reactions in the waste carboy.

  • Validation Check: Review your lab notebook. Ensure the waste stream contains only organic solvents and the pyrazine derivative. If aqueous acids or bases are present, neutralize the solution to pH 6-8 before proceeding.

Step 2: Container Selection
  • Action: Select a High-Density Polyethylene (HDPE) waste carboy.

  • Causality: Trace moisture can cause slow hydrolysis of the halogenated pyrazine, releasing micro-amounts of HCl or HF. Metal containers will rapidly corrode under these conditions, and glass can shatter if pressurized. HDPE provides optimal chemical inertness and flexibility.

  • Validation Check: Squeeze the empty HDPE container. It should flex slightly and show no signs of brittleness, discoloration, or prior stress cracking.

Step 3: Safe Transfer Protocol
  • Action: Transfer the waste inside a certified chemical fume hood using a dedicated, wide-mouth funnel.

  • Causality: Fume hoods maintain negative pressure, ensuring that any volatile organic compounds (VOCs) or aerosolized pyrazine particles are directed away from the operator's breathing zone.

  • Validation Check: After transferring the liquid, loosely cap the container for 15 minutes. Observe the liquid for any phase separation, bubbling, or heat generation (exotherm). Only tighten the cap once thermal and pressure equilibrium is confirmed.

Step 4: Labeling and SAA Storage
  • Action: Affix a standardized Hazardous Waste tag. Explicitly check the "Halogenated Solvents" box.

  • Causality: Proper labeling prevents downstream mixing errors by environmental health and safety (EH&S) personnel and complies with EPA Satellite Accumulation Area (SAA) mandates.

  • Validation Check: Verify that the total percentages of all chemical constituents listed on the tag equal exactly 100%. Place the sealed carboy in a secondary containment bin capable of holding 110% of the primary container's volume.

Spill Response & Emergency Decontamination

In the event of an accidental spill of 5-Chloro-2-fluoro-3-methylpyrazine (either as a pure solid or in solution), execute the following procedure:

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sashes are open to maximize room air turnover.

  • Don Appropriate PPE: Wear standard safety goggles, a lab coat, and Nitrile or Butyl rubber gloves . (Causality: Halogenated organics can rapidly permeate standard latex gloves, carrying the toxic payload directly into the skin).

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or diatomaceous earth. (Causality: Avoid using combustible paper towels, which provide fuel and complicate the final waste profile).

  • Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent. Place it into a heavy-duty plastic bag, seal it, and place that bag inside a secondary solid waste container.

  • Validation Check: Swab the spill area with a compatible solvent (e.g., isopropanol) and pH paper to ensure no residual acidic halogenated byproducts remain on the benchtop.

Disposal Workflow Diagram

The following decision tree illustrates the logical routing for different states of 5-Chloro-2-fluoro-3-methylpyrazine waste to ensure it safely reaches high-temperature incineration.

G Start 5-Chloro-2-fluoro-3-methylpyrazine Waste Generated TypeCheck Determine Waste State Start->TypeCheck Solid Solid Residue / PPE TypeCheck->Solid Powder/Items Liquid Liquid Solution TypeCheck->Liquid Solutions SolidWaste Solid Halogenated Waste (Double-bagged / Drum) Solid->SolidWaste Aqueous Aqueous Mixture (<20% Organics) Liquid->Aqueous Water-based Organic Organic Solvent Mixture Liquid->Organic Solvent-based HaloAq Halogenated Aqueous Waste (HDPE Container) Aqueous->HaloAq HaloOrg Halogenated Organic Waste (HDPE Container) Organic->HaloOrg Segregate from non-halo Incineration High-Temperature Incineration (with Acid Gas Scrubbers) HaloOrg->Incineration HaloAq->Incineration SolidWaste->Incineration

Workflow for the segregation and disposal of 5-Chloro-2-fluoro-3-methylpyrazine waste streams.

References

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." United States Environmental Protection Agency.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI).[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts.[Link]

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